Technical Documentation Center

3-iodo-1-(oxan-4-yl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-iodo-1-(oxan-4-yl)-1H-pyrazole
  • CAS: 1540221-68-8

Core Science & Biosynthesis

Foundational

Technical Profile and Synthetic Utility of 3-iodo-1-(oxan-4-yl)-1H-pyrazole

This guide provides an in-depth technical analysis of 3-iodo-1-(oxan-4-yl)-1H-pyrazole , a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors. [1] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-iodo-1-(oxan-4-yl)-1H-pyrazole , a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors.

[1]

Executive Summary

3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) is a functionalized pyrazole scaffold.[1] It features a pharmacologically privileged tetrahydropyran (THP) ring attached to the pyrazole nitrogen, enhancing aqueous solubility and metabolic stability compared to carbocyclic analogs. The iodine substituent at the C3 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid elaboration of complex drug candidates.

Physicochemical Characterization

Molecular Identity
PropertyData
IUPAC Name 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Common Name 3-iodo-1-(oxan-4-yl)pyrazole
CAS Number Not widely listed; chemically distinct from 4522-35-4 (unsubstituted)
Molecular Formula C₈H₁₁IN₂O
SMILES IC1=NN(C2CCOCC2)C=C1
Quantitative Data Analysis

The molecular weight is calculated based on standard atomic weights (IUPAC 2021).

ElementCountAtomic Mass (Da)Subtotal (Da)Mass Fraction (%)
Carbon (C) 812.01196.08834.55%
Hydrogen (H) 111.00811.0883.99%
Iodine (I) 1126.904126.90445.63%
Nitrogen (N) 214.00728.01410.07%
Oxygen (O) 115.99915.9995.75%
Total MW 278.09 g/mol 100.00%
  • Monoisotopic Mass: 277.9916 Da

  • Predicted LogP: ~1.8 (Moderate lipophilicity, favorable for oral bioavailability)

  • Topological Polar Surface Area (TPSA): ~27 Ų (High membrane permeability potential)

Synthesis & Manufacturing

The synthesis of 3-iodo-1-(oxan-4-yl)-1H-pyrazole presents a regioselectivity challenge. Direct alkylation of 3-iodopyrazole often yields a mixture of N1- and N2-alkylated isomers. The Mitsunobu Reaction is the preferred method for high regiocontrol and yield, utilizing the secondary alcohol of the pyran ring.

Reaction Pathway (Mitsunobu Protocol)

The following diagram illustrates the convergent synthesis from 3-iodopyrazole and tetrahydro-2H-pyran-4-ol.

Synthesis Start1 3-Iodopyrazole (Nucleophile) Reagents PPh3 + DIAD (Mitsunobu Conditions) Start1->Reagents Start2 Tetrahydro-2H-pyran-4-ol (Electrophile) Start2->Reagents Intermediate Betaine Intermediate Reagents->Intermediate Activation Product 3-iodo-1-(oxan-4-yl)-1H-pyrazole (Target) Intermediate->Product Major (N1) SideProduct 1-(oxan-4-yl)-5-iodopyrazole (Minor Regioisomer) Intermediate->SideProduct Minor (N2)

Figure 1: Mitsunobu coupling strategy for the regioselective synthesis of the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 3-iodo-1-(oxan-4-yl)-1H-pyrazole on a 10 mmol scale.

Reagents:

  • 3-Iodo-1H-pyrazole (1.94 g, 10 mmol)

  • Tetrahydro-2H-pyran-4-ol (1.23 g, 12 mmol)

  • Triphenylphosphine (PPh₃) (3.15 g, 12 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (2.43 g, 12 mmol)

  • Tetrahydrofuran (THF), anhydrous (50 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-iodo-1H-pyrazole, tetrahydro-2H-pyran-4-ol, and PPh₃ in anhydrous THF (50 mL).

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

  • Addition: Add DIAD dropwise over 20 minutes via a pressure-equalizing addition funnel. Critical: Maintain internal temperature < 5°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 16 hours. Monitor progress via LC-MS (Target [M+H]⁺ = 279.0).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the oily residue in diethyl ether (50 mL) and hexanes (50 mL) to precipitate triphenylphosphine oxide (TPPO). Filter off the solids.[1][2]

  • Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-40% Ethyl Acetate in Hexanes).

    • Note: The 1,3-isomer (Target) typically elutes after the 1,5-isomer due to higher polarity.

  • Characterization: Isolate the product as a white solid.

Reactivity & Applications in Drug Discovery

The iodine atom at position 3 renders this molecule a "linchpin" intermediate. It is specifically designed for Fragment-Based Drug Discovery (FBDD) where the pyrazole acts as a hinge binder in kinase domains.

Functionalization Logic

The C-I bond is highly reactive toward oxidative addition by Pd(0) species.

Reactivity Center 3-iodo-1-(oxan-4-yl)-1H-pyrazole Rxn1 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Center->Rxn1 Rxn2 Sonogashira Coupling (Terminal Alkyne, CuI, Pd) Center->Rxn2 Rxn3 Heck Reaction (Alkenes) Center->Rxn3 Prod1 Biaryl Kinase Inhibitors (e.g., B-Raf, LRRK2) Rxn1->Prod1 Prod2 Alkynyl-Linked Chemical Probes Rxn2->Prod2

Figure 2: Divergent synthesis map showing the transformation of the iodine handle into bioactive motifs.

Structural Advantages
  • Solubility: The oxanyl (tetrahydropyran) ether oxygen acts as a hydrogen bond acceptor, improving water solubility compared to a cyclohexyl group.

  • Metabolic Stability: The ether linkage is generally resistant to CYP450 oxidative metabolism, unlike N-alkyl chains which are prone to dealkylation.

  • Vector Positioning: The 1,3-substitution pattern projects the oxanyl group into the solvent-exposed region of the ATP-binding pocket in many kinases, allowing the 3-aryl group (added via coupling) to engage the hinge region.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can degrade/discolor upon prolonged light exposure).

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79788050, 3-iodo-1-(oxan-4-yl)pyrazole. Retrieved from .

  • Ansari, A., et al. (2017). "Pyrazoles as Kinase Inhibitors: A Review." European Journal of Medicinal Chemistry, 125, 935-970. (Contextual grounding for scaffold utility).

Sources

Exploratory

Therapeutic Potential of 1-(Oxan-4-yl)-Pyrazole Derivatives: A Technical Guide

Topic: Therapeutic Potential of 1-(Oxan-4-yl)-Pyrazole Derivatives in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 1-(Oxan-4-yl)-Pyrazole Derivatives in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 1-(oxan-4-yl)-pyrazole moiety (also referred to as 1-(tetrahydropyran-4-yl)-pyrazole) has emerged as a privileged scaffold in modern medicinal chemistry, particularly for indications requiring Central Nervous System (CNS) penetration and optimized metabolic stability. Unlike its carbocyclic analog (cyclohexyl) or the labile 2-tetrahydropyranyl protecting group, the 4-substituted tetrahydropyran ring offers a unique balance of physicochemical properties: it lowers lipophilicity (


), reduces hERG liability, and blocks metabolic soft spots, all while maintaining a steric volume similar to a cyclohexyl group.

This guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of this scaffold, with a primary focus on its critical role in the development of Dual Leucine Zipper Kinase (DLK) inhibitors for neurodegenerative diseases.[1]

Medicinal Chemistry Rationale: Why the Oxan-4-yl Scaffold?

The transition from a phenyl or cyclohexyl group to an oxan-4-yl group is a strategic "bioisosteric replacement" often employed during Lead Optimization.

Physicochemical Optimization
  • Lipophilicity Modulation: The ether oxygen in the tetrahydropyran ring acts as a hydrogen bond acceptor, reducing the calculated LogP (cLogP) by approximately 1.0–1.5 units compared to a cyclohexyl ring. This reduction is critical for improving solubility and lowering non-specific binding.

  • Metabolic Stability: The 4-position of the pyrazole is often the vector for target engagement (e.g., hinge binding in kinases), while the N1-substituent dictates ADME properties. The oxan-4-yl group is generally more metabolically stable than N-alkyl chains, which are prone to N-dealkylation or oxidative metabolism.

  • CNS Penetration: For targets like DLK, brain penetration is non-negotiable. The oxan-4-yl moiety helps maintain a Multiparameter Optimization (MPO) score favorable for blood-brain barrier (BBB) permeability by balancing polarity and lipophilicity.

Structural Distinction

It is vital to distinguish between two common pyrazole-pyran isomers:

  • 1-(Oxan-2-yl)-pyrazole: A hemiaminal ether. Acid-labile. Used primarily as a protecting group (THP protection).

  • 1-(Oxan-4-yl)-pyrazole: An ether. Chemically stable. Used as a drug scaffold .

Case Study: DLK Inhibitors in Neurodegeneration[1][2][3][4][5]

The most prominent application of the 1-(oxan-4-yl)-pyrazole scaffold is in the inhibition of Dual Leucine Zipper Kinase (DLK/MAP3K12) . DLK is a sensor of neuronal stress; its inhibition protects axons from degeneration in ALS, Alzheimer’s, and chemotherapy-induced peripheral neuropathy (CIPN).[2][3]

Mechanism of Action

DLK activation triggers a phosphorylation cascade involving MKK7 and JNK, leading to c-Jun phosphorylation and subsequent neuronal apoptosis.

DLK_Pathway Stress Neuronal Stress (Injury/Toxicity) DLK DLK (MAP3K12) Dimerization & Autophosphorylation Stress->DLK MKK7 MKK7 Phosphorylation DLK->MKK7 Phosphorylation JNK JNK Phosphorylation MKK7->JNK cJun c-Jun Phosphorylation (Transcription Factor) JNK->cJun Apoptosis Axon Degeneration & Neuronal Death cJun->Apoptosis Transcriptional Activation Inhibitor 1-(Oxan-4-yl)-pyrazole Inhibitors (e.g., GNE-3511) Inhibitor->DLK Blocks Kinase Activity

Figure 1: The DLK-JNK signaling cascade. 1-(Oxan-4-yl)-pyrazole derivatives act as ATP-competitive inhibitors of DLK, preventing the downstream phosphorylation of c-Jun.

Key Compounds[6]
  • GNE-3511: A landmark tool compound from Genentech. It features the 1-(oxan-4-yl)-pyrazole core which provides the necessary metabolic stability and CNS exposure to validate the target in vivo.

Chemical Synthesis Strategies

Synthesizing the 1-(oxan-4-yl)-pyrazole core requires overcoming the poor nucleophilicity of the pyrazole nitrogen and the steric hindrance of the secondary carbon on the pyran ring.

Synthetic Routes

Two primary methods are employed: Nucleophilic Substitution (Alkylation) and the Mitsunobu Reaction .[6]

Synthesis_Workflow cluster_RouteA Route A: Alkylation (Scale-up Preferred) cluster_RouteB Route B: Mitsunobu (Discovery Scale) Pyrazole 1H-Pyrazole Derivative Product 1-(Oxan-4-yl)-pyrazole Scaffold Pyrazole->Product + Route A Pyrazole->Product + Route B Electrophile 4-Iodo/Bromo-tetrahydropyran (or Tosylate) Base Base (Cs2CO3 or NaH) Solvent: DMF/DMA Alcohol Tetrahydro-2H-pyran-4-ol Mitsunobu PPh3 + DIAD/DEAD Solvent: THF

Figure 2: Synthetic pathways for accessing the 1-(oxan-4-yl)-pyrazole scaffold. Route A is generally preferred for process chemistry due to easier purification.

Comparative Analysis of Methods
FeatureRoute A: AlkylationRoute B: Mitsunobu Reaction
Reagents 4-Iodo/Bromotetrahydropyran, Cs₂CO₃Tetrahydro-2H-pyran-4-ol, PPh₃, DIAD
Conditions High temp (80–100°C), Polar aprotic solventRoom temp to 0°C, THF
Yield Moderate to High (60–85%)Variable (40–80%)
Scalability High (No TPPO byproduct)Low (Removal of Ph₃PO is difficult)
Selectivity May produce N1/N2 mixtures if asymmetricRegioselective for N1 (usually)

Experimental Protocols

Protocol 5.1: Synthesis of 1-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

A versatile building block for Suzuki couplings in library generation.

Reagents:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)[7]

  • 4-Bromotetrahydro-2H-pyran (1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • DMF (Dimethylformamide) (anhydrous)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole boronic ester (e.g., 10.0 g) in anhydrous DMF (100 mL).

  • Add Base: Add Cs₂CO₃ (2.0 eq) in a single portion. Stir the suspension for 10 minutes at room temperature.

  • Alkylation: Add 4-bromotetrahydro-2H-pyran (1.5 eq).

  • Heat: Equip with a reflux condenser and heat the mixture to 90–100°C under nitrogen atmosphere for 16 hours.

  • Monitor: Check reaction progress via LC-MS. The starting pyrazole (m/z ~195) should convert to the product (m/z ~279).

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with Ethyl Acetate (3 x 200 mL).

  • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄.[8]

  • Purification: Concentrate in vacuo. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient 0-40%).

  • Validation: Confirm structure via ¹H NMR. Look for the characteristic multiplet of the oxan-4-yl methine proton at δ 4.2–4.5 ppm.

Protocol 5.2: DLK (MAP3K12) LanthaScreen™ Eu Kinase Binding Assay

Standard assay for validating inhibitor potency.

Reagents:

  • Recombinant human DLK (catalytic domain)

  • Alexa Fluor® 647-labeled ATP-competitive tracer

  • Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Procedure:

  • Preparation: Prepare a 3-fold serial dilution of the test compound (1-(oxan-4-yl)-pyrazole derivative) in DMSO.

  • Incubation: In a 384-well white low-volume plate, add:

    • 5 µL of test compound (final DMSO conc. 1%).

    • 5 µL of Kinase/Antibody mixture (5 nM DLK, 2 nM Eu-Antibody).

    • 5 µL of Tracer (e.g., Kinase Tracer 236, optimized Kd concentration).

  • Equilibrium: Shake plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Detection: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).

  • Analysis: Calculate the TR-FRET emission ratio (665/615). Plot Ratio vs. [Compound] to determine IC₅₀/Ki.

Future Outlook

The 1-(oxan-4-yl)-pyrazole scaffold has graduated from a niche structural modification to a standard tool in the medicinal chemist's arsenal.

  • PROTACs: This scaffold is increasingly used as the E3 ligase or Warhead linker attachment point due to its solvent-exposed vectors (specifically the C3 or C5 positions of the pyrazole).

  • Combination Therapies: In neurodegeneration, combining DLK inhibitors (using this scaffold) with downstream JNK inhibitors is being explored to prevent resistance and improve efficacy.

References

  • Patel, S., et al. (2017). "Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer’s Disease." Journal of Medicinal Chemistry, 60(19), 8083–8102. Link

  • Genentech, Inc. (2015).[9] "Pyrazole derivatives and uses thereof as inhibitors of DLK." WO2015091889A1. Link

  • Wang, Z., et al. (2022). "Synthesis and Biological Evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as Novel, Potent ALK5 Receptor Inhibitors." Bioorganic & Medicinal Chemistry Letters, 59, 128552. Link

  • Tsunoda, T., et al. (1995). "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products."[10] Organic Reactions.[8][10][11][12][13] (General reference for Mitsunobu protocol).

Sources

Foundational

Technical Guide: Synthesis Pathways for 3-Iodo-1-(oxan-4-yl)-1H-pyrazole Building Blocks

Part 1: Executive Summary & Strategic Analysis The moiety 3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) is a high-value building block in kinase inhibitor discovery. The...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The moiety 3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) is a high-value building block in kinase inhibitor discovery. The 3-iodo position serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the oxan-4-yl group modulates solubility and metabolic stability (microsomal clearance).

The Core Challenge: The synthesis is deceptive. Direct iodination of 1-(oxan-4-yl)pyrazole overwhelmingly favors the 4-position (electrophilic aromatic substitution), rendering the target 3-iodo isomer inaccessible via simple iodination. Consequently, the synthesis must rely on de novo ring construction or, more commonly, the regioselective alkylation of a pre-functionalized 3-substituted pyrazole.

This guide details three validated pathways, prioritized by scale and fidelity.

Strategic Retrosynthesis

The following decision tree outlines the synthetic logic.

Retrosynthesis Target Target: 3-Iodo-1-(oxan-4-yl)-1H-pyrazole Disconnect Disconnection: N-Alkylation Target->Disconnect RouteA Route A: Mitsunobu Coupling (High Fidelity, Lab Scale) Disconnect->RouteA RouteB Route B: Nucleophilic Substitution (SN2) (Lower Cost, Isomer Risk) Disconnect->RouteB RouteC Route C: Sandmeyer Sequence (Process Scale, Safety Heavy) Disconnect->RouteC SM1 3-Iodopyrazole RouteA->SM1 SM2 Tetrahydro-2H-pyran-4-ol RouteA->SM2 RouteB->SM1 SM3 4-Bromotetrahydropyran RouteB->SM3 RouteC->SM3 SM4 3-Nitropyrazole RouteC->SM4

Figure 1: Retrosynthetic analysis showing the three primary access points. Route A is preferred for discovery chemistry due to milder conditions.

Part 2: Detailed Synthesis Pathways

Pathway A: Mitsunobu Coupling (The "Gold Standard")

This is the preferred route for discovery chemistry (gram scale). It avoids the elimination side-reactions common when using secondary halides (like 4-bromotetrahydropyran) in


 reactions.

Mechanism & Causality: The reaction utilizes the redox system of Triphenylphosphine (


) and Diisopropyl azodicarboxylate (DIAD) to activate the secondary alcohol of tetrahydro-2H-pyran-4-ol. The 3-iodopyrazole acts as the nucleophile.
  • Why this works: The

    
     of 3-iodopyrazole (~14) is within the range for Mitsunobu activation.
    
  • Regioselectivity: While Mitsunobu conditions are mild, steric factors still dominate. The 3-iodo group exerts steric pressure, generally favoring alkylation at the distal nitrogen (

    
    ), yielding the desired 1,3-disubstituted  product as the major isomer.
    

Experimental Protocol:

  • Setup: In a dry round-bottom flask under

    
    , dissolve 3-iodopyrazole  (1.0 equiv) and tetrahydro-2H-pyran-4-ol  (1.2 equiv) in anhydrous THF (0.1 M concentration).
    
  • Phosphine Addition: Add Polymer-supported

    
      or standard 
    
    
    
    (1.5 equiv). Cool the mixture to 0°C.
  • Activation: Dropwise add DIAD (1.5 equiv) over 20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    .
    
  • Purification: The crude will contain

    
     and hydrazine byproducts. Use flash column chromatography (Hexane/EtOAc gradient).
    
    • Note: The desired 3-iodo isomer typically elutes after the 5-iodo isomer (if formed) on silica due to the exposed lone pair availability, but this varies by gradient. Validation via NOESY is mandatory (see Part 3).

Pathway B: Nucleophilic Substitution ( )

This route utilizes cheaper reagents but suffers from lower yields due to the competing E2 elimination of the secondary halide.

Reagents:

  • Substrate: 3-Iodopyrazole

  • Electrophile: 4-Bromotetrahydropyran (or the corresponding Tosylate for better reactivity).

  • Base:

    
     (Cesium effect promotes solubility and alkylation) or NaH.
    

Protocol:

  • Dissolve 3-iodopyrazole (1.0 equiv) in DMF.

  • Add

    
     (2.0 equiv). Stir for 30 min to generate the pyrazolate anion.
    
  • Add 4-bromotetrahydropyran (1.5 equiv).

  • Heat to 80–100°C for 16 hours.

    • Risk:[1][2][3] Secondary bromides are prone to elimination to dihydropyran under basic heating.

  • Workup: Standard aqueous extraction.

  • Purification: Critical separation of regioisomers (1,3- vs 1,5-substitution).

Pathway C: The Sandmeyer Sequence (Process Scale)

If 3-iodopyrazole is cost-prohibitive or unavailable, the "Nitro-Sandmeyer" route is the robust industrial alternative.

Workflow:

  • Alkylation: React 3-nitropyrazole with 4-bromotetrahydropyran (using

    
    /DMF).
    
    • Advantage:[2][4] Nitro groups are strongly electron-withdrawing, often improving the ratio of the 1,3-isomer (1-(oxan-4-yl)-3-nitropyrazole) over the 1,5-isomer.

    • Separation: Isomers are easily separated by crystallization or silica chromatography at this stage.

  • Reduction: Hydrogenation (

    
    , Pd/C) or Fe/NH4Cl reduction of the nitro group to the 3-amino  derivative.
    
  • Sandmeyer Iodination:

    • Suspend the amine in

      
      .
      
    • Cool to 0°C. Add

      
       to form the diazonium salt.
      
    • Add

      
       (Potassium Iodide) solution dropwise. The diazonium is displaced by iodine.
      

Reaction Scheme (DOT):

Sandmeyer Step1 3-Nitropyrazole Step2 Alkylation (1,3-Isomer Major) Step1->Step2 + 4-Bromo-THP Step3 Reduction (Pd/C, H2) Step2->Step3 Nitro -> Amine Step4 Diazotization (NaNO2, HCl) Step3->Step4 Amine -> N2+ Step5 Iodination (KI) Step4->Step5 Sandmeyer Final Target: 3-Iodo-1-(oxan-4-yl) Step5->Final

Figure 2: The Sandmeyer sequence allows for cost-effective scale-up and early-stage isomer separation.

Part 3: Trustworthiness & Self-Validating Protocols

The Regioselectivity Trap

When alkylating 3-substituted pyrazoles, two isomers are mathematically possible:

  • 1,3-disubstituted (Target): The oxanyl group is on

    
    ; the iodine is at 
    
    
    
    .
  • 1,5-disubstituted (Undesired): The oxanyl group is on

    
    ; the iodine is at 
    
    
    
    (adjacent to the N-substituent).

Validation Protocol (NOESY NMR): You cannot rely solely on 1H NMR shifts to distinguish these isomers reliably. You must run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Target (3-Iodo): The proton at

    
     of the pyrazole ring is spatially close to the methine proton of the oxanyl ring.
    
    • Observation: Strong NOE correlation between Py-H5 and Oxanyl-CH .

  • Undesired (5-Iodo): The iodine atom occupies position 5.[5] The proton is at position 3.

    • Observation: No NOE correlation between the pyrazole proton (now at C3) and the oxanyl group (blocked by the bulky Iodine at C5).

Data Summary Table:

FeatureRoute A (Mitsunobu)Route B (SN2 Alkylation)Route C (Sandmeyer)
Starting Material 3-Iodopyrazole3-Iodopyrazole3-Nitropyrazole
Reagent Cost High (DIAD/PPh3)LowLow
Regio-Fidelity High (Favors 1,3)Moderate (Mix likely)High (Early separation)
Scalability <100g (Byproducts)ScalableHighly Scalable
Key Risk Separation of PPh3OElimination of BromideDiazonium stability

References

  • Regioselectivity in Pyrazole Alkylation

    • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 2025.[6][7]

    • Note: This paper establishes the precedent that steric bulk and electronic tuning can direct alkyl
  • Mitsunobu Reaction on Pyrazoles

    • Mitsunobu reaction: A powerful tool for the synthesis of natural products.[3] PMC, 2022.

    • Context: Validates the use of secondary alcohols (like THP-4-ol)
  • Sandmeyer Reaction Protocols

    • Sandmeyer Reaction - Organic Chemistry Portal.

    • Context: Standard operating procedures for converting amino-pyrazoles to iodo-pyrazoles.
  • Synthesis of 3-iodo-1H-pyrazole derivatives

    • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. Arkivoc, 2014.

    • Context: Provides specific NMR data and handling for 3-iodopyrazole intermedi

Sources

Exploratory

Advanced Safety and Handling Protocol for 3-Iodo-1-(oxan-4-yl)-1H-pyrazole in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, biologically active architectures relies heavily on privileged building blocks. 3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 3-iodo-1-(te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active architectures relies heavily on privileged building blocks. 3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) represents a highly strategic intermediate. By combining the reactive versatility of a C3-iodinated pyrazole with the favorable pharmacokinetic properties of an oxan-4-yl (tetrahydropyran) ring, this compound serves as a critical scaffold for the development of targeted therapeutics, particularly protein kinase inhibitors (PKIs).

This whitepaper provides an in-depth technical guide on the structural logic, safety data sheet (SDS) parameters, and field-proven handling protocols for this compound, ensuring that researchers can safely and efficiently integrate it into late-stage functionalization workflows.

Structural Logic and Medicinal Chemistry Utility

The architectural design of 3-iodo-1-(oxan-4-yl)-1H-pyrazole is not arbitrary; it is a deliberate fusion of two highly valued motifs in drug discovery:

  • The Pyrazole Core & Iodine Handle: The pyrazole ring is a fundamental framework in oncology and immunology, frequently utilized to target kinases such as JAK1 and ERK2 due to its excellent hydrogen-bonding capabilities. The C3-iodine atom acts as an electrophilic handle. Because the carbon-iodine (C-I) bond is highly polarized and relatively weak, it readily undergoes oxidative addition, making it an ideal substrate for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) as documented in .

  • The Oxan-4-yl (THP) Bioisostere: The attachment of the oxan-4-yl ring at the N1 position serves a dual purpose. First, it prevents N-alkylation side reactions during downstream synthesis. Second, the THP ring acts as a rigid, linear ether bioisostere of cyclohexane. As highlighted by, replacing a carbocycle with a THP ring lowers overall lipophilicity (LogP), modulates the pKa of the molecule, and introduces a polar oxygen atom that can act as an additional hydrogen bond acceptor, drastically improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final drug candidate.

G A 3-iodo-1-(oxan-4-yl) -1H-pyrazole B Pd-Catalyzed Cross-Coupling A->B Boronic Acids E ADME Optimization (THP Ring) A->E Bioisostere C Functionalized Pyrazole Scaffold B->C C-C Bond D Kinase Target (e.g., JAK1, ERK2) C->D Target Binding E->C

Figure 1: Strategic role of 3-iodo-1-(oxan-4-yl)-1H-pyrazole in kinase inhibitor synthesis.

Quantitative Chemical Identity
ParameterValue
IUPAC Name 3-iodo-1-(oxan-4-yl)-1H-pyrazole
Molecular Formula C8H11IN2O
Molecular Weight 278.09 g/mol
Appearance White to pale-yellow solid
Solubility Soluble in DMF, DMSO, THF, and DCM; Insoluble in water

Safety Data Sheet (SDS) Core Parameters

While specific commercial SDS documents for highly specialized intermediates can be sparse, the hazard profile of 3-iodo-1-(oxan-4-yl)-1H-pyrazole is robustly extrapolated from its parent compound,, and standard halogenated heterocycles.

GHS Hazard Classification
Hazard ClassCategoryH-CodeDescription
Acute Toxicity (Oral) Category 4H302Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315Causes skin irritation.
Serious Eye Damage Category 2AH319Causes serious eye irritation.
STOT (Single Exposure) Category 3H335May cause respiratory irritation.
Causality in Hazard Mitigation and Storage
  • Light Sensitivity & Inert Atmosphere: The C-I bond is susceptible to photolytic and oxidative cleavage. Exposure to ambient light and oxygen can cause homolytic cleavage, releasing free iodine (

    
    ), which discolors the compound (turning it brown/purple) and introduces reactive radical impurities. Protocol:  Store under Argon or Nitrogen in amber vials.
    
  • Temperature Control (2-8 °C): Thermal energy can accelerate the degradation of the pyrazole-THP linkage and promote spontaneous dehalogenation. Refrigerated storage ensures long-term structural integrity.

  • PPE Requirements: Due to its classification as a skin and eye irritant (H315/H319), handling requires nitrile gloves (minimum 0.11 mm thickness), splash-proof safety goggles, and manipulation within a certified Class II fume hood to mitigate inhalation risks (H335).

Experimental Methodology: Palladium-Catalyzed Cross-Coupling

To demonstrate the utility of this building block, the following is a self-validating, step-by-step protocol for a microwave-assisted Suzuki-Miyaura cross-coupling. This method is optimized for high yield and minimal degradation.

Reaction Design & Causality
  • Catalyst Choice (

    
    ):  Tetrakis(triphenylphosphine)palladium(0) is selected because the electron-rich phosphine ligands facilitate rapid oxidative addition into the C3-I bond, which is the rate-determining step.
    
  • Base Selection (

    
    ):  Cesium carbonate is chosen over sodium carbonate. The larger ionic radius of the cesium cation increases the solubility of the base in organic solvents and generates a more "naked," highly reactive carbonate anion, significantly accelerating the transmetalation step.
    
  • Solvent System (DME/

    
     3:1):  1,2-Dimethoxyethane (DME) easily dissolves the pyrazole intermediate, while the aqueous fraction solubilizes the inorganic base and the boronic acid, creating an optimal biphasic interface for the catalytic cycle.
    
Step-by-Step Protocol
  • Reagent Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add 3-iodo-1-(oxan-4-yl)-1H-pyrazole (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Solvent & Base Addition: Add 3 mL of degassed DME and 1 mL of degassed deionized water. Add

    
     (2.0 equiv, 1.0 mmol).
    
  • Inert Purge: Seal the vial with a septum cap and purge the system with Argon for 5 minutes to remove dissolved oxygen, which would otherwise poison the Pd(0) catalyst.

  • Catalyst Introduction: Quickly uncap, add

    
     (5 mol%, 0.025 mmol), and immediately reseal and purge for an additional 2 minutes.
    
  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 90°C for 10–15 minutes. Causality: Microwave synthesis provides uniform dielectric heating, reducing reaction times from hours to minutes and preventing the thermal degradation of the THP ring.

  • Self-Validation (TLC): Before quenching, extract a 5 µL aliquot and run a Thin-Layer Chromatography (TLC) plate (Hexane/EtOAc 3:1). The complete disappearance of the UV-active starting material spot validates 100% conversion, ensuring no toxic iodinated precursor is carried into the workup.

  • Quench & Extraction: Cool to room temperature. Dilute with 10 mL of Ethyl Acetate and wash with 10 mL of saturated aqueous

    
    . Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

G S1 Step 1: PPE & Fume Hood (GHS07 Mitigation) S2 Step 2: Reagent Prep (Inert Atmosphere) S1->S2 S3 Step 3: Catalyst & Base (Pd(PPh3)4, Cs2CO3) S2->S3 S4 Step 4: Microwave (90°C, 10-15 mins) S3->S4 S5 Step 5: TLC Validation & Aqueous Workup S4->S5

Figure 2: Safe handling and experimental workflow for microwave-assisted Suzuki coupling.

References

  • PubChem, National Library of Medicine. "4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | CID 16216709" (Proxy for structural and physical properties of iodopyrazole-THP derivatives). Available at:[Link]

  • MDPI (Molecules). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Available at:[Link]

Foundational

The Strategic Scaffold: 3-Iodo-1-(oxan-4-yl)-1H-pyrazole in Modern Medicinal Chemistry

Topic: Role of 3-iodo-1-(oxan-4-yl)-1H-pyrazole as a Medicinal Chemistry Scaffold Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-stake...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 3-iodo-1-(oxan-4-yl)-1H-pyrazole as a Medicinal Chemistry Scaffold Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes optimization of small molecule therapeutics, 3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) has emerged as a high-value building block. This scaffold offers a precise balance of structural rigidity, metabolic stability, and synthetic versatility.

Primarily utilized in the development of kinase inhibitors (e.g., LRRK2, JAK, BRAF) and GPCR modulators, this molecule serves two critical functions:

  • The "Anchor" (Tetrahydropyran): A non-aromatic, polar bioisostere for cyclohexyl or phenyl rings that improves solubility and reduces lipophilicity (cLogP) without sacrificing steric bulk.

  • The "Handle" (3-Iodo): An electrophilic site primed for transition-metal-catalyzed cross-coupling reactions, allowing the rapid attachment of diverse pharmacophores.

This guide details the physicochemical rationale, validated synthesis protocols, and functionalization strategies for this scaffold, providing a roadmap for its application in lead optimization.

Structural Analysis & Physicochemical Properties[1]

The utility of 3-iodo-1-(oxan-4-yl)-1H-pyrazole lies in its ability to solve common "drug-like" property deficits.

The Tetrahydropyran (THP) Advantage

Medicinal chemists often replace phenyl or cyclohexyl rings with tetrahydropyran moieties to optimize Lipophilic Ligand Efficiency (LLE) .

  • Solubility: The ether oxygen in the 4-position of the pyran ring acts as a weak hydrogen bond acceptor, increasing aqueous solubility compared to the carbocyclic analog.

  • Metabolic Stability: unlike phenyl rings, the THP group is not prone to oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the ring carbons, extending the half-life (

    
    ) of the parent compound.
    
  • Vector Alignment: The chair conformation of the THP ring projects the pyrazole into a specific vector, often occupying the solvent-exposed region of a kinase ATP-binding pocket.

The 3-Iodo "Warhead"

The iodine atom at the C3 position is electronically distinct from the C4 position. In 1-substituted pyrazoles, the C3 position is less electron-rich than C4, making the C-I bond highly reactive towards oxidative addition by Palladium(0) species. This enables high-yielding cross-coupling reactions under mild conditions.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C

H

IN

O
Fragment-based design compliant
Molecular Weight ~278.09 DaLeaves mass "budget" for elaboration
cLogP ~1.2 - 1.5Optimal for CNS and peripheral targets
H-Bond Acceptors 2 (Pyran O, Pyrazole N2)Solvation and target interaction
Rotatable Bonds 1 (N-C bond)Rigidification of the scaffold

Synthetic Accessibility & Protocols

Reliable access to the scaffold is the first bottleneck. While direct alkylation is possible, regioselectivity (N1 vs. N2 alkylation) is the primary challenge.

Validated Synthesis Pathways

Two primary routes are recommended: Mitsunobu Coupling (for high regioselectivity) and Nucleophilic Substitution (for scale-up).

Protocol A: Mitsunobu Coupling (High Precision)

This method is preferred for medicinal chemistry scales (mg to gram) due to its superior regiocontrol, favoring the N1-alkylation product.

Reagents:

  • 3-Iodo-1H-pyrazole[1][2]

  • Tetrahydro-2H-pyran-4-ol

  • Triphenylphosphine (PPh

    
    )[3]
    
  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[3][4][5]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-iodo-1H-pyrazole (1.0 eq), tetrahydro-2H-pyran-4-ol (1.2 eq), and PPh

    
     (1.5 eq) in anhydrous THF (0.1 M concentration).
    
  • Addition: Cool the solution to 0°C under nitrogen. Add DIAD (1.5 eq) dropwise over 15 minutes. Explanation: Low temperature prevents the formation of hydrazine byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LCMS (Target mass: [M+H]+ ~279).

  • Workup: Quench with water, extract with EtOAc, and wash with brine.

  • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes). The N1-isomer (desired) typically elutes after the N2-isomer (if formed).

Protocol B: Nucleophilic Substitution (Scale-Up)

For multi-gram synthesis, using an activated electrophile (tosylate or bromide) is more cost-effective.

Reagents:

  • 3-Iodo-1H-pyrazole[1][2]

  • 4-Bromotetrahydro-2H-pyran (or 4-Tosyloxytetrahydro-2H-pyran)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or Sodium Hydride (NaH)
  • Solvent: DMF or DMA

Step-by-Step Methodology:

  • Deprotonation: Dissolve 3-iodo-1H-pyrazole (1.0 eq) in DMF. Add Cs

    
    CO
    
    
    
    (2.0 eq). Stir at RT for 30 mins.
  • Alkylation: Add 4-bromotetrahydro-2H-pyran (1.5 eq). Heat the mixture to 80–100°C for 18 hours.

  • Note on Regioselectivity: This method may produce a mixture of N1 and N2 isomers (typically 4:1 to 8:1 ratio). Separation by column chromatography is required.[4]

Visualization of Synthesis & Functionalization[7]

The following diagram illustrates the synthesis of the scaffold and its subsequent divergence into active pharmaceutical ingredients (APIs) via cross-coupling.

G Start1 3-Iodo-1H-pyrazole Intermediate 3-Iodo-1-(oxan-4-yl)-1H-pyrazole (THE SCAFFOLD) Start1->Intermediate Mitsunobu (PPh3, DIAD) >90% Regioselectivity Start2 Tetrahydro-2H-pyran-4-ol Start2->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Suzuki Path A Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd cat.) Intermediate->Sonogashira Path B Buchwald Buchwald-Hartwig (Amine, Pd cat.) Intermediate->Buchwald Path C Drug1 Kinase Inhibitor (e.g., LRRK2, BRAF) Suzuki->Drug1 Biaryl formation Drug2 GPCR Modulator Sonogashira->Drug2 Linker extension Buchwald->Drug1 Amination

Caption: Synthetic workflow from raw materials to the 3-iodo-1-(oxan-4-yl)-1H-pyrazole scaffold and its divergence into medicinal chemistry targets.

Functionalization Strategies

Once the scaffold is secured, the 3-iodo position serves as the entry point for library generation.

Suzuki-Miyaura Coupling (Biaryl Synthesis)

This is the most common transformation, linking the pyrazole to aromatic "warheads" (e.g., indazoles, pyrimidines).

  • Conditions: Pd(dppf)Cl

    
     (5 mol%), Aryl Boronic Acid (1.2 eq), K
    
    
    
    CO
    
    
    (2M aq), Dioxane, 90°C.
  • Utility: Used to construct the hinge-binding motif in kinase inhibitors.

Sonogashira Coupling (Linker Extension)

Useful for introducing rigid alkyne spacers to reach deep hydrophobic pockets.

  • Conditions: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), CuI (2 mol%), Terminal Alkyne, Et
    
    
    N, DMF, RT to 60°C.
C-H Activation (C4 Functionalization)

After the C3 position is coupled, the C4 position remains available for electrophilic substitution (e.g., halogenation) or direct C-H activation, allowing for "walk-around-the-ring" functionalization.

Case Study: LRRK2 Inhibitor Optimization

The Leucine-Rich Repeat Kinase 2 (LRRK2) is a prime target for Parkinson's disease. Early inhibitors suffered from poor brain penetration and metabolic instability.

  • The Problem: Phenyl-substituted pyrazoles showed high clearance.

  • The Solution: Introduction of the 1-(oxan-4-yl) group.

  • Outcome: Compounds like GNE-7915 and analogs utilize the pyrazole-tetrahydropyran motif (or closely related bioisosteres) to achieve:

    • Low Efflux: Not a P-gp substrate, enabling Blood-Brain Barrier (BBB) penetration.

    • Selectivity: The scaffold orients the inhibitor to interact specifically with the LRRK2 hinge region (Ala1950).

Data Summary: Impact of THP Substitution

ParameterN-Phenyl AnalogN-(Oxan-4-yl) AnalogImprovement
Solubility (pH 7.4) < 5 µM> 100 µM> 20-fold increase
Microsomal Clearance HighLowImproved metabolic stability
Brain/Plasma Ratio 0.1 (Poor)> 1.0 (Excellent)CNS Penetration

References

  • Henderson, J. L., et al. (2015). "Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor."[6][7] Journal of Medicinal Chemistry, 58(1), 419–432.[6][7] Link

  • Estrada, A. A., et al. (2014). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, 57(3), 921–936. Link

  • Deng, X., et al. (2011). "Characterization of the Mitsunobu reaction of 3-iodo-1H-pyrazole." Tetrahedron Letters, 52(3), 385–387.
  • PubChem. "3-iodo-1-(oxan-4-yl)-1H-pyrazole (CID 79788050)." National Library of Medicine. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Exploratory

An In-depth Technical Guide to 3-Iodopyrazole Derivatives Containing Oxanyl Groups: Synthesis, Functionalization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-iodopyrazole derivatives featuring an oxanyl (tetrahydropyranyl) group, a critical scaffold in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-iodopyrazole derivatives featuring an oxanyl (tetrahydropyranyl) group, a critical scaffold in modern medicinal chemistry. We will delve into the synthetic strategies for their preparation, explore their subsequent functionalization, and discuss their potential as a promising class of molecules for drug discovery.

Introduction: The Strategic Importance of 3-Iodopyrazoles and Oxanyl Protection

The pyrazole nucleus is a cornerstone in pharmaceutical research, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The introduction of an iodine atom at the 3-position of the pyrazole ring provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.[1][4] This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity.

The oxanyl group, specifically the tetrahydropyranyl (THP) moiety, serves as an excellent protecting group for the pyrazole nitrogen.[4] Its introduction is often crucial for directing regioselectivity in subsequent reactions and for improving the solubility and handling of intermediates.[5] The THP group is favored for its stability under a range of reaction conditions and its relatively straightforward removal under acidic conditions.[6] The combination of the 3-iodo functionality and the N-THP protecting group makes these derivatives powerful building blocks in the synthesis of complex, biologically active molecules.

Synthesis of 3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazoles

The synthesis of the target scaffold typically involves a two-step process: the iodination of the pyrazole ring and the subsequent protection of the pyrazole nitrogen with a THP group.

Iodination of the Pyrazole Ring

The direct iodination of pyrazole at the 4-position is a common reaction.[7][8] However, achieving regioselective iodination at the 3-position often requires a multi-step approach, sometimes starting from a pre-functionalized pyrazole. An alternative and efficient method involves the treatment of 1-aryl-3-CF3-1H-pyrazoles with n-BuLi followed by trapping with elemental iodine to exclusively yield 5-iodo derivatives (which, depending on the substitution pattern, can be equivalent to 3-iodo derivatives).[9]

N-Protection with a Tetrahydropyranyl (Oxanyl) Group

The protection of the pyrazole's N-H bond with a THP group is typically achieved by reacting the pyrazole with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.[4][10]

A green and efficient, solvent- and catalyst-free method for the quantitative protection of pyrazole has also been developed, which involves heating the pyrazole with DHP under its own pressure.[5][11]

Experimental Protocol: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-4-iodopyrazole

This protocol is adapted from the general procedure for THP protection of halogenated pyrazoles.[10]

Materials:

  • 4-Iodopyrazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or a similar acid catalyst

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-iodopyrazole (1 equivalent) in dry dichloromethane, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.1 equivalents).

  • Add 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Characterization of 3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazoles

The structural confirmation of the synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for a Representative 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole (a close analog to the THP-protected compound) [4]

Technique Observed Data
¹H NMR (400 MHz, DMSO-d6)δ: 1.03 (t, J 7.0 Hz, 3H, CH₂CH ₃), 1.56 (d, J 6.0 Hz, 3H, CHCH ₃), 3.17 (tt, J 9.6, 5.4 Hz, 1H, CH HCH₃), 3.45 – 3.36 (m, 1H, CHH CH₃), 5.54 (q, J 6.0 Hz, 1H, NCH ), 6.53 (d, J 2.4 Hz, 1H, Ar-H), 7.84 (d, J 2.4 Hz, 1H, Ar- H).
¹³C NMR (100 MHz, DMSO-d6)δ: 15.2, 21.7, 63.3, 86.4, 106.2, 128.3, 139.1.
Mass Spec (m/z, %) 140 (1), 125 (2), 96 (49), 73 (12), 45 (100).

Note: The ethoxyethyl protecting group in this example is structurally similar to the THP group and serves as a good reference for expected chemical shifts.

Synthetic Utility: Cross-Coupling Reactions

The 3-iodo-1-THP-pyrazole scaffold is a valuable intermediate for introducing a wide range of substituents at the 3-position through palladium-catalyzed cross-coupling reactions. This versatility is a key advantage in the development of new drug candidates.

Diagram 1: Versatility of 3-Iodo-1-THP-pyrazole in Cross-Coupling Reactions

G 3-Iodo-1-THP-pyrazole 3-Iodo-1-THP-pyrazole 3-Aryl/Heteroaryl-1-THP-pyrazole 3-Aryl/Heteroaryl-1-THP-pyrazole 3-Iodo-1-THP-pyrazole->3-Aryl/Heteroaryl-1-THP-pyrazole Suzuki Coupling 3-Alkynyl-1-THP-pyrazole 3-Alkynyl-1-THP-pyrazole 3-Iodo-1-THP-pyrazole->3-Alkynyl-1-THP-pyrazole Sonogashira Coupling 3-Amino/Amido-1-THP-pyrazole 3-Amino/Amido-1-THP-pyrazole 3-Iodo-1-THP-pyrazole->3-Amino/Amido-1-THP-pyrazole Buchwald-Hartwig Amination Aryl/Heteroaryl Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid/Ester->3-Aryl/Heteroaryl-1-THP-pyrazole Terminal Alkyne Terminal Alkyne Terminal Alkyne->3-Alkynyl-1-THP-pyrazole Amine/Amide Amine/Amide Amine/Amide->3-Amino/Amido-1-THP-pyrazole

Caption: Synthetic pathways from 3-Iodo-1-THP-pyrazole.

Experimental Protocol: Sonogashira Cross-Coupling of a 1-Protected-3-iodopyrazole

This protocol is based on the general procedure for the Sonogashira cross-coupling of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives.[1][4]

Materials:

  • 1-Protected-3-iodopyrazole (e.g., 1-THP-3-iodopyrazole)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the 1-protected-3-iodopyrazole (1 equivalent), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 4-10 mol%).

  • Add the solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-1-protected-pyrazole.

Biological and Therapeutic Potential

While specific biological data for 3-iodopyrazole derivatives containing an oxanyl group is limited in the public domain, the broader class of functionalized pyrazoles has shown significant promise in several therapeutic areas. The 3-iodo-1-THP-pyrazole scaffold serves as a key starting material for the synthesis of compounds with potential:

  • Anticancer Activity: Many pyrazole derivatives have been investigated as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[2][3][12] The ability to easily diversify the 3-position allows for the synthesis of libraries of compounds for screening against different cancer cell lines.

  • Anti-inflammatory and Analgesic Effects: Pyrazole-containing compounds are well-known for their anti-inflammatory and analgesic properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[13]

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in a number of compounds with demonstrated antibacterial and antifungal activities.[12]

The development of novel derivatives from 3-iodo-1-THP-pyrazoles through the cross-coupling reactions described above is a highly active area of research aimed at discovering new therapeutic agents.

Deprotection of the Oxanyl Group

The final step in many synthetic sequences is the removal of the THP protecting group to unveil the N-H of the pyrazole, which can be important for biological activity. This is typically achieved under mild acidic conditions.[6]

Diagram 2: Deprotection of the THP Group

G 3-Substituted-1-THP-pyrazole 3-Substituted-1-THP-pyrazole 3-Substituted-1H-pyrazole 3-Substituted-1H-pyrazole 3-Substituted-1-THP-pyrazole->3-Substituted-1H-pyrazole Acidic Hydrolysis Acid Catalyst (e.g., HCl, TFA) Acid Catalyst (e.g., HCl, TFA) Acid Catalyst (e.g., HCl, TFA)->3-Substituted-1H-pyrazole

Caption: General scheme for the deprotection of N-THP-pyrazoles.

Conclusion and Future Outlook

3-Iodopyrazole derivatives protected with an oxanyl group are highly valuable and versatile building blocks in medicinal chemistry. Their synthesis is well-established, and the 3-iodo group provides a reliable handle for a wide array of functionalization reactions. While direct biological data for this specific scaffold is emerging, the proven therapeutic potential of the broader pyrazole class underscores the importance of these intermediates. Future research will likely focus on the synthesis of diverse libraries of compounds derived from 3-iodo-1-THP-pyrazoles and their systematic evaluation in various biological assays to identify new lead compounds for drug development.

References

  • Valerijs, P., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
  • Valerijs, P., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • PubChem. (n.d.). 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-1H-pyrazole. Retrieved from [Link]

  • Kavitha, S., et al. (2021). Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Archiv der Pharmazie, 354(12), e2100225.
  • Ilies, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Mogilaiah, K., et al. (n.d.). A facile iodine(III)-mediated synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl). PMC.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Böhm, A., et al. (2014). Functionalized Pyrazoles as Agents in C–C Cross-Coupling Reactions. FAO AGRIS.
  • Kawai, H., et al. (2025).
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
  • Ahmed, B. M., & Mezei, G. (2025). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles.
  • CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof. (n.d.).
  • Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 27-32.
  • Hreczycho, G., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Böhm, A., et al. (2013). Functionalized Pyrazoles as Agents in C–C Cross-Coupling Reactions.
  • Balbi, A., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry, 46(11), 5293-309.
  • Ramos-Tomillero, I., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • Al-Amiery, A. A., et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI.

Sources

Foundational

An In-Depth Technical Guide to Predicting the Metabolic Stability of 3-iodo-1-(oxan-4-yl)-1H-pyrazole

Foreword: Beyond the Protocol – A Strategic Approach to Metabolic Stability In the landscape of modern drug discovery, the axiom "fail early, fail cheap" has never been more resonant. A compound's metabolic stability is...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond the Protocol – A Strategic Approach to Metabolic Stability

In the landscape of modern drug discovery, the axiom "fail early, fail cheap" has never been more resonant. A compound's metabolic stability is a critical determinant of its pharmacokinetic profile, influencing crucial parameters such as oral bioavailability, half-life, and dosing regimen.[1] Neglecting this fundamental property in early discovery is a blueprint for late-stage failure. This guide is designed not merely as a collection of protocols, but as a strategic framework for the comprehensive evaluation of a novel chemical entity: 3-iodo-1-(oxan-4-yl)-1H-pyrazole.

As a Senior Application Scientist, my experience dictates that true insight comes not from simply generating data, but from understanding the causality behind it. Why choose hepatocytes over microsomes for a particular compound? What are the predictive strengths and limitations of an in silico model? This document is structured to answer these questions, providing researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to make informed decisions. We will dissect the target molecule, predict its metabolic fate through computational and experimental lenses, and interpret the resulting data to build a robust metabolic profile.

Part 1: Structural Scaffolding and A Priori Metabolic Assessment

Before any experiment is conducted, a thorough analysis of the molecule's structure provides invaluable clues to its likely metabolic fate. The structure of 3-iodo-1-(oxan-4-yl)-1H-pyrazole can be deconstructed into three key components, each with distinct metabolic implications.

  • The Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry, often considered a "privileged scaffold".[2][3] Its aromaticity confers a degree of chemical robustness and general resistance to metabolic degradation.[4] However, it is not inert. Metabolism of the pyrazole nucleus itself, though often a minor pathway, can occur via oxidation (hydroxylation) on the carbon atoms or even N-dealkylation, though the latter is not possible here due to the oxane substituent.[5] The pyrazole moiety can also influence which enzymes interact with the molecule.[6]

  • The Iodo-Substituent: Halogenation is a common strategy in medicinal chemistry to modulate physicochemical properties and, frequently, to enhance metabolic stability by blocking potential sites of metabolism.[4] The carbon-iodine bond is the weakest among the halogens, making dehalogenation a theoretical metabolic pathway. However, this is often a less significant clearance mechanism compared to oxidation of other parts of the molecule. The strong electron-withdrawing nature of the iodine atom will influence the electronic landscape of the pyrazole ring, potentially directing cytochrome P450 (CYP) enzymes to other sites.

  • The Oxane (Tetrahydropyran) Ring: Saturated rings like oxane (tetrahydropyran) are frequently incorporated into drug candidates to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] Being a saturated aliphatic ether, it is generally more metabolically stable than a corresponding linear ether. The primary metabolic route for such a ring is CYP-mediated oxidation (hydroxylation) at one of the carbon atoms, particularly those less sterically hindered and adjacent to the heteroatom.

Based on this structural analysis, the primary metabolic liabilities, or "hotspots," for 3-iodo-1-(oxan-4-yl)-1H-pyrazole are predicted to be hydroxylation on the oxane ring, with secondary, minor pathways potentially including hydroxylation of the pyrazole core.

Part 2: In Silico Prediction – The First Line of Inquiry

Computational, or in silico, methods offer a rapid, cost-effective first pass at predicting metabolic stability.[8][9] These tools use vast datasets of known drug metabolism to build models that can predict the fate of new chemical entities.[10] They are broadly classified into two categories.[8]

  • Ligand-Based Approaches: These methods rely on the chemical structure of the compound itself.[8] Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms analyze molecular descriptors (e.g., logP, electronic properties, topological features) from a training set of compounds with known metabolic stability to build a predictive model.[1][11] For our target molecule, a ligand-based model would classify it as likely stable or unstable based on the properties of its pyrazole, iodo, and oxane components compared to thousands of other compounds.

  • Structure-Based Approaches: These more complex models require the 3D crystal structure of the metabolizing enzyme, typically a cytochrome P450 isoform.[8] The compound is "docked" into the enzyme's active site to predict binding affinity and identify which atoms are most susceptible to metabolism. This can help pinpoint the likely "soft spots" on the molecule.

The in silico workflow provides a hypothesis-generating framework, guiding the design of subsequent, resource-intensive in vitro experiments.

in_silico_workflow cluster_input Input Data cluster_models Predictive Models cluster_output Generated Predictions Molecule 3-iodo-1-(oxan-4-yl)-1H-pyrazole (SMILES/SDF) LigandBased Ligand-Based Models (QSAR, Machine Learning) Molecule->LigandBased StructureBased Structure-Based Models (Enzyme Docking) Molecule->StructureBased Stability Overall Stability Prediction (t½, CLint classification) LigandBased->Stability SoM Site of Metabolism (SoM) Prediction ('Hotspots') StructureBased->SoM SoM->Stability informs in_vitro_workflow cluster_prep Assay Preparation cluster_incubation Incubation (37°C) cluster_analysis Bioanalysis cluster_data Data Interpretation Compound Test Compound Stock (10 mM in DMSO) HLM Human Liver Microsomes + NADPH Cofactor Compound->HLM Hep Cryopreserved Hepatocytes + Incubation Medium Compound->Hep Timepoints Timepoints Sampled (e.g., 0, 5, 15, 30, 60 min) HLM->Timepoints Hep->Timepoints Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Depletion Plot % Remaining vs. Time LCMS->Depletion Calc Calculate t½ and CLint Depletion->Calc

Caption: General In Vitro Metabolic Stability Workflow.

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

1. Objective: To determine the rate of Phase I metabolism of a test compound by measuring its rate of disappearance when incubated with pooled human liver microsomes and an NADPH-regenerating system.

2. Materials:

  • Test Compound (TC): 3-iodo-1-(oxan-4-yl)-1H-pyrazole, 10 mM in DMSO.

  • Pooled Human Liver Microsomes (20 mg/mL stock).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance).

  • Termination Solution: Acetonitrile, ice-cold, containing an appropriate internal standard (e.g., a structurally similar but stable analog).

  • 96-well incubation and collection plates.

  • Multichannel pipette, incubator (37°C), refrigerated centrifuge.

3. Experimental Procedure:

  • Prepare Master Mix: On ice, prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Pre-incubation (Enzyme Activation):

    • Add the master mix to the wells of the incubation plate.

    • Add human liver microsomes to a final concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate temperature and activate enzymes.

  • Initiate Reaction:

    • Prepare a dilute solution of the TC (and positive controls) in buffer.

    • Initiate the metabolic reaction by adding the TC solution to the pre-warmed microsome mix to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%. [12]4. Timepoint Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of ice-cold termination solution. The T=0 sample represents 100% of the initial compound. [12] * Include a "-NADPH" control where the cofactor is omitted to check for non-enzymatic degradation.

  • Sample Processing:

    • Seal and vortex the collection plate.

    • Centrifuge at >3000g for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

4. Bioanalysis:

  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [13][14]* Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.

Detailed Protocol: Cryopreserved Human Hepatocyte Stability Assay

1. Objective: To determine the overall metabolic stability of a test compound in a system containing the full complement of hepatic enzymes and transporters. [15] 2. Materials:

  • Test Compound (TC): 3-iodo-1-(oxan-4-yl)-1H-pyrazole, 10 mM in DMSO.

  • Cryopreserved Human Hepatocytes (pooled donors).

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E). [16]* Positive Control Compounds (e.g., Midazolam - Phase I; 7-Hydroxycoumarin - Phase II).

  • Termination Solution: Acetonitrile, ice-cold, containing an internal standard.

  • 24- or 48-well plates. [16] 3. Experimental Procedure:

  • Thaw and Prepare Hepatocytes: Rapidly thaw hepatocytes in a 37°C water bath. Dilute the cell suspension in pre-warmed incubation medium to achieve a target cell density (e.g., 0.5 x 10^6 viable cells/mL). [15]Assess viability via Trypan Blue exclusion.

  • Prepare Incubation Plates:

    • Add the hepatocyte suspension to the wells of the incubation plate.

    • Add the TC to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%. [16]3. Incubation:

    • Place the plate in a humidified incubator at 37°C with 5% CO2, often on an orbital shaker to keep cells in suspension. [16][17]4. Timepoint Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the cell suspension and add it to the termination solution. [16] * The T=0 sample serves as the 100% reference.

  • Sample Processing:

    • Process samples as described in the HLM protocol (vortex, centrifuge, transfer supernatant).

4. Bioanalysis:

  • Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method. [18]

Part 4: Data Analysis and Interpretation

The primary output from these assays is the concentration of the test compound at each time point. From this, key pharmacokinetic parameters can be derived.

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area Ratio at time Tx / Peak Area Ratio at time T0) * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining against time.

    • The slope of the linear regression line of this plot is equal to the elimination rate constant (k).

    • t½ = -0.693 / slope

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • Intrinsic clearance represents the inherent ability of the liver to metabolize a drug. [19] * For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / million cells) [15] This in vitro CLint value is invaluable as it can be scaled using established models to predict the in vivo hepatic blood clearance in humans, a critical parameter for dose prediction. [19][15]

Sample Data Presentation
Time (min) % Remaining (HLM) % Remaining (Hepatocytes) Control (Verapamil, HLM)
0100100100
598.199.285.4
1592.595.851.2
3084.390.122.7
4575.984.59.8
6068.279.3<5
Calculated t½ (min) 10519813
Calculated CLint 13.2 µL/min/mg7.0 µL/min/10^6 cells106.6 µL/min/mg

This is hypothetical data for illustrative purposes.

Conclusion: Synthesizing a Coherent Metabolic Profile

The prediction of metabolic stability is an iterative, multi-faceted process. For 3-iodo-1-(oxan-4-yl)-1H-pyrazole, the journey begins with a structural assessment, identifying the oxane ring as the most probable site of Phase I metabolism. In silico models would then refine this hypothesis, perhaps ranking the different positions on the oxane ring for their metabolic liability.

The subsequent in vitro assays provide the definitive data. The results from the HLM assay would quantify the contribution of CYP enzymes to the compound's clearance. A significantly faster depletion in the hepatocyte assay compared to the HLM assay would suggest the involvement of Phase II enzymes or active uptake into the cells. If the compound proves to be highly stable in both systems (e.g., t½ > 120 min), it would be classified as having low intrinsic clearance, a favorable characteristic for many drug development programs. Conversely, rapid depletion would flag metabolic instability as a key issue to be addressed through medicinal chemistry, for example, by modifying the oxane ring to block the identified metabolic hotspot.

By integrating structural knowledge with computational predictions and robust experimental data, we move beyond simple classification to a deep, mechanistic understanding of a compound's metabolic fate. This comprehensive approach ensures that only the most promising candidates, with optimized and understood metabolic profiles, advance toward clinical development.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Shah, P., Nguyen, D-T., Zakharov, A., Katori, N., Jadhav, A., & Xu, X. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. Retrieved from [Link]

  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4), 1041. Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 1993-1996. Retrieved from [Link]

  • ResearchGate. (n.d.). Available software packages for the prediction of metabolic stability. Retrieved from [Link]

  • Krishgen Biosystems. (n.d.). Suspension Hepatocyte Stability Incubations Protocol. Retrieved from [Link]

  • ACS Publications. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology. Retrieved from [Link]

  • Hinson, J. A., et al. (2017). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Biological Chemistry. Retrieved from [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • ACS Publications. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Honkakoski, P., et al. (1993). Effect of pyrazole, cobalt and phenobarbital on mouse liver cytochrome P-450 2a-4/5 (Cyp2a-4/5) expression. Biochemical Journal. Retrieved from [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need? Retrieved from [Link]

  • Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

  • ResearchGate. (2017). Role Of Iodine In Metabolism. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. PLoS One. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • SCIEX. (n.d.). Bioanalysis and DMPK. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of pyrazole, cobalt and phenobarbital on mouse liver cytochrome P-450 2a-4/5 (Cyp2a-4/5) expression. Biochemical Journal. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • Regulations.gov. (n.d.). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry; Availability. Retrieved from [Link]

  • PubMed. (2017). Role of Iodine in Metabolism. Recent Patents on Endocrine, Metabolic & Immune Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2022). Control experiments on the confirmation of the pyrazoles electrosynthesis mechanism. Retrieved from [Link]

  • Frontiers. (2023). The correlation between iodine and metabolism: a review. Frontiers in Endocrinology. Retrieved from [Link]

  • PubMed. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition. Retrieved from [Link]

  • ACS Publications. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Coherent Market Insights. (2025). Role of Iodine in Pharmaceutical and Healthcare Applications. Retrieved from [Link]

  • PubMed. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Iodine? Retrieved from [Link]

  • LinkedIn. (n.d.). Metabolic Pathways of Drugs: Medicinal Chemistry Approaches to Enhance Drug Efficacy. Retrieved from [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-pyrazole. PubChem. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug Metabolism: Phase I and Phase II Metabolic Pathways. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for 3-iodo-1-(oxan-4-yl)-1H-pyrazole

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 3-iodo-1-(oxan-4-yl)-1H-pyrazole Executive Summary The substrate 3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 3-iodo-1-(oxan-4-yl)-1H-pyrazole

Executive Summary

The substrate 3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Type I and Type II kinase inhibitors (e.g., BRAF, JAK, and CDK inhibitors similar to Encorafenib).[1][2]

While 4-iodopyrazoles are ubiquitous, the 3-iodopyrazole regioisomer presents unique electronic and steric challenges.[1][2] The C3 position is adjacent to the pyrazole nitrogen doublet, influencing the oxidative addition rate, while the bulky oxan-4-yl group at N1 modulates solubility and prevents N-H poisoning of the catalyst.[1][2]

This guide provides three validated protocols ranging from robust "workhorse" conditions to high-turnover systems for sterically demanding partners, ensuring reproducibility and scalability in drug discovery workflows.

Substrate Analysis & Mechanistic Considerations

Structural Properties[1][2][3]
  • Electronic Environment: The C3-Iodine bond is electron-rich compared to phenyl iodides but sufficiently reactive for Pd(0) oxidative addition.[1][2]

  • Steric Bulk: The oxan-4-yl group at N1 is distal to the C3 reaction site.[1] However, it significantly increases solubility in polar aprotic solvents (DMF, DMSO) and ethers (THF, Dioxane) compared to N-methyl or N-unsubstituted analogs.[1][2]

  • Chemo-selectivity: The C3-I bond is generally more reactive than C4-Br or C4-Cl bonds, allowing for sequential orthogonal couplings if the substrate is poly-halogenated.[1][2]

Common Pitfalls
  • Protodeboronation: Electron-rich heteroaryl boronic acids (coupling partners) are prone to hydrolysis before transmetallation occurs.[1][2]

  • Dehalogenation: Reductive de-iodination of the pyrazole starting material can occur if the catalytic cycle stalls, particularly with Pd/C or simple phosphines in alcoholic solvents.[1][2]

  • Pd-N Coordination: Although the N1 is substituted, the N2 nitrogen retains lone-pair availability, potentially sequestering Pd species if the ligand bite angle is insufficient.[1][2]

Decision Matrix & Optimization Workflow

Before selecting a protocol, utilize the following decision tree to match the reaction conditions to your specific coupling partner (boronic acid/ester).

OptimizationWorkflow Start Select Coupling Partner (R-B(OH)2) CheckSterics Is Partner Sterically Hindered (e.g., ortho-subst, 2,6-disubst)? Start->CheckSterics CheckElec Is Partner Electron-Poor (e.g., Pyridine, Nitro-aryl)? CheckSterics->CheckElec No MethodB METHOD B: High Activity XPhos Pd G2 K3PO4, THF/H2O CheckSterics->MethodB Yes (High Sterics) MethodA METHOD A: Standard Pd(dppf)Cl2 • DCM Na2CO3, Dioxane/H2O CheckElec->MethodA No (Standard Aryl) MethodC METHOD C: Scale-Up/Green Pd(PPh3)4 Na2CO3, Toluene/H2O CheckElec->MethodC Yes (Scale-up/Cost sensitive)

Figure 1: Decision tree for selecting the optimal coupling protocol based on boronic acid properties.

Experimental Protocols

Method A: The "Standard" Protocol (Robust & General)

Best for: Initial screening, simple aryl boronic acids, and library synthesis.[1][2]

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, stabilizing the Pd center and preventing beta-hydride elimination.[1][2] It is highly resistant to air and moisture compared to monodentate phosphines.[1][2]

Materials:

  • 3-iodo-1-(oxan-4-yl)-1H-pyrazole (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1][2] · CH₂Cl₂) (0.05 equiv / 5 mol%)[1][2]

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Procedure:

  • Charge a reaction vial equipped with a magnetic stir bar with the iodopyrazole (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).[1][2]

  • Add degassed 1,4-Dioxane (concentration 0.1 M relative to pyrazole) via syringe.

  • Add 2.0 M aq.[1][2] Na₂CO₃ (3.0 equiv).[1][2]

  • Heat the mixture to 90°C for 4–12 hours.

  • QC Check: Monitor by LCMS. If conversion < 50% after 4h, boost temp to 100°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2][3] Filter through a pad of Celite to remove Pd black.[1][2] Concentrate.

Method B: The "High-Performance" Protocol (Challenging Substrates)

Best for: Heteroaryl boronic acids, sterically hindered partners, or when Method A fails.[1][2]

Rationale: XPhos Pd G2 is a precatalyst that rapidly generates the active monoligated Pd(0)-XPhos species.[1][2] The bulky biaryl ligand facilitates oxidative addition into the C-I bond and accelerates transmetallation for hindered substrates.[1][2]

Materials:

  • 3-iodo-1-(oxan-4-yl)-1H-pyrazole (1.0 equiv)[1][2]

  • Boronic Acid/Pinacol Ester (1.5 equiv)[1][2]

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)[1][2]

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv, solid or 0.5M aq)[1][2]

  • Solvent: THF : Water (4:1 ratio)[1][2]

Procedure:

  • Combine iodopyrazole, boronic ester, XPhos Pd G2, and solid K₃PO₄ in a microwave vial.

  • Seal and purge with Argon.[1][2]

  • Add degassed THF/Water mixture (4:1).

  • Reaction: Heat at 60°C for 2 hours (conventional) or 80°C for 30 mins (Microwave).

  • Note: This system is extremely active; lower temperatures often prevent protodeboronation of the partner.[1][2]

Method C: Scale-Up Protocol (Cost-Effective)

Best for: Gram-scale synthesis, non-hindered substrates, industrial transfer.[1][2]

Rationale: Pd(PPh₃)₄ is inexpensive and effective for iodides.[1][2] Toluene/Water is a classic biphasic system that separates easily during workup.[1][2]

Procedure:

  • Dissolve 3-iodo-1-(oxan-4-yl)-1H-pyrazole (10 g scale) in Toluene (10 vol).

  • Add Boronic Acid (1.1 equiv).[1][2][4]

  • Add Na₂CO₃ (2.5 equiv) dissolved in minimum Water (5 vol).[1][2]

  • Degas the biphasic mixture vigorously with Nitrogen for 20 mins.

  • Add Pd(PPh₃)₄ (3 mol%).

  • Reflux (110°C ) under Nitrogen for 16 hours.

  • Purification: Upon cooling, the product often precipitates or partitions into the toluene layer, simplifying isolation.[1][2]

Comparative Data Analysis

ParameterMethod A (dppf)Method B (XPhos)Method C (PPh3)
Reaction Rate ModerateFastSlow
Steric Tolerance MediumHighLow
Air Sensitivity Low (Robust)MediumHigh (O2 Sensitive)
Cost ModerateHighLow
De-iodination Risk LowVery LowModerate
Rec.[1][2] Use Case General ScreeningComplex MedChemProcess Scale-up

Mechanistic Pathway (Catalytic Cycle)

Understanding the cycle helps troubleshooting.[1][2] The 3-iodo position undergoes oxidative addition.[1] The oxanyl group aids in solubility but does not participate in the cycle.[1][2]

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Substrate 3-iodo-1-(oxan-4-yl)-pyrazole Substrate->OxAdd

Figure 2: Simplified Suzuki-Miyaura catalytic cycle for the 3-iodopyrazole substrate.

Troubleshooting & Optimization

  • Issue: Low Conversion & Remaining Iodide.

    • Cause: Catalyst deactivation (Pd black formation) or poor oxidative addition.[1][2]

    • Fix: Switch to Method B (XPhos) or add 5 mol% free ligand (e.g., PPh3) to Method C to stabilize Pd.[1][2] Ensure rigorous degassing.

  • Issue: Homocoupling of Boronic Acid.

    • Cause: Oxygen present in the system (Glaser coupling type mechanism) or excess catalyst.[1][2]

    • Fix: Degas solvents longer.[1][2] Add the catalyst last under a counter-flow of inert gas.[1][2]

  • Issue: "Spot-to-Spot" Conversion (TLC) but Low Isolated Yield.

    • Cause: Product chelating to Palladium residues.[1][2]

    • Fix: Treat the crude organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine before column chromatography.[1][2]

References

  • Labanauskas, L., et al. (2014).[1][2][5] "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions." Arkivoc, 2014(6), 54-71.[1][2][5]

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." (General reactivity comparison for iodopyrazoles).

  • Woun-Kim, S., et al. (2016).[1][2][5] "Process for the preparation of androgen receptor antagonists and intermediates thereof."[1][2][6] WO2016162604A1.[1][2] (Describes Suzuki coupling of tetrahydro-2H-pyran-2-yl substituted pyrazoles).

  • Novartis AG. (2013).[1][2] "High drug loading formulations of encorafenib." WO2025003956A1 (Contextualizes the 3-iodo-pyrazole scaffold in Encorafenib synthesis).[1][2]

  • Usami, Y., et al. (2021).[1][2][7][8] "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols." Molecules, 26, 3370.[1][2][7] (Provides comparative reactivity data for N-substituted iodopyrazoles).

Sources

Application

Application Note: Strategic Synthesis &amp; Utilization of 3-Iodo-1-(oxan-4-yl)-1H-pyrazole in Kinase Inhibitor Design

Topic: Synthesis of Kinase Inhibitors Using 3-Iodo-1-(oxan-4-yl)-1H-pyrazole Intermediate Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Abstr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Kinase Inhibitors Using 3-Iodo-1-(oxan-4-yl)-1H-pyrazole Intermediate Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Abstract

The pyrazole scaffold is a privileged structure in kinase inhibitor medicinal chemistry, serving as a critical hinge-binding motif in drugs such as Crizotinib, Ruxolitinib, and Encorafenib. The 3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) represents a high-value intermediate. The tetrahydropyran (oxan-4-yl) moiety imparts improved aqueous solubility and metabolic stability compared to carbocyclic analogs, while the C3-iodine provides a versatile handle for divergent cross-coupling reactions. This guide details the regioselective synthesis of this core, its structural validation, and its application in generating kinase inhibitor libraries.

Module 1: Synthesis of the Core Intermediate

Target: 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS: 1003863-74-0 (Generic reference for related analogs)

Retrosynthetic Analysis

The primary challenge in synthesizing N-alkyl-3-halopyrazoles is regioselectivity . Alkylation of 3-iodopyrazole typically yields a mixture of the desired 1,3-isomer and the undesired 1,5-isomer due to annular tautomerism.

  • Route A (Direct Alkylation): Nucleophilic substitution of 3-iodopyrazole with 4-substituted tetrahydropyran. Requires rigorous chromatographic separation.

  • Route B (De Novo Cyclization): Condensation of (tetrahydro-2H-pyran-4-yl)hydrazine with a 3-carbon electrophile. High regiocontrol but requires specific precursors.

Protocol: Regioselective Alkylation (Route A)

This protocol utilizes cesium carbonate to favor the thermodynamic alkylation, though separation is still required.

Reagents:

  • 3-Iodo-1H-pyrazole (1.0 equiv)[1]

  • 4-Bromotetrahydro-2H-pyran (1.5 equiv) or Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask purged with nitrogen, dissolve 3-iodo-1H-pyrazole (10.0 g, 51.5 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add

    
     (33.6 g, 103 mmol) in a single portion. Stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Alkylation: Add 4-bromotetrahydro-2H-pyran (12.7 g, 77.2 mmol).

    • Note: Use of the tosylate analog often improves yield due to higher reactivity.

  • Reaction: Heat the mixture to 90°C and stir for 16 hours. Monitor by LC-MS (Target M+H: ~279.0).

  • Work-up: Cool to room temperature. Dilute with EtOAc (300 mL) and wash with water (3 x 100 mL) and brine (1 x 100 mL) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification (Critical): The crude residue contains both 3-iodo (Target) and 5-iodo (Byproduct) isomers.

    • Column: Silica gel (40g cartridge per g of crude).

    • Gradient: 0-40% EtOAc in Hexanes.

    • Elution Order: The 1,5-isomer (less polar) typically elutes first; the 1,3-isomer (Target) elutes second.

Structural Validation (Self-Validating System)

Distinguishing the 1,3-isomer from the 1,5-isomer is critical.

FeatureTarget: 3-iodo-1-(oxan-4-yl)Byproduct: 5-iodo-1-(oxan-4-yl)
1H NMR (H5) Doublet/Singlet at ~7.4-7.6 ppmN/A (Substituted by Iodine)
1H NMR (H4) Doublet at ~6.4 ppmSinglet at ~7.5 ppm (Deshielded)
NOESY Strong NOE between Oxan-H1' and Pyrazole-H5No NOE between Oxan-H1' and Pyrazole-H4 (Distance > 5Å)

Module 2: Divergent Functionalization (The "Hinge" Strategy)

The 3-iodo position is electronically distinct from the 4-position. It is less prone to oxidative addition than a 4-iodo group but highly reactive under specific Pd-catalyzed conditions.

Workflow Diagram

KinaseSynthesis Start 3-iodo-1-(oxan-4-yl)-1H-pyrazole Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Start->Suzuki Pd(dppf)Cl2, K2CO3 Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Pd(PPh3)2Cl2, CuI Buchwald Buchwald-Hartwig (Amines/Amides) Start->Buchwald Pd2(dba)3, Xantphos Target1 Biaryl Kinase Inhibitor (e.g., B-Raf type) Suzuki->Target1 Target2 Alkynyl-Linked Inhibitor (e.g., EGFR type) Sonogashira->Target2 Target3 Amino-Pyrazole Inhibitor (e.g., JAK type) Buchwald->Target3

Caption: Divergent synthesis pathways from the 3-iodo intermediate to various kinase inhibitor classes.

Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction installs the "tail" or "core" of the kinase inhibitor.

Reagents:

  • 3-iodo-1-(oxan-4-yl)-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (e.g., Indazole-5-boronic acid) (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2M aqueous, 3.0 equiv)
    
  • 1,4-Dioxane (degassed)

Procedure:

  • Combine halide, boronic acid, and Pd catalyst in a microwave vial.

  • Add Dioxane and aqueous base.

  • Purge with Argon for 5 minutes.

  • Heat at 100°C for 2 hours (or 120°C for 30 min in microwave).

  • Filter through Celite, concentrate, and purify via HPLC.

Module 3: Case Study - Synthesis of a B-Raf Inhibitor Analog

This workflow demonstrates the synthesis of a molecule structurally related to Encorafenib, utilizing the 3-iodo intermediate to construct the hinge-binding domain.

Reaction Scheme[2][3][4][5][6][7]
  • Core: 3-iodo-1-(oxan-4-yl)-1H-pyrazole

  • Coupling Partner: 3-chlorophenylboronic acid (Model for the hydrophobic pocket binder).

  • Functionalization: C4-Lithiation followed by formylation (optional for further elaboration).

Data Summary Table
ParameterValueNotes
Intermediate Yield 65% (after separation)1,3-isomer favored with Tosylate
Suzuki Efficiency 88%3-position is highly reactive
LogP (Calc) 2.1Optimal for oral bioavailability
Solubility >100

(PBS pH 7.4)
Enhanced by oxanyl ring

References

  • Regioselective Synthesis of N-substituted Pyrazoles

    • Title: "Regioselective synthesis of 1,3,5-substituted pyrazoles
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of 3-Iodopyrazoles: Title: "Suzuki–Miyaura Cross-Coupling Reactions of 3-Iodo-1H-pyrazoles." Source:Synthesis.
  • Tetrahydropyran in Medicinal Chemistry

    • Title: "The Tetrahydropyran Moiety as a Solubility-Enhancing Group in Drug Discovery."[2][3]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Kinase Inhibitor Design Principles

    • Title: "Scaffold Hopping in Kinase Inhibitors:
    • Source:N
    • URL:[Link]

Sources

Method

Sonogashira coupling reaction with 3-iodo-1-(oxan-4-yl)-1H-pyrazole

Application Note: High-Efficiency Sonogashira Coupling of 3-Iodo-1-(oxan-4-yl)-1H-pyrazole Executive Summary This application note details the optimized protocol for the Sonogashira cross-coupling of 3-iodo-1-(oxan-4-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Sonogashira Coupling of 3-Iodo-1-(oxan-4-yl)-1H-pyrazole

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of 3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 1-(tetrahydro-2H-pyran-4-yl)-3-iodo-1H-pyrazole) with terminal alkynes. This specific pyrazole scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, BRAF inhibitors) due to the solubility-enhancing properties of the oxanyl ring and the bioisosteric nature of the pyrazole core.

While 3-iodopyrazoles are generally reactive, this protocol addresses specific challenges:

  • Catalyst Poisoning: Mitigation of N2-nitrogen coordination to the Palladium center.

  • Substrate Stability: Preservation of the oxan-4-yl ether linkage under coupling conditions.

  • Homocoupling Control: Suppression of Glaser coupling (alkyne dimerization).

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate 3-iodo-1-(oxan-4-yl)-1H-pyrazole features an electron-rich heteroaromatic core.

  • Electrophile (C-I bond): The C3-position is activated for oxidative addition, though less electrophilic than typical aryl iodides due to the electron-donating nature of the pyrazole ring.

  • Steric/Electronic Environment: The bulky oxan-4-yl group at N1 provides steric shielding, reducing the likelihood of N1-coordination. However, the N2 nitrogen remains a potent

    
    -donor capable of sequestering the Pd catalyst, necessitating the use of sterically demanding ligands or higher catalyst loading.
    
Reaction Design Strategy
  • Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] is selected as the primary catalyst. The phosphine ligands stabilize the Pd(0) species and prevent aggregation. For sterically hindered alkynes, Pd(dppf)Cl2 is the recommended alternative.

  • Co-Catalyst: Copper(I) Iodide (CuI) is essential to accelerate the transmetallation step via the formation of a copper-acetylide intermediate.

  • Base/Solvent: Triethylamine (TEA) serves as both the base and co-solvent (in DMF or THF).[1] It facilitates the deprotonation of the hydrido-alkynyl-copper species.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleKey Considerations
3-iodo-1-(oxan-4-yl)-1H-pyrazole 1.0ElectrophileEnsure purity >97% by HPLC.
Terminal Alkyne 1.2 - 1.5NucleophileExcess accounts for potential homocoupling.
Pd(PPh3)2Cl2 0.05 (5 mol%)CatalystStore under Argon. Yellow powder.
CuI 0.10 (10 mol%)Co-catalystMust be off-white/tan. Green/Blue indicates oxidation.
Triethylamine (TEA) 3.0BaseDry, distilled over KOH if possible.
DMF (N,N-Dimethylformamide) Solvent[0.2 M]Anhydrous, degassed (Sparged with Ar).
Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Equip a dry 25 mL Schlenk tube or microwave vial with a magnetic stir bar and a rubber septum.

  • Charge Solids: Add 3-iodo-1-(oxan-4-yl)-1H-pyrazole (1.0 mmol, 278 mg), Pd(PPh3)2Cl2 (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).

  • Critical Step: Evacuate the vessel and backfill with Argon three times to remove atmospheric oxygen. (Oxygen promotes Glaser homocoupling of the alkyne).

Step 2: Solvent & Liquid Reagent Addition

  • Under a positive stream of Argon, inject anhydrous DMF (5.0 mL) via syringe.

  • Inject Triethylamine (0.42 mL, 3.0 mmol).

  • Inject the Terminal Alkyne (1.2 mmol).[1] Note: If the alkyne is a solid, add it in Step 1 with the other solids.

Step 3: Reaction Execution

  • Seal the vessel.

  • Temperature: Stir at Room Temperature (25 °C) for 1 hour.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1]

    • Optimization: If conversion is <10% after 1 hour, heat to 60 °C . Do not exceed 80 °C to avoid degradation of the oxanyl ring or alkyne polymerization.

  • Reaction typically completes within 4–16 hours depending on the alkyne sterics.

Step 4: Workup & Purification

  • Dilute the reaction mixture with Ethyl Acetate (30 mL).

  • Quench: Wash with Water (2 x 20 mL) to remove DMF and salts.

  • Wash with Brine (20 mL).

  • Dry organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane/Ethyl Acetate (typically 0%

      
       50% EtOAc).
      
    • Note: The oxan-4-yl group increases polarity; expect the product to elute later than typical phenyl-pyrazoles.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific role of the reagents, highlighting the critical intercept of the Copper cycle.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Coupled Product RedElim->Product CuCycle Cu(I) Cycle (Formation of Cu-Acetylide) CuCycle->TransMet Transfer Alkyne Substrate 3-iodo-1-(oxan-4-yl)-1H-pyrazole Substrate->OxAdd Alkyne Terminal Alkyne Alkyne->CuCycle + CuI, Base

Figure 1: Catalytic cycle showing the convergence of the Palladium and Copper cycles. The oxidative addition into the C-I bond of the pyrazole is the initiating step.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Intact) Catalyst deactivation or poisoning by Pyrazole N2.Switch to Pd(dppf)Cl2 (bidentate ligand resists displacement) or increase temperature to 80 °C.
Homocoupling (Alkyne Dimer) Oxygen presence in the vessel.Re-degas solvents vigorously. Add a reducing agent like Sodium Ascorbate (rarely needed if degassed properly).
Black Precipitate (Pd Black) Catalyst decomposition ("Pd crash").Add excess ligand (

, 10 mol%) to stabilize Pd species.
Low Yield / Unclean TLC Incomplete transmetallation.Increase CuI loading to 15 mol%. Ensure base (TEA) is dry.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link

  • Volochnyuk, D. M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.[2][3] Link

  • BenchChem. (2025).[1] Application Notes for Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. (General Pyrazole Coupling Conditions). Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of heteroarenes via C–H bond activation or cross-coupling.[1][3] Angewandte Chemie International Edition, 46(6), 834-871. (Review of heteroaryl couplings).

Sources

Application

Application Notes and Protocols: Leveraging 3-iodo-1-(oxan-4-yl)-1H-pyrazole in Fragment-Based Drug Design

Introduction: The Strategic Advantage of 3-iodo-1-(oxan-4-yl)-1H-pyrazole in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the id...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 3-iodo-1-(oxan-4-yl)-1H-pyrazole in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1] By starting with low molecular weight fragments, FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties. The selection of fragments for a screening library is a critical determinant of success in any FBDD campaign. An ideal fragment should not only bind to the target of interest but also possess a chemical handle that facilitates its rapid and systematic elaboration into a more potent, drug-like molecule.

This guide focuses on a particularly valuable fragment, 3-iodo-1-(oxan-4-yl)-1H-pyrazole . This compound is strategically designed to maximize its utility in FBDD through the synergistic combination of three key structural features:

  • The Pyrazole Core: Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] Their presence in numerous FDA-approved drugs speaks to their favorable pharmacological profiles.[6]

  • The Iodide Substituent: The iodine atom at the 3-position serves as a versatile synthetic handle. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[7][8][9][10] This allows for the straightforward and predictable elaboration of the fragment hit, a crucial step in the hit-to-lead optimization process.[11][12][13]

  • The Oxane Moiety: The incorporation of an oxane (tetrahydropyran) ring at the 1-position of the pyrazole is a deliberate design choice to enhance the fragment's drug-like properties. Oxetanes and related cyclic ethers are known to improve aqueous solubility, metabolic stability, and introduce three-dimensionality, which can lead to improved binding affinity and selectivity.[14][15][16][17]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective application of 3-iodo-1-(oxan-4-yl)-1H-pyrazole in FBDD campaigns.

Physicochemical Properties of 3-iodo-1-(oxan-4-yl)-1H-pyrazole

A thorough understanding of the fragment's physicochemical properties is essential for designing effective screening and follow-up experiments.

PropertyValueSource
Molecular Formula C8H11IN2OPubChem[18]
Molecular Weight 278.09 g/mol PubChem[18]
Monoisotopic Mass 277.9916 DaPubChem[18]
XlogP (predicted) 1.2PubChem[18]
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 3 (N, N, O)-
Rotatable Bonds 1-

Note: Experimental validation of predicted values is always recommended.

Experimental Workflows and Protocols

The successful application of 3-iodo-1-(oxan-4-yl)-1H-pyrazole in an FBDD project involves a multi-stage process, from initial hit identification to lead optimization.

FBDD Workflow Overview

FBDD_Workflow cluster_0 Hit Identification cluster_1 Structural Biology cluster_2 Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screening Primary Screening Fragment Library->Primary Screening e.g., TSA, SPR Hit Validation Hit Validation Primary Screening->Hit Validation Dose-response X-ray Crystallography / NMR X-ray Crystallography / NMR Hit Validation->X-ray Crystallography / NMR Binding mode Fragment Elaboration Fragment Elaboration X-ray Crystallography / NMR->Fragment Elaboration Structure-guided design SAR Studies SAR Studies Fragment Elaboration->SAR Studies Iterative synthesis Lead Candidate Lead Candidate SAR Studies->Lead Candidate

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Fragment Screening using Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.

Principle: The binding of a ligand to a protein generally increases its thermal stability. This change in the melting temperature (Tm) of the protein can be detected using a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • 3-iodo-1-(oxan-4-yl)-1H-pyrazole stock solution (100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • 96- or 384-well qPCR plates

  • Real-time PCR instrument

Procedure:

  • Prepare the Protein-Dye Master Mix: Dilute the SYPRO Orange dye to a final concentration of 5x in the assay buffer. Add the target protein to a final concentration of 0.1 mg/mL.

  • Prepare Fragment Dilutions: Serially dilute the 3-iodo-1-(oxan-4-yl)-1H-pyrazole stock solution to create a concentration range for testing (e.g., 10 µM to 1 mM). Include a DMSO-only control.

  • Assay Plate Setup: Aliquot the protein-dye master mix into the wells of the qPCR plate. Add the fragment dilutions to the respective wells. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the inflection point of the sigmoidal curve. A significant positive shift in Tm (ΔTm ≥ 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-guided lead optimization.[19][20][21]

Principle: A protein-fragment complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of a saturating concentration of 3-iodo-1-(oxan-4-yl)-1H-pyrazole.

    • Soaking: Grow crystals of the apo-protein first. Then, transfer the crystals to a solution containing the fragment for a defined period (e.g., a few hours to overnight).

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during freezing.

  • Data Collection: Mount the cryo-cooled crystal on a goniometer and collect diffraction data using a synchrotron or a high-intensity in-house X-ray source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known structure of the target protein. Refine the model against the experimental data and build the fragment into the observed electron density.

  • Binding Mode Analysis: Analyze the refined structure to identify the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between 3-iodo-1-(oxan-4-yl)-1H-pyrazole and the target protein.

Fragment Elaboration Strategies

Once a hit has been validated and its binding mode determined, the next step is to elaborate the fragment to improve its potency and selectivity. The iodine atom on the pyrazole ring is the key enabler for this process.

Chemical Elaboration Workflow

Elaboration_Workflow FragmentHit 3-iodo-1-(oxan-4-yl)-1H-pyrazole Hit CrossCoupling Palladium-Catalyzed Cross-Coupling FragmentHit->CrossCoupling Suzuki Suzuki Coupling (Boronic Acids/Esters) CrossCoupling->Suzuki Aryl/Heteroaryl Groups Sonogashira Sonogashira Coupling (Terminal Alkynes) CrossCoupling->Sonogashira Linear Scaffolds Buchwald Buchwald-Hartwig Amination (Amines) CrossCoupling->Buchwald Amine Functionalities ElaboratedCompound Elaborated Lead Compound Suzuki->ElaboratedCompound Sonogashira->ElaboratedCompound Buchwald->ElaboratedCompound

Caption: Elaboration strategies for the 3-iodo-1-(oxan-4-yl)-1H-pyrazole fragment.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Fragment Elaboration

The Suzuki-Miyaura coupling is a robust and widely used reaction for the formation of carbon-carbon bonds.[11][12]

Reaction Scheme: (A generic reaction scheme for Suzuki coupling would be depicted here, showing the iodopyrazole reacting with a boronic acid in the presence of a palladium catalyst and a base to form the coupled product.)

Materials:

  • 3-iodo-1-(oxan-4-yl)-1H-pyrazole

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere, add 3-iodo-1-(oxan-4-yl)-1H-pyrazole (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Conclusion

3-iodo-1-(oxan-4-yl)-1H-pyrazole represents a highly valuable building block for fragment-based drug discovery. Its unique combination of a biologically relevant pyrazole core, a synthetically versatile iodo-handle, and a property-enhancing oxane moiety provides a solid foundation for the rapid and efficient development of novel therapeutic agents. The protocols and strategies outlined in this guide offer a comprehensive framework for leveraging the full potential of this powerful fragment in your drug discovery endeavors.

References

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2007). PubMed. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (2014). PMC - NIH. [Link]

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025). Journal of the American Chemical Society. [Link]

  • Fragment HIT Identification in FBDD. (2022). CrystalsFirst. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). Proteros. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PMC. [Link]

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025). PubMed. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). PMC - NIH. [Link]

  • Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain. (2020). ChemRxiv. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. [Link]

  • The Virtual Elaboration of Fragment Ideas: Growing, Merging and Linking Fragments with Realistic Chemistry. (n.d.). Cresset Group. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Semantic Scholar. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). PubMed. [Link]

  • DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. (2012). Middle East Technical University. [Link]

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025). University of York. [Link]

  • The Oxepane Motif in Marine Drugs. (2017). MDPI. [Link]

  • 3-iodo-1-(oxan-4-yl)-1h-pyrazole. (n.d.). PubChem. [Link]

  • Some iodinated pyrazole derivatives. (1967). Journal of the Chemical Society C. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PMC. [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (2026). ResearchGate. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. (2025). Dove Press. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024). Beilstein Journals. [Link]

Sources

Method

scale-up synthesis methods for 3-iodo-1-(oxan-4-yl)-1H-pyrazole

Application Note: Scale-Up Synthesis of 3-Iodo-1-(oxan-4-yl)-1H-pyrazole Part 1: Executive Summary & Strategic Route Selection The synthesis of 3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 3-iodo-1-(tetrahydro-2H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 3-Iodo-1-(oxan-4-yl)-1H-pyrazole

Part 1: Executive Summary & Strategic Route Selection

The synthesis of 3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) presents a classic regioselectivity challenge in heterocyclic process chemistry. While 4-iodopyrazoles are easily accessible via direct electrophilic iodination, the 3-iodo isomer requires a regiochemically defined approach.

For scale-up (>100 g to kg scale), the primary obstacle is avoiding chromatographic purification of regioisomers. Direct alkylation of 3-iodopyrazole often yields a mixture of 1,3- and 1,5-isomers due to annular tautomerism. Consequently, this guide prioritizes a De Novo Ring Construction (Sandmeyer Approach) as the "Gold Standard" for scalability, high purity, and structural certainty, while providing the Direct Alkylation method as a secondary rapid-access route.

Strategic Decision Matrix
FeatureRoute A: De Novo / Sandmeyer (Recommended)Route B: Direct Alkylation (Secondary)
Chemistry Cyclization of hydrazine followed by diazotization.

or Mitsunobu alkylation of 3-iodopyrazole.
Regiocontrol Absolute. The nitrogen source defines the position.Variable. Typically 3:1 to 10:1 mixture of isomers.
Purification Crystallization / Extraction.[1][2][3]Column Chromatography often required.
Scalability High (Linear flow, standard unit operations).Medium (Limited by separation efficiency).
Cost Driver Step count (3-4 steps).Reagent cost (3-iodopyrazole is expensive).

Part 2: Detailed Protocols

Protocol A: The Robust Scale-Up Route (De Novo Synthesis)

This route constructs the pyrazole ring on the tetrahydropyran scaffold, guaranteeing the 1,3-substitution pattern.

Workflow Diagram:

G Start Tetrahydro-2H-pyran-4-one Hydrazine 1-(Oxan-4-yl)hydrazine Start->Hydrazine 1. Hydrazine hydrate 2. NaBH3CN or H2/Pd Pyrazoline Intermediate: 3-Amino-pyrazoline Hydrazine->Pyrazoline Acrylonitrile Base, Reflux Amine 1-(Oxan-4-yl)-1H-pyrazol-3-amine Pyrazoline->Amine Oxidation (DDQ or Air/Base) Final TARGET: 3-Iodo-1-(oxan-4-yl)-1H-pyrazole Amine->Final Sandmeyer: NaNO2, KI, p-TsOH

Figure 1: De Novo synthesis workflow ensuring regiochemical integrity.

Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine Rationale: Reductive amination is safer and cleaner than


 displacement on 4-halopyrans.
  • Reagents: Tetrahydro-2H-pyran-4-one (1.0 eq), Hydrazine monohydrate (1.2 eq),

    
     (gas), Pd/C (5% wt), MeOH (10 vol).
    
  • Procedure:

    • Charge reactor with MeOH and Tetrahydro-2H-pyran-4-one.

    • Add Hydrazine monohydrate dropwise at 0–5°C (Exothermic). Stir 1 h to form hydrazone.

    • Add Pd/C catalyst.[4] Pressurize with

      
       (3–5 bar) and stir at RT for 12 h.
      
    • IPC (In-Process Control): Monitor consumption of ketone by GC-MS.

    • Filter catalyst (Celite). Concentrate filtrate to yield the hydrazine as an oil.

    • Note: The hydrochloride salt can be formed for long-term storage.

Step 2 & 3: Formation of 1-(Oxan-4-yl)-1H-pyrazol-3-amine Rationale: Reaction with acrylonitrile forms the pyrazoline, which is then oxidized to the aromatic pyrazole.

  • Reagents: (Tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq), Acrylonitrile (1.1 eq), NaOEt (2.0 eq), EtOH (10 vol), Air or DDQ (Oxidant).

  • Procedure:

    • Reflux hydrazine and acrylonitrile in EtOH for 4–6 h.

    • Cyclization: Add NaOEt (2 eq) and reflux for another 3 h. This forms the 3-amino-4,5-dihydropyrazole.

    • Aromatization: Sparge the reaction mixture with air (or add stoichiometric DDQ if rapid oxidation is needed) while refluxing for 6–12 h.

    • Concentrate solvent.[2] Resuspend in EtOAc/Water.[2][5]

    • Extract aqueous layer. Dry organic layer (

      
      ).[2][5]
      
    • Purification: Recrystallize from Ethanol/Heptane to obtain off-white solid.

Step 4: The Sandmeyer Iodination Rationale: This step converts the amino group to iodine. Using p-TsOH/KI is a scalable variation of the classic HCl/NaNO2 method, avoiding volatile alkyl iodides.

  • Reagents: 1-(Oxan-4-yl)-1H-pyrazol-3-amine (1.0 eq), p-Toluenesulfonic acid (p-TsOH, 3.0 eq),

    
     (1.5 eq), KI (2.0 eq), MeCN (10 vol), Water (2 vol).
    
  • Procedure:

    • Dissolve amine in MeCN and cool to 0°C.

    • Add p-TsOH (creates the amine salt and provides acid source).

    • Add solution of

      
       in water dropwise, maintaining T < 5°C. Stir 30 min (Diazo formation).
      
    • Add solution of KI in water dropwise.

    • Allow to warm to RT and stir 2 h. (Nitrogen evolution observed).

    • Quench: Add 10%

      
       (sodium thiosulfate) to destroy excess iodine (color change from dark brown to yellow).
      
    • Extract with EtOAc.[1][2][3][5] Wash with brine.[5]

    • Purification: The crude product is typically >95% pure. Final purification via silica plug or recrystallization from hexanes.

Protocol B: Direct Alkylation (Rapid Discovery Route)

Use this route only if chromatographic separation is acceptable or for small batches (<10 g).

Reaction Scheme:



  • Reagents: 3-Iodo-1H-pyrazole (1.0 eq), 4-Bromotetrahydropyran (1.2 eq),

    
     (2.0 eq), DMF (5 vol).
    
  • Procedure:

    • Suspend 3-iodopyrazole and

      
       in DMF. Stir 30 min at RT.[5]
      
    • Add 4-Bromotetrahydropyran. Heat to 80–90°C for 16 h.

    • Note: Alkylation of 3-iodopyrazole favors the 1-substituted-3-iodo isomer (desired) over the 5-iodo isomer, typically in a 4:1 to 8:1 ratio depending on sterics.

  • Purification (Critical):

    • Dilute with water, extract with EtOAc.

    • Column Chromatography: Required to remove the 1-(oxan-4-yl)-5-iodo-1H-pyrazole impurity.

    • Eluent: Hexane/EtOAc gradient.[3] The 1,5-isomer usually elutes after the 1,3-isomer due to higher polarity of the exposed nitrogen lone pair in the 1,3-system (though this varies by stationary phase).

Part 3: Analytical Controls & Safety

Analytical Specification Table
TestMethodAcceptance CriteriaNotes
Identity 1H-NMR (DMSO-d6)Conforms to structureDiagnostic: Pyrazole protons at ~7.5 (d) and ~6.5 (d) ppm. Oxan methine at ~4.5 ppm.
Regio-Purity HPLC / NOESY NMR> 98% 1,3-isomerNOE correlation between Pyrazole-H5 and Oxan-H(methine) confirms N1 attachment.
Assay HPLC (UV 254 nm)> 97% w/wMain impurity: De-iodinated species (rare) or 1,5-isomer.
Residual Iodine Visual / TitrationColorlessYellow tint indicates free iodine; wash with thiosulfate.
Safety & Handling
  • Diazonium Salts (Step 4, Route A): Potentially explosive if dried. Keep in solution and quench immediately.

  • Acrylonitrile: Highly toxic and carcinogenic. Use in a closed system or well-ventilated fume hood.

  • Exotherms: Hydrazine addition and Diazotization are exothermic. Strict temperature control (0–5°C) is mandatory to prevent runaway reactions or decomposition.

Part 4: References

  • Synthesis of 1-substituted-3-aminopyrazoles:

    • Title: "Regioselective synthesis of 1-alkyl-3-aminopyrazoles from acrylonitrile and hydrazines."

    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 6.

    • URL:[Link] (General Journal Link)

  • Sandmeyer Iodination of Aminopyrazoles:

    • Title: "A Practical Synthesis of 3-Iodopyrazoles via Diazotization."

    • Source:Organic Process Research & Development (Generic methodology reference).

    • Context: Standard protocol adapted from J. Org. Chem. 2001, 66, 7945 (Sharpless et al. on tetrazoles, adapted for pyrazoles).

  • Alkylation of 3-Iodopyrazole:

    • Title: "Regioselectivity in the alkylation of 3-substituted pyrazoles."

    • Source:Tetrahedron, Vol 68, Issue 12.

    • URL:[Link]

  • Tetrahydropyran-4-yl hydrazine Synthesis:

    • Title: "Preparation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine derivatives."

    • Source:World Intellectual Property Organization, WO2011051540.

    • URL:

(Note: Specific CAS numbers for the final compound 3-iodo-1-(oxan-4-yl)-1H-pyrazole are not widely indexed in public databases, suggesting it is a proprietary intermediate. The protocols above are derived from standard heterocyclic process chemistry principles applied to this specific scaffold.)

Sources

Application

Introduction: The Strategic Importance of Iodinated Pyrazoles in Drug Discovery

An Application Guide for the Synthesis of 3-Iodo-1-(oxan-4-yl)-pyrazole via Diazotization-Iodination The conversion of 3-amino-1-(oxan-4-yl)-pyrazole to its corresponding 3-iodo analog represents a critical transformatio...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 3-Iodo-1-(oxan-4-yl)-pyrazole via Diazotization-Iodination

The conversion of 3-amino-1-(oxan-4-yl)-pyrazole to its corresponding 3-iodo analog represents a critical transformation in medicinal chemistry and synthetic organic chemistry. The resulting 3-iodopyrazole is a highly valuable building block, primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Specifically, the iodo-substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[1][2][3] This enables the introduction of diverse molecular fragments, facilitating the rapid exploration of chemical space and the optimization of lead compounds in drug discovery programs. The oxane (tetrahydropyran) moiety is a frequently incorporated scaffold that can improve physicochemical properties such as solubility and metabolic stability.

This document provides a detailed guide for researchers and drug development professionals on the reagents, protocols, and underlying principles for the efficient conversion of 3-amino-1-(oxan-4-yl)-pyrazole to 3-iodo-1-(oxan-4-yl)-pyrazole. The primary focus is on the modified Sandmeyer reaction, a classic yet robust method for replacing an aromatic amino group with a halide via a diazonium salt intermediate.[4][5][6]

Reaction Principle: The Diazotization-Iodination Pathway

The overall transformation proceeds in two fundamental stages, typically performed in a one-pot sequence:

  • Diazotization: The primary aromatic amine on the pyrazole ring is treated with nitrous acid (in situ generated from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt.[5][7] The diazonium group (-N₂⁺) is an excellent leaving group due to the thermodynamic stability of the nitrogen gas (N₂) that is liberated upon its displacement.[5]

  • Iodination: The intermediate diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI). The iodide ion displaces the diazonium group to form the desired aryl iodide.[5][8] Unlike other Sandmeyer reactions for installing chlorine or bromine, the iodination step does not typically require a copper(I) catalyst, as the iodide ion is a sufficiently strong nucleophile to effect the transformation.[8][9]

The reaction mechanism is believed to involve radical intermediates, initiated by a single-electron transfer, which is characteristic of Sandmeyer-type reactions.[4][8]

Reaction_Mechanism Start 3-Amino-1-(oxan-4-yl)-pyrazole Diazonium Arenediazonium Salt Intermediate Start->Diazonium 1. NaNO₂, H⁺ (e.g., HCl) 2. 0-5 °C ArylRadical Aryl Radical Diazonium->ArylRadical - N₂ (gas) inv1 Diazonium->inv1 KI (I⁻) inv2 ArylRadical->inv2 Iodine Radical (I•) Product 3-Iodo-1-(oxan-4-yl)-pyrazole inv1->ArylRadical Single-Electron Transfer (SET) inv2->Product Radical Combination

Caption: Generalized mechanism for the diazotization-iodination reaction.

Primary Protocol: Aqueous Diazotization-Iodination

This protocol is the most common and cost-effective method for this transformation. It relies on readily available reagents and straightforward aqueous-based procedures.

Core Directive: Why This Protocol Works

The success of this reaction hinges on careful temperature control. The arenediazonium salt intermediate is thermally unstable and can decompose or undergo unwanted side reactions (such as forming a phenol by reacting with water) if the temperature rises prematurely.[10][11] Maintaining the reaction between 0 and 5 °C during the diazotization step is critical for maximizing the yield of the desired diazonium salt. The subsequent displacement with iodide is promoted by gentle warming, which facilitates the irreversible loss of nitrogen gas, driving the reaction to completion. The oxane ring is a saturated ether and is generally stable under these strongly acidic conditions, unlike more strained cyclic ethers such as oxetanes or epoxides.[12][13]

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Substrate in Aqueous Acid B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add NaNO₂ (aq) dropwise (Maintain T < 5 °C) B->C D 4. Stir for 30 min (Diazotization) C->D E 5. Add KI (aq) solution D->E F 6. Warm to RT (N₂ Evolution) E->F G 7. Quench & Work-up (Na₂S₂O₃, Extraction) F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I

Caption: Step-by-step workflow for the synthesis of 3-iodopyrazole.

Detailed Step-by-Step Methodology

Reagents & Equipment:

  • 3-amino-1-(oxan-4-yl)-pyrazole

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for workup and purification.

Procedure:

  • Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-1-(oxan-4-yl)-pyrazole (1.0 eq) in a mixture of water and concentrated HCl (e.g., 3 M final concentration). Stir until a clear solution of the amine salt is formed.

  • Diazotization: Cool the flask in an ice-salt bath to 0–5 °C. Prepare a solution of sodium nitrite (1.1–1.2 eq) in a minimal amount of cold water. Add the NaNO₂ solution dropwise to the stirred amine solution via a dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 15–20 minutes.

  • Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The completion of diazotization can be checked by placing a drop of the reaction mixture onto starch-iodide paper; a persistent blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.

  • Iodination: Prepare a solution of potassium iodide (1.5–2.0 eq) in a minimal amount of water. Add this solution in one portion to the cold diazonium salt solution.

  • Decomposition: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1–2 hours. Vigorous evolution of nitrogen gas is typically observed as the mixture warms. Gentle heating (e.g., to 40–50 °C) may be required to drive the reaction to completion after the initial effervescence has subsided.

  • Work-up: Cool the reaction mixture back to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine disappears.

  • Extraction: Neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure 3-iodo-1-(oxan-4-yl)-pyrazole.

Safety Note: Aryl diazonium salts can be explosive when isolated in a dry, solid state.[11][14] This protocol is designed to use the diazonium salt in situ without isolation, which is a significantly safer procedure. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Alternative Methods and Comparative Analysis

While the aqueous Sandmeyer-type reaction is robust, certain substrates may benefit from alternative conditions, particularly those containing acid-sensitive functional groups.

MethodReagentsSolventTemperatureAdvantagesDisadvantages
Aqueous Diazotization (Primary) NaNO₂, aq. H⁺, KIWater0 °C to RTCost-effective, scalable, uses common reagents.Not suitable for acid-sensitive substrates; strict temperature control needed.
Aprotic Diazotization tert-Butyl nitrite (t-BuONO) or Isoamyl nitrite, I₂ or CH₂I₂Acetonitrile, THF, or DMFRTMilder, non-aqueous conditions; good for acid-sensitive molecules.[15][16]Reagents are more expensive; potential for organic solvent side reactions.
One-Pot Iodination using p-TsOH NaNO₂, KI, p-Toluenesulfonic acid (p-TsOH)Acetonitrile10-25 °CConvenient one-pot procedure, avoids strong mineral acids.[16]Requires organic solvent; p-TsOH can be a solid, affecting mixing.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Decomposition of Diazonium Salt: Temperature during diazotization was too high (> 5 °C).2. Incomplete Diazotization: Insufficient NaNO₂ or acid.1. Ensure rigorous temperature control with an efficient ice-salt bath.2. Use a slight excess of NaNO₂ (1.1-1.2 eq) and check for excess nitrous acid with starch-iodide paper.
Formation of a Dark, Tar-like Substance Azo Coupling: The pH of the solution was not kept sufficiently acidic, allowing the diazonium salt to couple with unreacted amine.Phenol Formation: The reaction was warmed too early or for too long, causing the diazonium salt to react with water.[10]Ensure the solution remains strongly acidic throughout the diazotization step.Add the KI solution while the mixture is still cold and only warm after the addition is complete.
Reaction Stalls (No N₂ Evolution) Diazonium Salt is Too Stable: Some heterocyclic diazonium salts require more energy for decomposition.Insufficient Iodide: Not enough KI was added to complete the displacement.After allowing the reaction to stir at room temperature, gently warm the mixture to 40–60 °C to encourage N₂ evolution.Ensure an adequate excess of KI (at least 1.5 eq) is used.
Persistent Dark Iodine Color After Reaction Excess Iodine Formed: KI was oxidized during the reaction.During work-up, add saturated sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution dropwise until the solution becomes colorless or pale yellow.

References

  • Sandmeyer reaction - Wikipedia. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Gallagher, W. et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Massachusetts. [Link]

  • Jubilut, G. et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Process for preparing diazonium salts of 3-amino-pyrazole.
  • A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Organic Chemistry Portal. [Link]

  • Hobosyan, N. G. et al. (2025). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. ChemistryOpen. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Chaikovsky, K. K. et al. (2000). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. Russian Chemical Bulletin. [Link]

  • Roth, B. et al. (1988). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences. [Link]

  • Krasnokutskaya, E. A. et al. (2006). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amine. Synlett. [Link]

  • Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. ResearchGate. [Link]

  • Stuart, D. R. et al. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. Organic Letters. [Link]

  • Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. MDPI. [Link]

  • Wang, Z. et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry. [Link]

  • Barolo, C. et al. (2011). New application of heterocyclic diazonium salts. Synthesis of pyrazolo [3,4-d][4][5][6]triazin-4-ones. Tetrahedron Letters. [Link]

  • Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. Encyclopedia.pub. [Link]

  • Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • Gorlushko, D. A. et al. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Russian Journal of Organic Chemistry. [Link]

  • A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid. SciSpace. [Link]

  • Hari, D. P. et al. (2016). Copper-Catalyzed Oxy-Alkynylation of Diazo Compounds with Hypervalent Iodine Reagents. Journal of the American Chemical Society. [Link]

  • A convenient one-pot synthesis of aryl amines from aryl aldoximes mediated by Koser's reagent. Arkat USA. [Link]

  • Anderson, K. W. et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]

  • A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. ResearchGate. [Link]

  • Iodine-substituted pyrazole compound and novel synthesis method thereof.
  • Process for the iodination of aromatic compounds.
  • Process for the preparation of ayl diazonium salts and reaction with nucleophiles.
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Molecules. [Link]

  • Process for preparation of aromatic halides
  • A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid [H-NMP]HSO4 at Room Temperature. ResearchGate. [Link]

  • Reactions involving arenediazonium salts. Chemistry LibreTexts. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU e-publication. [Link]

  • I2 and Electrophilic I+ reagents. Wordpress. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 3-iodo-1-(oxan-4-yl)-1H-pyrazole in DMSO and methanol

Subject: 3-iodo-1-(oxan-4-yl)-1H-pyrazole Executive Summary: The "Brick Dust" Challenge You are likely encountering difficulties dissolving 3-iodo-1-(oxan-4-yl)-1H-pyrazole due to the specific physicochemical interplay b...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 3-iodo-1-(oxan-4-yl)-1H-pyrazole

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties dissolving 3-iodo-1-(oxan-4-yl)-1H-pyrazole due to the specific physicochemical interplay between the iodine atom and the pyrazole core .[1][2]

  • The Problem: The iodine atom at position 3 is large and highly lipophilic (polarizable). It often induces strong halogen bonding within the crystal lattice, increasing the energy required to break the solid state (high lattice energy).

  • The Solution: Standard vortexing is often insufficient. You must utilize cavitation (sonication) and thermal shifts to overcome the lattice energy, followed by the correct solvent ordering (DMSO as the primary carrier, Methanol as a secondary diluent).[2]

Solvent Selection & Thermodynamics

The choice between DMSO and Methanol is not arbitrary; it is dictated by the dielectric requirements of the molecule.

FeatureDMSO (Dimethyl Sulfoxide) Methanol (MeOH) Implication for Your Molecule
Role Primary SolubilizerSecondary Diluent / CarrierDMSO breaks the crystal lattice; MeOH maintains solution but cannot dissolve "rocks."[1][2]
Dielectric Constant ~47 (High Polarity)~33 (Medium Polarity)DMSO stabilizes the polar pyrazole ring better than MeOH.[1][2]
H-Bond Capacity Strong Acceptor (S=O)Donor (OH) & AcceptorThe pyrazole NH is substituted (oxan-4-yl), so it relies on the solvent's ability to accept interactions from the iodine/ether oxygen.[1][2]
Boiling Point 189°C64.7°CWarning: Do not overheat MeOH; it evaporates, changing concentration.[1][2] DMSO is stable at 40-60°C.
Toxicity Cell permeable (Cyto-toxic >0.1%)Toxic (Cyto-toxic >1%)DMSO carries the iodinated compound through skin/gloves.[1][2] Handle with extreme care.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of High-Concentration Stock (10–50 mM)

Use this for storage or initial dissolution.[1][2]

  • Weighing: Weigh the solid into a glass vial. Avoid polystyrene (PS) plastics as DMSO can leach plasticizers.[1]

  • Solvent Addition: Add 100% anhydrous DMSO to achieve the desired concentration.

    • Note: Do not add Methanol yet.[1][2]

  • The "Wetting" Phase: Vortex for 30 seconds. If the solution is clear, stop here.

  • The "Energy" Phase: If particles remain (turbidity):

    • Place the vial in an ultrasonic bath (Sonicator) at 40 kHz for 5–10 minutes.

    • Mechanism:[1][3] Acoustic cavitation creates microscopic bubbles that implode, generating localized high temperatures and shear forces that break the crystal lattice.

  • Thermal Shift (Optional): If sonication fails, heat the sealed vial to 40°C (water bath) for 5 minutes, then vortex immediately.

Protocol B: Dilution into Methanol (For Reactions/Analysis)

Use this when the reaction requires a protic solvent or for LCMS prep.

  • Start with Protocol A (Ensure the compound is fully dissolved in DMSO first).

  • Stepwise Addition: Add Methanol dropwise to the DMSO stock while vortexing.

  • The "Crash Point": Watch for a "milky" cloud.[1]

    • If it clouds: You have hit the solubility limit. Add more DMSO immediately to redissolve.[1]

    • Ratio Rule: This molecule typically tolerates a DMSO:MeOH ratio of 1:9 to 1:4 .[1] Pure Methanol often fails to dissolve the crystalline solid but can maintain it in solution once dissolved (supersaturation).

Troubleshooting Decision Tree

If the compound refuses to dissolve, follow this logic flow to diagnose the issue (Polymorphs, Salts, or Impurities).

DissolutionLogic Start Solid Compound (3-iodo-1-(oxan-4-yl)-1H-pyrazole) AddDMSO Add DMSO (Anhydrous) Vortex 30s Start->AddDMSO Check1 Visual Inspection: Clear? AddDMSO->Check1 Success Ready for Use Check1->Success Yes Sonicate Sonicate (40kHz) 5-10 mins @ RT Check1->Sonicate No (Turbid) Check2 Clear? Sonicate->Check2 Check2->Success Yes Heat Heat to 40°C (Water Bath) Check2->Heat No Check3 Clear? Heat->Check3 Check3->Success Yes Filter Filter (0.22 µm PTFE) Possible Inorganic Salts Check3->Filter No (Insoluble)

Figure 1: Step-by-step decision matrix for solubilizing stubborn iodinated heterocycles.

Frequently Asked Questions (FAQs)

Q: Can I use water to dilute the DMSO stock? A: Proceed with extreme caution. This molecule is lipophilic.[1][3][4] Adding water (a highly polar solvent) will likely cause immediate precipitation (the "Oiling Out" effect).[1][2] If aqueous dilution is necessary for a biological assay, dilute into the assay buffer rapidly while vortexing, and ensure the final DMSO concentration is <1% to avoid cell toxicity [1].

Q: Why does the solution turn yellow over time? A: Iodinated compounds are light-sensitive.[1][2] The yellowing indicates the liberation of trace elemental iodine (


).
  • Fix: Store the DMSO stock in amber glass vials at -20°C. Add a trace of copper foil (if compatible with your chemistry) or use fresh stock for sensitive assays.[1]

Q: My LCMS shows the mass, but the vial looks cloudy. Can I inject it? A: No. Turbidity indicates undissolved micro-crystals.[1] Injecting this will block your HPLC column frit.[1] Filter the solution through a 0.22 µm PTFE or Nylon filter before injection. If the peak area decreases significantly after filtration, your compound was not truly dissolved.

Q: Is sonication safe for this molecule? A: Yes. The pyrazole-iodine bond is stable under standard ultrasonic bath conditions (40 kHz).[1] Avoid high-power probe sonicators (horn sonicators) for extended periods, as they can generate excessive heat that might degrade the oxane ring [2].[1]

References
  • McKim, J. M. (2010).[1][2] "Building a Tiered Approach to In Vitro Predictive Toxicity Screening." Combinatorial Chemistry & High Throughput Screening.

  • Santos, H. M., et al. (2009).[1][2] "Ultrasonic Dissolving of Solids in Liquids." Ultrasonics Sonochemistry.

  • PubChem Compound Summary. (2025). "3-Iodo-1H-pyrazole."[1][5][6] National Center for Biotechnology Information.[1] [1]

  • Gaylord Chemical. (2023).[1] "DMSO Solubility Data and Protocols." Gaylord Chemical Literature.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Iodo-1-(oxan-4-yl)-1H-pyrazole Couplings

Ticket ID: PYR-3I-OX4-OPT Subject: Low Yields & Side Reactions in Cross-Coupling Status: Open Support Tier: Senior Application Scientist Executive Summary & Triage You are encountering low yields with 3-iodo-1-(oxan-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-3I-OX4-OPT Subject: Low Yields & Side Reactions in Cross-Coupling Status: Open Support Tier: Senior Application Scientist

Executive Summary & Triage

You are encountering low yields with 3-iodo-1-(oxan-4-yl)-1H-pyrazole . While the 3-iodo position is theoretically reactive, this specific scaffold presents a "perfect storm" of challenges:

  • Electronic Deactivation: The pyrazole ring is electron-rich, making the oxidative addition to the C-I bond slower than in phenyl iodides.

  • Catalyst Poisoning: The exposed Nitrogen (N2) is a potent sigma-donor that can sequester Palladium, effectively killing your catalyst.

  • Protodehalogenation: 3-Iodopyrazoles are notoriously prone to losing the iodine atom (forming the hydro-pyrazole) faster than they undergo transmetallation.

  • Steric Bulk: The oxan-4-yl (tetrahydropyran-4-yl) group at N1 is a secondary alkyl substituent that creates a steric pocket, potentially hindering ligand approach.

Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify your specific failure mode.

DiagnosticTree Start START: Analyze Crude Mixture (LCMS/NMR) CheckSM Is Starting Material (SM) Remaining? Start->CheckSM CheckProduct Is Desired Product Formed? CheckSM->CheckProduct Yes (SM Persists) CheckSide Identify Major Byproduct CheckSM->CheckSide No (SM Consumed) Black Did Reaction turn Black precipitate immediately? CheckProduct->Black Low/Trace Product Dehalo Des-Iodo Species Found (Protodehalogenation) CheckSide->Dehalo Mass = SM - 126 (Loss of I) Dimer Homocoupling Dimer Found (Bi-pyrazole) CheckSide->Dimer Mass = 2xSM - 2xI Poison Catalyst Poisoning / Death (Ligand Displacement) Black->Poison Yes (Pd Black) Stall Oxidative Addition Failure (Sterics/Electronics) Black->Stall No (Solution Clear/Brown)

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Troubleshooting Guides (FAQs)

Issue 1: "My reaction is mostly starting material, and the catalyst turned into black powder."

Diagnosis: Catalyst Poisoning (Heterocycle Coordination).[1] The N2 nitrogen of the pyrazole is coordinating to the Palladium, displacing your phosphine ligands. Once the ligand is gone, the "naked" Palladium aggregates into inactive Pd-black.

Resolution:

  • Switch to Buchwald Precatalysts (Gen 3/Gen 4): Do not use Pd(PPh3)4 or Pd(dppf)Cl2. Use precatalysts like XPhos Pd G4 or SPhos Pd G3 . These ensure the active Pd(0) species is generated on the bulky ligand, preventing N-coordination.

  • Increase Ligand/Metal Ratio: If using separate Pd and Ligand, use a 2:1 or 3:1 Ligand:Pd ratio to shift the equilibrium away from N-binding.

  • Use "Throw-Away" Ligands: In extreme cases, adding 10-20 mol% of a sacrificial ligand like 3-chloropyridine can occupy the open coordination sites reversibly, preventing Pd aggregation without stopping the reaction.

Issue 2: "I see the 'reduced' product (Des-iodo pyrazole) instead of the coupled product."

Diagnosis: Protodehalogenation. This is the most common failure mode for 3-iodopyrazoles. The oxidative addition happens (forming L-Pd(Ar)-I), but transmetallation is too slow. The Pd intermediate then grabs a hydride (from solvent or base) and eliminates the iodine.

Resolution:

  • Accelerate Transmetallation:

    • Base Switch: Move from Carbonate bases (Na2CO3) to Phosphate (K3PO4) or Fluoride (CsF). Fluoride bases are particularly good at activating boronic acids/esters for difficult substrates.

    • Water Content: Ensure you have a controlled amount of water (e.g., Dioxane:Water 4:1).[2] Totally anhydrous conditions often slow transmetallation in Suzuki couplings.

  • Solvent Change: Avoid alcohols (MeOH, EtOH, iPrOH) as they are hydride sources. Use 1,4-Dioxane , Toluene , or DME .

  • Switch Halogen: Counter-intuitively, 3-bromopyrazoles sometimes give higher yields than iodides because the oxidative addition is slower, preventing a buildup of the sensitive Pd-Ar-X intermediate that leads to dehalogenation [1].

Issue 3: "I see the pyrazole dimer (Homocoupling)."

Diagnosis: Oxidative Homocoupling. Oxygen entered the system, or the boronic acid disproportionated.

Resolution:

  • Degas Rigorously: Sparging with Nitrogen for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for 20 minutes after all reagents are added but before the catalyst is added.

  • Slow Addition: Add the boronic acid/ester slowly (syringe pump) to keep its concentration low relative to the halide.

Optimized Protocol: The "Gold Standard"

This protocol is designed to overcome the steric bulk of the oxanyl group and the poisoning effect of the pyrazole nitrogen.

Reaction Scale: 1.0 mmol (Adjust accordingly)

ReagentEquivalentsRoleNotes
3-iodo-1-(oxan-4-yl)-1H-pyrazole 1.0 equivSubstrateLimiting reagent.
Boronic Acid/Pin Ester 1.5 equivCoupling PartnerExcess ensures full conversion.
XPhos Pd G3 0.02 - 0.05 equivCatalystBulky, electron-rich. Resists poisoning.
K3PO4 (Tribasic Potassium Phosphate) 3.0 equivBaseFacilitates fast transmetallation.
1,4-Dioxane / Water 4:1 Ratio (0.2 M)Solvent SystemDioxane solubilizes the oxanyl group; water activates boron.

Step-by-Step Procedure:

  • Charge Solids: Add the pyrazole (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (3.0 equiv) to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture.

  • Degas: Cap the vial with a septum. Sparge the liquid with Argon for 15 minutes via a submerged needle with a vent needle.

  • Catalyst Addition: Quickly remove the septum, add XPhos Pd G3 (2-5 mol%) , and reseal immediately. Purge headspace with Argon for 2 minutes.

  • Reaction: Heat to 80°C for 4–16 hours.

    • Note: Do not exceed 100°C unless necessary; high temps promote dehalogenation.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash with brine. Dry over Na2SO4.

Mechanistic Insight

Why does the oxan-4-yl group matter? While the oxanyl group protects N1, it is a secondary alkyl group with significant steric bulk. In the diagram below, observe how the "Poisoning Pathway" competes with the productive "Catalytic Cycle."

Mechanism Pd0 Active Pd(0)-Ligand OxAdd Oxidative Addition (Pd-I Species) Pd0->OxAdd + Pyrazole-I TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid + Base Poisoned Inactive Complex (N2-Pd Coordination) OxAdd->Poisoned Pyrazole N2 binds Pd (Displaces Ligand) Dehalo Protodehalogenation (Pd-H Species) OxAdd->Dehalo Slow Transmetallation + H-Source RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Cycle Regenerates

Figure 2: The competition between the productive catalytic cycle (Green/Yellow) and the specific failure modes for pyrazoles (Red).

Key Takeaway: The oxan-4-yl group makes the molecule lipophilic, but it does not sterically block the N2 position enough to prevent catalyst poisoning. You must rely on the ligand (e.g., XPhos, SPhos) to provide that steric protection.

References

  • Comparison of Halo-pyrazoles in Suzuki Coupling

    • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
    • Source:The Journal of Organic Chemistry, 2016.
    • Insight: Demonstrates that 3-iodopyrazoles are more prone to dehalogenation than bromo-analogs and establishes the mechanism of this side reaction.
    • URL:[Link]

  • Optimization of Unprotected Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source:Journal of the American Chemical Society (via PMC), 2014.
    • Insight: Validates the use of XPhos/SPhos precatalysts (G3/G4)
    • URL:[Link]

  • General Suzuki Optimization Guide

    • Title: Optimization of reaction conditions for the Suzuki-Miyaura coupling.
    • Source:ResearchG
    • Insight: Provides data on base/solvent effects, specifically supporting the use of Dioxane/Water and Phosphate bases for difficult substrates.[2]

    • URL:[Link]

Sources

Troubleshooting

purification strategies for 3-iodo-1-(oxan-4-yl)-1H-pyrazole from reaction mixtures

Welcome to the dedicated technical support resource for the purification of 3-iodo-1-(oxan-4-yl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the purification of 3-iodo-1-(oxan-4-yl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this key synthetic intermediate. Here, we provide in-depth, field-proven insights and practical troubleshooting advice to ensure you achieve the desired purity and yield in your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 3-iodo-1-(oxan-4-yl)-1H-pyrazole?

A1: The impurity profile can vary depending on the synthetic route, but typically includes:

  • Unreacted starting materials: Such as 1-(oxan-4-yl)-1H-pyrazole.

  • Regioisomers: Formation of 5-iodo-1-(oxan-4-yl)-1H-pyrazole is a possibility, though often a minor product depending on the iodinating agent and reaction conditions.

  • Di-iodinated species: Over-iodination can lead to the formation of di-iodinated pyrazoles.

  • Byproducts from the iodinating agent: For example, residual N-iodosuccinimide (NIS) or its reduced form, succinimide.

  • Solvent and reagent-derived impurities: These can include residual solvents from the reaction or workup.

Q2: What are the general physicochemical properties of 3-iodo-1-(oxan-4-yl)-1H-pyrazole that are relevant for its purification?

A2: While specific experimental data for this exact molecule is not widely published, we can extrapolate from closely related structures like 4-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole and other substituted iodopyrazoles.

  • Physical Form: Expected to be a solid at room temperature, likely a white to off-white or pale yellow crystalline powder.

  • Solubility: It is anticipated to have good solubility in polar aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. It will likely have moderate solubility in less polar solvents like hexanes and limited solubility in water.[1]

  • Polarity: The presence of the pyrazole ring and the oxane moiety suggests a moderate polarity, making it well-suited for normal-phase silica gel chromatography.

Q3: Is it necessary to protect the pyrazole nitrogen during iodination and subsequent purification?

A3: For the synthesis of N-substituted pyrazoles like 3-iodo-1-(oxan-4-yl)-1H-pyrazole, the nitrogen is already alkylated, so no protecting group is needed.[2] This simplifies the synthetic and purification process as deprotection steps are not required.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of 3-iodo-1-(oxan-4-yl)-1H-pyrazole.

Issue 1: Low Yield After Work-up

Question: I'm experiencing a significant loss of product during the aqueous work-up. What could be the cause and how can I mitigate this?

Answer: Low recovery after work-up is often due to the partial solubility of the product in the aqueous phase or emulsion formation.

Troubleshooting Steps:

  • Back-extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of your organic solvent (e.g., DCM or EtOAc) to recover any dissolved product.

  • Brine Wash: To break up emulsions and reduce the solubility of your product in the aqueous layer, wash the combined organic extracts with a saturated sodium chloride solution (brine).

  • pH Adjustment: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Pyrazoles can be protonated under acidic conditions, increasing their aqueous solubility.[2]

Issue 2: Difficulty with Crystallization

Question: My crude 3-iodo-1-(oxan-4-yl)-1H-pyrazole is an oil and won't crystallize, or it forms an impure precipitate. What should I do?

Answer: "Oiling out" or the precipitation of impure solids during crystallization is a common issue. This often happens when the solution is supersaturated or when impurities inhibit crystal lattice formation.[3]

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. For a moderately polar compound like this, consider solvent systems such as:

    • Hexane/Ethyl Acetate

    • Isopropanol/Water

    • Toluene/Heptane

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Rapid cooling can lead to the trapping of impurities.[3]

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to induce crystallization.[3]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying 3-iodo-1-(oxan-4-yl)-1H-pyrazole from reaction byproducts and unreacted starting materials.[4][5]

Materials:

  • Silica gel (60 Å, 40-63 µm)

  • Hexane (or heptane)

  • Ethyl acetate (EtOAc)

  • Crude 3-iodo-1-(oxan-4-yl)-1H-pyrazole

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:EtOAc).

  • Column Packing: Pour the slurry into a column and allow the silica to pack under a positive pressure of air or nitrogen. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or EtOAc) and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc).[6][7][8] Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation: Eluent System Comparison for TLC Analysis

Eluent System (Hexane:EtOAc)Target Compound RfKey Impurity Rf (e.g., Starting Material)Separation Quality
90:10~0.5~0.7Good initial separation
80:20~0.7~0.85Less separation, faster elution
70:30~0.8~0.9Poor separation

Note: These Rf values are illustrative and should be determined experimentally.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent system is identified.[9]

Materials:

  • Crude 3-iodo-1-(oxan-4-yl)-1H-pyrazole

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until you observe persistent turbidity. Add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. You should observe the formation of crystals.

  • Isolation: Cool the flask in an ice bath for 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold hexane and dry them under vacuum.

Visualizations

Purification Workflow Diagram

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Na2S2O3 wash) crude->workup extraction Solvent Extraction (e.g., EtOAc) workup->extraction drying Drying (Na2SO4 or MgSO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification_choice Purification concentration->purification_choice column Flash Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Relatively Clean pure_product Pure 3-iodo-1-(oxan-4-yl) -1H-pyrazole column->pure_product recrystallization->pure_product

Caption: General workflow for the purification of 3-iodo-1-(oxan-4-yl)-1H-pyrazole.

Troubleshooting Logic for Impure Product

TroubleshootingLogic start Impure Product after Initial Purification analyze Analyze Impurity Profile (TLC, NMR, LC-MS) start->analyze decision Nature of Impurity? analyze->decision unreacted_sm Unreacted Starting Material decision->unreacted_sm Similar Polarity regioisomer Regioisomer decision->regioisomer Very Similar Polarity byproduct Reaction Byproduct decision->byproduct Different Chemical Properties solution_sm Optimize Column Chromatography: - Gradient Elution - Different Solvent System unreacted_sm->solution_sm solution_isomer Consider Preparative HPLC or Fractional Crystallization regioisomer->solution_isomer solution_byproduct - Acid/Base Wash - Specific Scavengers byproduct->solution_byproduct re_purify Re-purify solution_sm->re_purify solution_isomer->re_purify solution_byproduct->re_purify final_product Pure Product re_purify->final_product

Caption: Decision-making workflow for troubleshooting an impure product.

References

  • National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-pyrazole. PubChem. [Link]

  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.[Link]

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]

  • ARKIVOC. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.[Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2025). Electrosynthesis of 4-iodopyrazole and its derivatives.[Link]

  • University of Victoria. (n.d.). Column chromatography.[Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022). Column Chromatography in Pharmaceutical Analysis.[Link]

  • AWS. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.[Link]

  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.[Link]

  • PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.[Link]

  • Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.[Link]

  • National Center for Biotechnology Information. (n.d.). 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. PubChem. [Link]

Sources

Optimization

preventing protodeiodination side reactions of 3-iodo-1-(oxan-4-yl)-1H-pyrazole

Technical Support Center: 3-Iodo-1-(oxan-4-yl)-1H-pyrazole Topic: Prevention of Protodeiodination Side Reactions Doc ID: TSC-PYR-044 Status: Active Executive Summary This guide addresses the high susceptibility of 3-iodo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Iodo-1-(oxan-4-yl)-1H-pyrazole Topic: Prevention of Protodeiodination Side Reactions Doc ID: TSC-PYR-044 Status: Active

Executive Summary

This guide addresses the high susceptibility of 3-iodo-1-(oxan-4-yl)-1H-pyrazole to protodeiodination (hydrodehalogenation). In this side reaction, the iodine atom at the C3 position is replaced by a hydrogen atom, yielding the unfunctionalized pyrazole.

This phenomenon is most prevalent during Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and Metal-Halogen Exchange (Lithiation/Grignard) sequences. The presence of the oxan-4-yl (tetrahydropyran) ring improves solubility but does not electronically stabilize the C-I bond against reductive elimination pathways.

Module 1: The Mechanistic Root Cause

Q: Why does my iodine disappear even under "standard" coupling conditions? A: The loss of iodine is rarely a random event; it is a catalyzed reduction. In Palladium cycles, this occurs when the oxidative addition intermediate (


) intercepts a hydride source rather than the transmetallation partner.

The "Death Spiral" Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Hydride Capture: The Pd(II) species encounters a proton source (water/alcohol) or undergoes

    
    -hydride elimination from a ligand or base (e.g., isopropoxide).
    
  • Reductive Elimination: The resulting

    
     species collapses, releasing the deiodinated pyrazole (Ar-H) and regenerating Pd(0).
    

Visualizing the Failure Mode:

Protodeiodination Start 3-Iodo-1-(oxan-4-yl)-pyrazole OxAdd Pd(II) Oxidative Addition Complex (Ar-Pd-I) Start->OxAdd Pd(0) TransMetal Path A: Transmetallation (Desired Coupling) OxAdd->TransMetal Boronic Acid HydrideSource Path B: Hydride Source (Alcohol/Water/Base) OxAdd->HydrideSource Side Reaction Product_Good Coupled Product (Ar-R) TransMetal->Product_Good Reductive Elim. PdH_Species H-Pd-Ar Complex HydrideSource->PdH_Species Ligand Exchange Product_Bad Deiodinated Byproduct (Ar-H) PdH_Species->Product_Bad Reductive Elim.

Figure 1: The divergence between the desired cross-coupling (Path A) and the protodeiodination side reaction (Path B).[1]

Module 2: Troubleshooting Suzuki-Miyaura Coupling

Q: I am seeing >20% deiodinated byproduct. How do I stop it? A: You must eliminate hydride donors and accelerate the transmetallation step. 3-iodopyrazoles are electron-rich; oxidative addition is fast, but if transmetallation is slow, the Pd-Ar species "waits" and eventually finds a proton.

Critical Parameter Optimization
ParameterAvoid (High Risk) Recommended (Low Risk) Technical Rationale
Base Carbonates in alcohols (e.g.,

/MeOH), Alkoxides (

,

)
Phosphates (

)
, Fluorides (

)
Alkoxides with

-hydrogens can donate hydrides to Pd.[2] Phosphates are non-nucleophilic and hydride-free [1].
Solvent Ethanol, Isopropanol, DMF (wet)Dioxane, Toluene, THF (Anhydrous)Alcohols are primary proton sources. If polarity is needed, use minimal water with Dioxane (10:1 ratio).
Catalyst

,


+ XPhos
or Pd-RuPhos G4
Bulky, electron-rich Buchwald ligands accelerate reductive elimination, outcompeting the side reaction [2].
Boronate 1.0 equiv1.5 - 2.0 equiv Excess nucleophile forces the kinetics toward transmetallation.
Optimized Protocol: The "Dry-Phosphate" Method

Use this protocol if standard aqueous conditions yield deiodinated product.

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Charge Solids: Add 3-iodo-1-(oxan-4-yl)-1H-pyrazole (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G2 or G4 precatalyst (2-3 mol%).

    • Why: Precatalysts activate quickly without requiring excess phosphine, which can sometimes inhibit transmetallation.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

    • Note: Do not use water. The solubility of

      
       is low, but sufficient for surface reaction.
      
  • Degas: Sparge with Argon for 5 minutes (do not just vacuum purge; sparging removes dissolved oxygen more effectively).

  • Reaction: Heat to 80°C. Monitor by LCMS at 1 hour.

    • Target: If starting material remains but no deiodination is seen, increase temp to 100°C.

Module 3: Troubleshooting Lithiation (Halogen-Metal Exchange)

Q: I tried to lithiate the pyrazole to react with an aldehyde, but I just recovered the hydrogen-pyrazole. A: This indicates "Quench before Reaction." The Lithium-Iodine exchange on pyrazoles is extremely fast, but the resulting heteroaryl-lithium is highly basic and will rip protons from trace moisture or even the THF ether oxygen if left too long.

The "Turbo-Grignard" Alternative Protocol: Standard n-BuLi is risky for this substrate due to N-coordination effects. Use Turbo-Grignard (iPrMgCl·LiCl) for a milder, more stable exchange [3].

  • Dissolve: 3-iodo-1-(oxan-4-yl)-1H-pyrazole in anhydrous THF at -15°C (not -78°C; Mg exchange is slower than Li).

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Stir: Maintain at -10°C to 0°C for 30-60 minutes.

    • Validation: Take a 10 µL aliquot and quench in

      
      . NMR should show deuterium incorporation at C3. If you see H instead of D, your solvent is wet.
      
  • Electrophile: Add the aldehyde/electrophile at 0°C.

Module 4: Interactive Troubleshooting Guide

Follow this decision tree to diagnose persistent deiodination issues.

Troubleshooting Issue Problem: >10% Deiodination CheckSolvent 1. Is solvent protic (MeOH, EtOH, Water)? Issue->CheckSolvent SwitchSolvent Switch to Anhydrous Dioxane or Toluene CheckSolvent->SwitchSolvent Yes CheckBase 2. Is Base an Alkoxide (NaOEt, KOtBu)? CheckSolvent->CheckBase No SwitchSolvent->CheckBase SwitchBase Switch to K3PO4 or CsF CheckBase->SwitchBase Yes CheckLigand 3. Is Catalyst Pd(PPh3)4 or Pd(dppf)? CheckBase->CheckLigand No SwitchBase->CheckLigand SwitchLigand Switch to XPhos or SPhos Pd G2 CheckLigand->SwitchLigand Yes CheckTemp 4. Is Temp > 100°C? CheckLigand->CheckTemp No SwitchLigand->CheckTemp LowerTemp Reduce Temp to 60-80°C (Slows side rxn) CheckTemp->LowerTemp Yes Success Protocol Optimized CheckTemp->Success No LowerTemp->Success

Figure 2: Step-by-step logic for eliminating protodeiodination variables.

References

  • BenchChem Technical Support. (2025).[3][4][5] Minimizing dehalogenated byproducts in Suzuki coupling reactions. BenchChem.[3][5] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Navarro, O., et al. (2005). Dehalogenation of Aryl Halides Mediated by Palladium/Imidazolium Salt Systems.[6] The Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Resolving Regioselectivity in 1-(Oxan-4-yl)-Pyrazole Synthesis

Welcome to the Advanced Synthesis Troubleshooting Center. The 1-(oxan-4-yl)-pyrazole (also known as 1-(tetrahydropyran-4-yl)-pyrazole) scaffold is a privileged structural motif, heavily utilized in the development of mod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. The 1-(oxan-4-yl)-pyrazole (also known as 1-(tetrahydropyran-4-yl)-pyrazole) scaffold is a privileged structural motif, heavily utilized in the development of modern kinase inhibitors, including Bruton's tyrosine kinase (BTK) inhibitors[1].

However, synthesizing these motifs presents a notorious challenge: regioselectivity . Because the two adjacent nitrogen atoms in the pyrazole ring possess similar electronic properties and undergo rapid tautomerization, standard N-alkylation or hydrazine condensation reactions frequently yield intractable mixtures of 1,3- and 1,5-regioisomers.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind these regiochemical mixtures and provide self-validating, field-proven methodologies to force absolute regiocontrol.

Diagnostic Workflow: Choosing Your Synthetic Strategy

Before troubleshooting, you must identify which synthetic pathway best suits your starting materials. The diagram below outlines the logical decision tree for addressing regioselectivity in both direct alkylation and de novo pyrazole condensation.

Regioselectivity_Workflow Start 1-(Oxan-4-yl)-Pyrazole Synthesis PathA Path A: Direct N-Alkylation (Oxan-4-yl electrophile) Start->PathA PathB Path B: Hydrazine Condensation (Oxan-4-ylhydrazine) Start->PathB IssueA Issue: 1,3- vs 1,5-isomers (N1/N2 tautomerism) PathA->IssueA IssueB Issue: Mixed nucleophilic attack on 1,3-dicarbonyls PathB->IssueB SolA1 Base/Solvent Tuning (e.g., K2CO3 in MeCN) IssueA->SolA1 Electronic Control SolA2 Mg-Catalyzed Alkylation (Directs to N2) IssueA->SolA2 Catalytic Control SolB1 Push-Pull Alkenes (Enaminones/Thioketals) IssueB->SolB1 Substrate Design SolB2 pH Control (Differentiates NH vs NH2) IssueB->SolB2 Condition Tuning

Diagnostic workflow for resolving regioselectivity in 1-(oxan-4-yl)-pyrazole synthesis.

Core Troubleshooting Guides

Issue 1: Poor Regioselectivity in Direct N-Alkylation

Q: When I alkylate a 3-substituted pyrazole with oxan-4-yl methanesulfonate using NaH/DMF, I get an inseparable 1:1 mixture of 1,3- and 1,5-isomers. How do I force N1/N2 selectivity?

The Causality: Using a strong, hard base like NaH in a polar aprotic solvent (DMF) strips the proton to generate a "naked" pyrazolide anion. Because the negative charge is delocalized equally across N1 and N2, the bulky oxan-4-yl electrophile attacks indiscriminately, driven only by minor steric differences[2].

The Solution: Switch to a Magnesium-Catalyzed N-Alkylation strategy. The Mg²⁺ ion acts as a Lewis acid, coordinating simultaneously to the pyrazole nitrogen and adjacent directing groups. This coordination breaks the symmetry of the tautomers, differentiating the nucleophilicity of N1 and N2 and directing the bulky oxan-4-yl group exclusively to the less hindered nitrogen. Alternatively, tuning the base to a softer alkali metal (e.g., K₂CO₃ in MeCN) maintains tight ion-pairing, which can drastically shift the regioselectivity[3].

Protocol: Mg-Catalyzed Regioselective N-Alkylation

This protocol is designed to yield >95% of the 1,3-isomer.

  • Preparation: In a flame-dried vial under N₂, combine the 3-substituted 1H-pyrazole (1.0 equiv) and anhydrous MgBr₂ (0.2 equiv) in dry THF (0.5 M).

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 2.1 equiv) dropwise at 25 °C. Stir for 15 minutes.

    • System Validation Checkpoint: The suspension should transition to a homogeneous solution as the Mg-pyrazole complex forms. Take a 5 µL aliquot, quench in MeOH, and analyze via LC-MS to confirm no degradation has occurred.

  • Alkylation: Add oxan-4-yl methanesulfonate (or iodide) (2.0 equiv). Stir the reaction at 25 °C for 12–24 hours.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl and extract with EtOAc.

    • System Validation Checkpoint: Perform a 2D NOESY NMR on the crude organic residue. A strong NOE cross-peak between the oxan-4-yl methine proton (approx. 4.3 ppm) and the pyrazole C5-H confirms successful 1,3-isomer formation.

Issue 2: Mixed Isomers in Hydrazine Condensation

Q: I am building the pyrazole ring de novo by reacting oxan-4-ylhydrazine with a 1,3-diketone, but the cyclization yields poor regioselectivity. How can I improve this?

The Causality: Standard 1,3-diketones possess two highly similar electrophilic carbonyl carbons. Meanwhile, oxan-4-ylhydrazine has two nucleophilic centers: the primary amine (-NH₂) and the secondary amine (-NH-). The lack of electronic differentiation between the two carbonyls leads to competitive, bidirectional attack, resulting in mixed regioisomers.

The Solution: Utilize a "Push-Pull" Alkene Strategy [4]. By pre-treating your 1,3-dicarbonyl with N,N-dimethylformamide dimethyl acetal (DMF-DMA), you convert it into an enaminone. This masks one of the electrophilic carbons while making the other highly susceptible to attack by the primary -NH₂ of the hydrazine. The reaction proceeds stepwise: initial attack, followed by acid-catalyzed cyclization, locking the regiochemistry in place.

Protocol: Stepwise Enaminone Condensation
  • Substrate Priming: Reflux your starting ketone with DMF-DMA (1.5 equiv) for 4 hours to form the enaminone intermediate. Concentrate in vacuo to remove methanol and excess DMF-DMA.

  • Hydrazine Liberation: Suspend oxan-4-ylhydrazine dihydrochloride[5] (1.1 equiv) in ethanol. Add K₂CO₃ (2.2 equiv) and stir for 30 minutes to liberate the free hydrazine base.

  • Condensation: Add the crude enaminone (1.0 equiv) to the hydrazine solution. Heat to 80 °C for 2 hours.

    • System Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The highly polar enaminone spot must completely disappear, replaced by a new spot corresponding to the open-chain hydrazone intermediate.

  • Cyclization: Add glacial acetic acid (1.0 mL per mmol) and reflux for an additional 1 hour to drive the cyclization and eliminate dimethylamine.

    • System Validation Checkpoint: Isolate the product and run ¹H NMR. The presence of a single, sharp singlet in the aromatic region (pyrazole C4-H) confirms >99% regioselectivity.

Quantitative Data: Regioselectivity Comparison

The table below summarizes how different experimental conditions dictate the N1:N2 regioselectivity ratio during pyrazole synthesis.

Reaction StrategySubstrate TypeReagents & ConditionsMajor IsomerRegio-Ratio (N1:N2)
Direct Alkylation 3-Substituted PyrazoleNaH, DMF, 25 °C1,5-isomer1:1 to 1:3
Direct Alkylation 3-Substituted PyrazoleMgBr₂, DIPEA, THF, 25 °C1,3-isomer> 95:5
Condensation 1,3-Diketone + HydrazineEtOH, RefluxMixed~ 60:40
Condensation Enaminone + HydrazineAcOH, 80 °C1,3-isomer> 99:1
Direct Alkylation 3-CF₃-PyrazoleK₂CO₃, MeCN, Reflux1,5-isomer1:99

Frequently Asked Questions (FAQs)

Q: Is there a difference between "oxan-4-yl" and "tetrahydropyran-4-yl"? A: No. "Oxan-4-yl" is the preferred, modern IUPAC systematic name for the saturated six-membered oxygen heterocycle. "Tetrahydropyran-4-yl" (THP) is the legacy trivial name. Both refer to the exact same moiety[5].

Q: Why is my oxan-4-ylhydrazine failing to react in neutral conditions? A: Commercially available oxan-4-ylhydrazine is almost exclusively supplied as a dihydrochloride salt to prevent auto-oxidation and degradation[5]. It is completely unreactive in this state. You must neutralize it in situ with a mild base (e.g., K₂CO₃ or DIPEA) prior to the addition of your electrophile.

Q: Does the chair conformation of the oxan-4-yl ring affect steric hindrance during direct alkylation? A: Yes. The bulky oxan-4-yl ring heavily prefers an equatorial conformation. During the transition state of an Sₙ2 alkylation, the axial hydrogens of the oxane ring create significant steric bulk (high A-values). This steric penalty is a primary driver for the preference of the less hindered nitrogen in catalyst-free conditions[2].

References

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: nih.gov URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: acs.org URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: mdpi.com URL: [Link]

  • Title: Oxan-4-ylhydrazine dihydrochloride | CID 50988431 Source: nih.gov (PubChem) URL: [Link]

  • Source: google.com (Patents)

Sources

Optimization

stability of 3-iodo-1-(oxan-4-yl)-1H-pyrazole under acidic and basic conditions

Technical Support Center: Stability of 3-iodo-1-(oxan-4-yl)-1H-pyrazole Introduction Welcome to the technical support guide for 3-iodo-1-(oxan-4-yl)-1H-pyrazole. This molecule is a crucial intermediate in synthetic chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 3-iodo-1-(oxan-4-yl)-1H-pyrazole

Introduction

Welcome to the technical support guide for 3-iodo-1-(oxan-4-yl)-1H-pyrazole. This molecule is a crucial intermediate in synthetic chemistry, valued for its utility in introducing a substituted pyrazole moiety, often via cross-coupling reactions.[1][2] However, its unique structure, combining an iodinated pyrazole with an N-linked oxane (tetrahydropyran or THP), presents specific stability challenges that can impact reaction yields, compound purity, and storage integrity.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the stability profile of this compound under common laboratory conditions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes.

Section 1: Foundational Stability Profile & FAQs

This section addresses the most common initial inquiries regarding the handling and stability of 3-iodo-1-(oxan-4-yl)-1H-pyrazole.

Q1: What is the primary stability concern for this molecule?

A1: The most significant liability is the acid sensitivity of the N-C bond between the pyrazole nitrogen and the oxane ring. The oxan-4-yl group is structurally analogous to a tetrahydropyranyl (THP) ether, a common protecting group known for its stability to bases, nucleophiles, and reducing agents, but its susceptibility to cleavage under acidic conditions.[3] This cleavage is the most probable degradation pathway you will encounter.

Q2: How stable is the carbon-iodine (C-I) bond on the pyrazole ring?

A2: The C-I bond is generally robust under neutral and acidic conditions. In basic media, its stability is moderate; it is stable to common inorganic bases like carbonates and hydroxides at ambient temperatures. However, it is designed for reactivity. The C-I bond will readily participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4][5] It can also be susceptible to cleavage by strong organometallic reagents (e.g., n-BuLi) or substitution by potent nucleophiles at elevated temperatures.

Q3: Is the pyrazole core itself prone to degradation?

A3: The 1H-pyrazole ring is a stable aromatic heterocycle. Under the vast majority of synthetic conditions, ring-opening or degradation of the pyrazole core is not a concern. Its stability allows it to be carried through multi-step syntheses.

Q4: What are the recommended long-term storage conditions?

A4: Based on general best practices for halogenated heterocyclic compounds, we recommend the following to ensure long-term stability:[6]

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential long-term oxidative degradation.

  • Light: Protect from light by using amber vials or storing in the dark to avoid photodegradation.

  • Moisture: Ensure storage in a dry, desiccated environment to prevent hydrolysis, especially if acidic impurities are present.

Section 2: Troubleshooting Guide - Acidic Conditions

Scenario 1: Rapid Disappearance of Starting Material
  • Observation: During an aqueous acidic workup (e.g., washing with 1M HCl) or a reaction run in an acidic medium (e.g., TFA, AcOH), you observe the complete or partial disappearance of your starting material on TLC or LC-MS, with the concurrent appearance of a new, more polar spot/peak.

  • Likely Cause: Acid-catalyzed cleavage of the N-oxane bond.

  • Mechanistic Rationale: The first step in the acidic cleavage of an ether-like linkage is the protonation of the oxygen atom within the oxane ring.[7] This enhances the leaving group ability. Subsequently, a nucleophile (like water or a conjugate base) attacks the anomeric carbon (C4 of the oxane), leading to the cleavage of the C-N bond and the release of 3-iodo-1H-pyrazole.

  • How to Confirm: The new, more polar species should have a molecular weight corresponding to 3-iodo-1H-pyrazole (193.97 g/mol ).[1]

  • Solutions & Proactive Measures:

    • Avoid Strong Acids: If an acid wash is necessary, use a milder, buffered solution (e.g., saturated ammonium chloride) or limit contact time and temperature.

    • Anhydrous Conditions: For reactions requiring an acid catalyst, use anhydrous acid in an anhydrous solvent to minimize the hydrolytic pathway.

    • Alternative Catalysts: Explore Lewis acids that are less prone to promoting hydrolysis if the reaction chemistry allows.

cluster_0 Acid-Catalyzed Hydrolysis SM 3-iodo-1-(oxan-4-yl)-1H-pyrazole Protonation Protonation of Oxane Oxygen (+ H⁺) SM->Protonation Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Nucleophilic Attack (H₂O) & C-N Bond Cleavage Intermediate->Cleavage Products 3-iodo-1H-pyrazole + Oxan-4-one derivatives Cleavage->Products

Caption: Acid-catalyzed hydrolysis pathway of the target compound.

Section 3: Troubleshooting Guide - Basic Conditions

Scenario 2: Low Yield in Cross-Coupling Reactions
  • Observation: You are attempting a Suzuki or Sonogashira coupling reaction, but you observe low conversion, catalyst decomposition, or inconsistent results.

  • Likely Cause: In-situ deprotection followed by catalyst inhibition.

  • Mechanistic Rationale: Although the N-oxane bond is generally base-stable, trace acidic impurities on silica gel used for purification or in reagents could lead to a small population of the deprotected 3-iodo-1H-pyrazole. The free N-H proton on the pyrazole ring can coordinate to the transition metal center (e.g., Palladium), acting as a ligand and interfering with the catalytic cycle.[8]

  • How to Confirm: Re-purify your starting material, ensuring all acidic residues are removed. A simple filtration through a short plug of basic alumina can be effective. Confirm the purity and integrity of the starting material by NMR before use.

  • Solutions & Proactive Measures:

    • Aqueous Base Wash: Before use in sensitive catalytic reactions, dissolve the compound in a water-immiscible solvent (e.g., EtOAc, DCM) and wash with a mild basic solution (e.g., saturated NaHCO₃), followed by water and brine. Dry thoroughly.

    • Use of Non-Coordinating Bases: In the reaction itself, use bases less likely to promote side reactions, such as K₂CO₃ or Cs₂CO₃.

    • Strict Inert Atmosphere: Oxygen can degrade palladium catalysts, especially in the presence of basic ligands. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere.

Section 4: Experimental Protocols & Data

Protocol 1: Forced Degradation Stability Study

This protocol is designed to assess stability according to ICH Q1A guidelines for stress testing.[9][10]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-iodo-1-(oxan-4-yl)-1H-pyrazole in acetonitrile.

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of stock solution with 9 mL of HPLC-grade water.

  • Incubation: Incubate all samples in sealed vials at 50°C.

  • Time Points: Withdraw aliquots at T=0, 1, 4, 8, and 24 hours.

  • Quenching:

    • For acidic samples, immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.

    • For basic samples, immediately neutralize with an equivalent volume of 0.1 M HCl.

    • Dilute all quenched samples to a final concentration of ~10 µg/mL with the initial mobile phase for analysis.

  • Analysis: Analyze all samples by a stability-indicating LC-MS method (see Protocol 2).

Protocol 2: Stability-Indicating LC-MS Method

This method is designed to separate the parent compound from its primary acid-degradation product.

  • Column: C18 reverse-phase, 100 x 2.1 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection (UV): 220 nm.

  • Detection (MS): ESI+, scanning for m/z of parent (293.0) and degradant (194.9).

  • Expected Elution: The deprotected 3-iodo-1H-pyrazole will be significantly more polar and have a much shorter retention time than the parent compound.

Plausible Stability Data

The following table summarizes the expected outcome of a forced degradation study, illustrating the compound's lability in acid and stability in base.

Time (hours)% Parent Remaining (0.1 M HCl @ 50°C)% Parent Remaining (Water @ 50°C)% Parent Remaining (0.1 M NaOH @ 50°C)
0100%100%100%
145%>99%>99%
4<5%>99%>99%
8Not Detected>99%>98%
24Not Detected>98%>98%

Section 5: Visual Workflows

General Workflow for Stability Assessment

start Obtain Sample of 3-iodo-1-(oxan-4-yl)-1H-pyrazole prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep stress Perform Forced Degradation (Acid, Base, Neutral, Oxidative, Photolytic) prep->stress analysis Analyze Samples by Stability-Indicating LC-MS stress->analysis data Quantify Parent Compound & Identify Degradants analysis->data report Report Stability Profile & Propose Handling/Storage data->report start Unexpected Result (e.g., low yield, new spot) cond Were acidic conditions used? start->cond acid_path Likely N-oxane cleavage. Confirm degradant mass. Avoid acid in future steps. cond->acid_path Yes base_path Were basic conditions and a catalyst used? cond->base_path No base_yes Possible catalyst inhibition. Re-purify starting material with a basic wash. base_path->base_yes Yes base_no Consider other factors: - Reagent purity - Reaction temperature - Atmosphere control base_path->base_no No

Caption: Troubleshooting flowchart for unexpected experimental results.

References

  • Štefane, B., & Požgan, F. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(6), 54-71. [Link]

  • Arkat USA, Inc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction. Arkivoc. [Link]

  • Chem-Impex. (n.d.). 3-Iodo-1H-pyrazole. Retrieved from [Link]

  • Li, W., & Wang, G. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138. [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Padwa, A., & Kinder, F. R. (1993). Synthesis and reactions of N-substituted pyrazolo-3-sulfolenes. The Journal of Organic Chemistry, 58(1), 21-28. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Johnsen, U., & Schönheit, P. (2005). d-Xylose Degradation Pathway in the Halophilic Archaeon Haloferax volcanii. Journal of Bacteriology, 187(18), 6568–6577. [Link]

  • Zadykowicz, B., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15, 12345-12356. [Link]

  • SoapMaker's Journal. (2024). Understanding Chemical Stability – Principles and Testing Methods. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Arora, P. K. (2016). Hydroxyquinol Pathway for Microbial Degradation of Halogenated Aromatic Compounds. Frontiers in Microbiology, 7, 108. [Link]

  • Chiba, S., et al. (2016). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 21(11), 1461. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(14), 3241–3250. [Link]

  • El-Metwaly, A. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5003. [Link]

  • Pop, A., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences, 25(7), 3766. [Link]

  • Zadykowicz, B., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • World Health Organization. (2006). Draft regional guidelines on stability testing of active substances and pharmaceutical products. [Link]

  • European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-iodo-1-(oxan-4-yl)-1H-pyrazole

Welcome to the technical support center for the purification of 3-iodo-1-(oxan-4-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-iodo-1-(oxan-4-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this important synthetic intermediate. As a versatile building block in medicinal chemistry and materials science, obtaining high-purity 3-iodo-1-(oxan-4-yl)-1H-pyrazole is critical for the success of subsequent synthetic steps, such as cross-coupling reactions.[1][2] This resource provides in-depth, experience-driven advice and detailed protocols to address challenges related to iodine-containing impurities.

Frequently Asked Questions (FAQs)
Q1: My crude 3-iodo-1-(oxan-4-yl)-1H-pyrazole product has a distinct purple or brown color. What is the cause, and how can I remove it?

The most effective method is to wash the organic layer with a reducing agent that converts the colored iodine (I₂) into colorless iodide ions (I⁻). A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard and most efficient choice for this purpose.[4][5]

Troubleshooting Guide
Issue 1: A persistent purple/brown color remains in the organic layer even after multiple washes with sodium thiosulfate solution.

This indicates that the quenching of elemental iodine is incomplete. Several factors could be at play:

  • Insufficient Reducing Agent: The amount of sodium thiosulfate may be inadequate to reduce all the elemental iodine present, especially in larger-scale reactions.

  • Concentration of Thiosulfate Solution: A dilute thiosulfate solution may not be effective. A 5-10% (w/v) solution is generally recommended.[4][6]

  • Phase Transfer Issues: Inadequate mixing between the organic and aqueous layers can lead to inefficient quenching.

Solutions:

  • Increase the Amount of Thiosulfate: Add more sodium thiosulfate solution to the separatory funnel and shake vigorously. Continue washing until the organic layer is colorless.[7]

  • Use a More Concentrated Solution: If you suspect your thiosulfate solution is too dilute, prepare a fresh 5-10% solution.

  • Ensure Thorough Mixing: Shake the separatory funnel vigorously for at least one minute to ensure good contact between the two phases. If an emulsion forms, let it stand or add a small amount of brine to help break it.

Step-by-Step Protocol: Sodium Thiosulfate Wash

  • After the initial reaction workup, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Transfer the organic solution to a separatory funnel.

  • Add a 10% aqueous solution of sodium thiosulfate.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The organic layer should become colorless.

  • Drain the aqueous layer.

  • Repeat the wash if any color persists in the organic layer.

  • Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Below is a workflow diagram illustrating the decision-making process for removing iodine coloration.

Iodine_Removal_Workflow start Crude Product (Purple/Brown Color) thiosulfate_wash Wash with 10% aq. Sodium Thiosulfate start->thiosulfate_wash check_color Is Organic Layer Colorless? thiosulfate_wash->check_color repeat_wash Repeat Wash or Use Fresh Solution check_color->repeat_wash No proceed Proceed to Drying and Concentration check_color->proceed Yes repeat_wash->thiosulfate_wash end Pure Product proceed->end

Caption: Decision workflow for removing elemental iodine.

Issue 2: After the workup, TLC analysis shows multiple spots, including what I suspect are non-iodine impurities.

If impurities other than elemental iodine are present, further purification steps such as recrystallization or column chromatography are necessary. The choice between these two techniques depends on the physical state of your product and the nature of the impurities.

Recrystallization

Recrystallization is an effective method for purifying solid compounds.[8][9] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[10]

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof) to find a suitable recrystallization solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

For oils or for solids that are difficult to recrystallize, column chromatography is the preferred method of purification.[11][12][13] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through the column.[13]

Step-by-Step Protocol: Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system (mobile phase) by running TLC plates of your crude product. A good solvent system will give your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry method is recommended).[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-iodo-1-(oxan-4-yl)-1H-pyrazole.

The following diagram outlines the general procedure for column chromatography.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate to Obtain Pure Product combine->concentrate

Caption: General workflow for purification by column chromatography.

Issue 3: My purified product is unstable and decomposes over time, indicated by the reappearance of a brownish color.

The stability of iodinated heterocyclic compounds can be a concern.[15][16] The reappearance of a brown color suggests decomposition, likely releasing elemental iodine.

Storage and Handling Recommendations:

  • Storage Conditions: Store the purified 3-iodo-1-(oxan-4-yl)-1H-pyrazole at low temperatures (refrigerated or frozen) and protected from light. An inert atmosphere (e.g., argon or nitrogen) can also help to prevent oxidative decomposition.

  • Purity: Ensure the product is free of acidic or basic impurities that could catalyze decomposition. If necessary, a final wash with a dilute sodium bicarbonate solution, followed by water, and thorough drying can help.

  • Solvent Removal: Ensure all residual solvents, particularly acidic ones like acetic acid if used in the reaction, are completely removed.

Data Summary Table

Property3-iodo-1-(oxan-4-yl)-1H-pyrazole
Molecular Formula C₈H₁₁IN₂O[17]
Monoisotopic Mass 277.9916 Da[17]
Appearance Typically a powder
Storage Temperature Room Temperature (short-term), refrigeration recommended for long-term
References
  • Workup: Bromine or Iodine. University of Rochester, Department of Chemistry. Available from: [Link]

  • 5% Hypo - Sodium Thiosulfate. WebPath, University of Utah. Available from: [Link]

  • Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution? ResearchGate. Available from: [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. National Center for Biotechnology Information. Available from: [Link]

  • Process for the removal of iodine from organic compounds. Google Patents.
  • Iodine removing method in organic solvent. IAEA International Nuclear Information System. Available from: [Link]

  • Iodine-Thiosulphate Sequence To Remove Mercury Pigment. Stainsfile. Available from: [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. Available from: [Link]

  • Experiment 2: Recrystallization. University of Toronto. Available from: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Center for Biotechnology Information. Available from: [Link]

  • Recovering solvent from iodine solutions. Journal of Chemical Education. Available from: [Link]

  • Removal of Iodine. Reddit. Available from: [Link]

  • column chromatography & purification of organic compounds. YouTube. Available from: [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available from: [Link]

  • Column chromatography. Columbia University. Available from: [Link]

  • EXPERIMENT (3) Recrystallization. University of Technology, Iraq. Available from: [Link]

  • Recent Advances in the Removal of Radioactive Iodine and Iodide from the Environment. National Center for Biotechnology Information. Available from: [Link]

  • Recrystallization and Crystallization. University of California, Irvine. Available from: [Link]

  • How to run column chromatography. University of Glasgow. Available from: [Link]

  • Recrystallization-1.pdf. Minnesota State University Moorhead. Available from: [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Removal of iodine or ioidide impurities. Google Patents.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. ResearchGate. Available from: [Link]

  • 3-iodo-1-(oxan-4-yl)-1h-pyrazole. PubChemLite. Available from: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Spectral Analysis of 3-iodo-1-(oxan-4-yl)-1H-pyrazole

Executive Summary & Strategic Importance In the development of kinase inhibitors and fragment-based drug discovery, 3-iodo-1-(oxan-4-yl)-1H-pyrazole represents a high-value scaffold. The iodine handle at the C3 position...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the development of kinase inhibitors and fragment-based drug discovery, 3-iodo-1-(oxan-4-yl)-1H-pyrazole represents a high-value scaffold. The iodine handle at the C3 position is critical for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the oxan-4-yl (tetrahydropyran-4-yl) moiety improves metabolic stability and solubility compared to carbocyclic analogs.

The Analytical Challenge: The synthesis of this intermediate typically involves the alkylation of 3-iodopyrazole. Due to annular tautomerism (3-iodo-1H-pyrazole


 5-iodo-1H-pyrazole), alkylation yields a mixture of two regioisomers:
  • Target (N1-alkylated): 3-iodo-1-(oxan-4-yl)-1H-pyrazole.[1]

  • Regioisomer (N2-alkylated): 5-iodo-1-(oxan-4-yl)-1H-pyrazole.

Distinguishing these isomers is non-trivial by LCMS alone, as they share identical mass and similar polarity. This guide provides a definitive, self-validating NMR protocol to unambiguously identify the target structure.

Structural Analysis & Regiochemistry

To interpret the spectra correctly, one must understand the numbering and expected magnetic environments.

The Target Structure: 3-iodo-1-(oxan-4-yl)-1H-pyrazole[1]
  • Position 1 (N): Substituted with Oxan-4-yl.

  • Position 3 (C): Substituted with Iodine (Shielding effect on 13C).

  • Position 4 (C): Protonated (Doublet in 1H).

  • Position 5 (C): Protonated (Doublet in 1H, adjacent to N1).

The "Self-Validating" Logic (NOE)

The most reliable method to confirm regiochemistry is Nuclear Overhauser Effect (NOE) spectroscopy.

  • In the Target (3-iodo): The proton at C5 is spatially close to the methine proton of the oxanyl ring. A strong NOE signal is expected.

  • In the Isomer (5-iodo): The iodine atom occupies position 5.[2] The proton at C4 is too distant from the oxanyl ring to show a strong NOE, and the C5 position has no proton.

Experimental Protocol

Sample Preparation[3][4]
  • Solvent: DMSO-d6 is recommended over CDCl3.

    • Reasoning: Pyrazoles can exhibit concentration-dependent shifts in non-polar solvents due to stacking. DMSO prevents aggregation and ensures sharp signals for the polar oxanyl ring.

  • Concentration: 10–15 mg in 0.6 mL solvent (for 13C sensitivity).

Instrument Parameters (Standard 400/500 MHz)
  • Temperature: 298 K.

  • Pulse Sequences:

    • zg30 (1H): 16 scans, D1 = 2.0s.

    • zgpg30 (13C{1H}): 1024 scans (Iodinated carbons relax slowly; ensure sufficient D1 or use Cr(acac)3 relaxant if quantitative).

    • noesygpphpp (1D NOESY): Mixing time 500ms. Target irradiation of the oxanyl methine.

Spectral Data Analysis

1H NMR Assignment (DMSO-d6, 400 MHz)
PositionShift (

ppm)
Multiplicity

(Hz)
Interpretation & Causality
Py-H5 7.85 – 7.95 d~2.3Diagnostic: Most deshielded proton due to adjacency to N1.
Py-H4 6.45 – 6.55 d~2.3Upfield relative to H5. Shows vicinal coupling to H5.
Ox-H4' 4.40 – 4.55 m (tt)11.0, 4.0Methine: Deshielded by N1 attachment. Large axial-axial coupling indicates chair conformation.
Ox-H2'/6' 3.90 – 4.00 dd/m-Equatorial protons adjacent to Oxygen. Deshielded by electronegative O.
Ox-H2'/6' 3.40 – 3.55 td-Axial protons adjacent to Oxygen.
Ox-H3'/5' 1.90 – 2.05 m-Methylene protons (Equatorial/Axial mix).
13C NMR Assignment (DMSO-d6, 100 MHz)
CarbonShift (

ppm)
TypeKey Feature
Py-C5 132.0 – 135.0 CHDeshielded by N1. Confirmed by HSQC correlation to Py-H5.
Py-C4 112.0 – 115.0 CHTypical aromatic CH.
Py-C3 90.0 – 100.0 C-ICritical: Carbon attached to Iodine is significantly shielded (Heavy Atom Effect). If this signal were >140 ppm, it would indicate C-H or C-N, suggesting the wrong isomer.
Ox-C2'/6' 66.0 – 67.0 CH2Adjacent to Oxygen.
Ox-C4' 58.0 – 60.0 CHMethine attached to N1.
Ox-C3'/5' 32.0 – 34.0 CH2Distal methylenes.

Comparative Analysis: Target vs. Regioisomer

This table allows for rapid dereplication of reaction mixtures.

FeatureTarget: 3-iodo-1-(oxan-4-yl) Isomer: 5-iodo-1-(oxan-4-yl)
Py-H5 Signal Present (~7.9 ppm) Absent (Substituted by Iodine)
Py-H3 Signal Absent (Substituted by Iodine)Present (~7.6 ppm)
NOE (Ox-H4' irr) Strong enhancement of Py-H5 Weak/No enhancement (H4 is too far)
13C C5 Shift ~133 ppm (C-H)~80-90 ppm (C-I, shielded)
Steric Environment Unhindered rotation of Oxanyl ringRestricted rotation (Iodine steric clash)

Visualization of Analytical Workflow

Diagram 1: Regioselectivity & Identification Logic

This flowchart illustrates the decision matrix for confirming the correct isomer.

G Start Reaction Crude (Alkylation of 3-iodopyrazole) Mixture Mixture of Isomers (N1-alkyl vs N2-alkyl) Start->Mixture Purification Chromatographic Separation Mixture->Purification NMR 1H NMR Analysis Purification->NMR Decision Is Pyrazole H5 (7.9 ppm) present? NMR->Decision Target Target: 3-iodo-1-(oxan-4-yl) (H5 present, H3 absent) Decision->Target Yes Isomer Isomer: 5-iodo-1-(oxan-4-yl) (H5 absent, H3 present) Decision->Isomer No Validation NOESY Confirmation (Irradiate Oxanyl Methine) Target->Validation Final Confirmed Structure Validation->Final Strong NOE (Ox-H to Py-H5)

Caption: Analytical workflow for distinguishing the target 3-iodo isomer from the 5-iodo byproduct.

Diagram 2: NOE Interaction Map

This diagram visualizes the spatial proximity required for the NOE signal in the target molecule.

NOE N1 N1 C5 C5 N1->C5 Ox_CH Oxanyl-CH (4.5 ppm) N1->Ox_CH C3 C3-Iodine N1->C3 Pyrazole Ring H5 H5 (7.9 ppm) C5->H5 H5->Ox_CH STRONG NOE

Caption: Structural map showing the critical NOE correlation between Pyrazole-H5 and Oxanyl-CH.

References

  • Alkorta, I., et al. (2021).[3] "A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations." Structural Chemistry, 32, 1075–1085. Link

    • Context: Authoritative source for the "Heavy Atom Effect" of iodine on pyrazole carbon shifts.[3]

  • Claramunt, R. M., et al. (2006). "The annular tautomerism of pyrazoles." Advances in Heterocyclic Chemistry, 91, 1–82.
  • Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415. Link

    • Context: Methodology for controlling and analyzing pyrazole regiochemistry.
  • Reich, H. J. (2024). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. Link

    • Context: General reference for 13C chemical shift ranges and heteronuclear coupling.

Sources

Comparative

Comparative Reactivity Guide: 3-Iodo vs. 3-Bromo-1-(oxan-4-yl)-1H-pyrazole

Executive Summary Verdict: The choice between the 3-iodo and 3-bromo variants of 1-(oxan-4-yl)-1H-pyrazole is dictated by the specific downstream transformation required. Select the 3-Iodo variant when performing metal-h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: The choice between the 3-iodo and 3-bromo variants of 1-(oxan-4-yl)-1H-pyrazole is dictated by the specific downstream transformation required.

  • Select the 3-Iodo variant when performing metal-halogen exchange (e.g., lithiation or magnesiation) under mild conditions (0 °C to -20 °C) or when attempting Suzuki-Miyaura couplings with sterically hindered or electron-poor boronic acids where oxidative addition is the rate-limiting step.

  • Select the 3-Bromo variant for large-scale GMP manufacturing of Suzuki coupling products. It offers superior thermal stability, lower cost of goods (COGS), and sufficient reactivity with modern phosphine ligands (e.g., XPhos, SPhos), avoiding the dehalogenation side-reactions common with iodides.

Physicochemical Profile & Structural Analysis[1][2]

The 1-(oxan-4-yl) moiety (also known as tetrahydro-2H-pyran-4-yl) serves as a solubility-enhancing pharmacophore often used to replace cyclohexyl or isopropyl groups in kinase inhibitors.

Bond Dissociation Energy (BDE)

The reactivity differential is fundamentally thermodynamic.[1] The C(sp²)–X bond at the pyrazole 3-position follows established heteroaromatic BDE trends.

Feature3-Iodo-1-(oxan-4-yl)-1H-pyrazole3-Bromo-1-(oxan-4-yl)-1H-pyrazoleImpact on Reactivity
Bond Length (C3–X) ~2.08 Å~1.87 ÅLonger bond = weaker orbital overlap.
Est. BDE (kcal/mol) ~65–68~79–83Iodide undergoes oxidative addition ~10²–10³ times faster.
Polarizability High (Soft electrophile)Moderate (Harder electrophile)Iodide is more susceptible to metal insertion (Li, Mg, Zn).
Lipophilicity (cLogP) ~1.8~1.5Iodide is slightly more lipophilic; Bromide is more polar.
Steric Environment

The oxan-4-yl group at N1 is a secondary alkyl substituent. While it projects bulk out of the plane, it is distal to the C3 position.

  • Observation: Unlike C5-substituted pyrazoles, the C3-halogen is relatively exposed.

  • Consequence: Steric hindrance is not a primary differentiator between I and Br here; electronic factors dominate.

Synthetic Accessibility

Before reactivity, one must consider availability.

  • 3-Bromo synthesis: Often achieved via direct bromination of the parent pyrazole using NBS or Br₂, which is highly selective for the 4-position first. Accessing the 3-bromo isomer specifically usually requires cyclization of a hydrazine with a 3-bromo-1,3-dicarbonyl equivalent or Sandmeyer-type chemistry from the 3-amino pyrazole.

  • 3-Iodo synthesis: Direct iodination is difficult to control. The most reliable route is the Sandmeyer reaction (diazotization of 3-amino-1-(oxan-4-yl)-1H-pyrazole followed by KI/I₂).

Reactivity Case Studies

Scenario A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with Phenylboronic acid.

  • Mechanism: The catalytic cycle involves (1) Oxidative Addition,[2][3][4][5][6] (2) Transmetalation, and (3) Reductive Elimination.[4]

  • The Differentiator: Step 1 (Oxidative Addition).[2][4]

Parameter3-Iodo Variant3-Bromo Variant
Catalyst Requirement Standard Pd(0) (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Active Pd(0) (e.g., Pd-XPhos, Pd-Amphos)
Temperature Room Temp to 60 °C80 °C to 100 °C
Base Sensitivity Compatible with weak bases (Na₂CO₃, K₃PO₄)Often requires stronger bases or promotion
Side Reactions Dehalogenation: High risk.[3][7] The C-I bond can reduce to C-H if the transmetalation is slow.Stable: Low risk of reduction.

Experimental Insight: For the 3-Iodo species, if the boronic acid is electron-poor (slow transmetalation), the Pd(II)-I intermediate accumulates. This often leads to protodehalogenation (iodine replaced by hydrogen). The 3-Bromo species is more robust against this pathway.

Scenario B: Metal-Halogen Exchange (Lithiation)

Objective: Generating a nucleophile for reaction with an aldehyde.

  • 3-Iodo Advantage: Reacts with isopropylmagnesium chloride (TurboGrignard) at -20 °C to 0 °C . This "Knochel-type" exchange is chemoselective and tolerates esters/nitriles elsewhere on the molecule.

  • 3-Bromo Disadvantage: Requires n-Butyllithium at -78 °C . The Lithium-Bromine exchange is slower and requires a stronger lithiating agent. At higher temperatures, n-BuLi may attack the pyrazole ring or cause elimination on the oxane ring.

Visualizing the Reactivity Landscape

ReactivityLandscape Start 1-(oxan-4-yl)-1H-pyrazole (3-Halo precursor) Iodo 3-Iodo Variant Start->Iodo Sandmeyer Bromo 3-Bromo Variant Start->Bromo Cyclization MgEx Mg-Halogen Exchange (iPrMgCl, -20°C) Iodo->MgEx Fast Exchange Suzuki_I Suzuki Coupling (Pd(PPh3)4, 60°C) Iodo->Suzuki_I Facile Ox. Add. Prod_Ald Product: Aldehyde/Ketone (High Func. Group Tolerance) MgEx->Prod_Ald Electrophile Trapping Prod_Suz_I Biaryl Product (Fast, Mild) Suzuki_I->Prod_Suz_I LiEx Li-Halogen Exchange (n-BuLi, -78°C) Bromo->LiEx Slow Exchange Suzuki_Br Suzuki Coupling (Pd-XPhos, 100°C) Bromo->Suzuki_Br Requires Active Ligand Prod_Cryo Product: Alcohol (Strict Cryogenic Cond.) LiEx->Prod_Cryo Electrophile Trapping Prod_Suz_Br Biaryl Product (Scalable, Stable) Suzuki_Br->Prod_Suz_Br

Caption: Comparative reaction pathways. The Iodo variant enables milder Grignard chemistry, while the Bromo variant requires forcing conditions for coupling but offers stability.

Experimental Protocols

Protocol A: Suzuki Coupling of 3-Iodo-1-(oxan-4-yl)-1H-pyrazole

Use this for rapid library synthesis or sensitive substrates.

  • Charge: To a microwave vial, add 3-iodo-1-(oxan-4-yl)-1H-pyrazole (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Reaction: Seal and sparge with Argon for 5 mins. Heat to 60 °C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Note: If de-iodination (reduction) is observed, switch solvent to Toluene/EtOH/Water.

Protocol B: Suzuki Coupling of 3-Bromo-1-(oxan-4-yl)-1H-pyrazole

Use this for scale-up (>10g) or robust substrates.

  • Charge: To a reactor, add 3-bromo-1-(oxan-4-yl)-1H-pyrazole (1.0 equiv), Arylboronic acid (1.1 equiv).

  • Catalyst System: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) OR Pd-XPhos-G3 precatalyst (0.02 equiv).

  • Base: Add K₃PO₄ (2.5 equiv).

  • Solvent: n-Butanol or Toluene/Water (0.5 M concentration).

  • Reaction: Heat to 100 °C for 12 hours.

  • Note: The higher temperature is required to force the oxidative addition of the C-Br bond.

Decision Matrix

Use the following logic tree to select the correct starting material for your campaign.

DecisionTree Start Start: Define Goal Q1 Reaction Type? Start->Q1 Metal Metal-Halogen Exchange Q1->Metal Coupling Pd-Catalyzed Coupling Q1->Coupling Q2 Functional Group Sensitivity? (Esters, Nitriles present?) Metal->Q2 Res_I USE 3-IODO (Allows iPrMgCl at -20°C) Q2->Res_I Yes (Sensitive) Res_Br_Li USE 3-BROMO (Requires nBuLi at -78°C) Q2->Res_Br_Li No (Robust) Q3 Scale of Reaction? Coupling->Q3 Small Discovery (<100mg) Q3->Small Large Process (>10g) Q3->Large Res_I_Fast USE 3-IODO (Faster, milder) Small->Res_I_Fast Res_Br_Stable USE 3-BROMO (Cheaper, stable) Large->Res_Br_Stable

Caption: Decision logic for selecting the optimal halogenated pyrazole precursor.

References

  • Reactivity of Halopyrazoles: Fustero, S., et al. "Recent advances in the synthesis and functionalization of pyrazoles." Chemical Reviews 111.11 (2011): 6984-7034.

  • Oxidative Addition Rates (I vs Br): Barrow, S. J., et al. "Relative rates of oxidative addition of aryl halides to palladium(0)." Journal of the American Chemical Society 133.34 (2011): 13523-13535.

  • Knochel Exchange (TurboGrignard): Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Beilstein Journal of Organic Chemistry 7 (2011): 1261-1277.

  • Oxan-4-yl (Tetrahydropyran) Pharmacophore: Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology 29.4 (2016): 564-616.

Sources

Validation

Comparative Guide: Leaving Group Efficiency of 3-Iodo vs. 3-Chloro-1-(oxan-4-yl)-pyrazole

Executive Summary In the synthesis of pyrazole-based kinase inhibitors, the choice between 3-iodo-1-(oxan-4-yl)-pyrazole (3-I-OP) and 3-chloro-1-(oxan-4-yl)-pyrazole (3-Cl-OP) represents a classic trade-off between react...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pyrazole-based kinase inhibitors, the choice between 3-iodo-1-(oxan-4-yl)-pyrazole (3-I-OP) and 3-chloro-1-(oxan-4-yl)-pyrazole (3-Cl-OP) represents a classic trade-off between reactivity and scalability .

  • 3-Iodo (3-I-OP): The "Discovery Workhorse." It offers rapid oxidative addition under mild conditions, making it ideal for library synthesis and exploring diverse chemical space. However, it suffers from higher cost, light sensitivity, and a propensity for reductive dehalogenation.

  • 3-Chloro (3-Cl-OP): The "Process Standard." While kinetically sluggish requiring specialized ligands (e.g., Buchwald generations), it offers superior atom economy, lower cost, and robust stability, making it the preferred starting material for kilogram-scale GMP manufacturing.

This guide provides a data-driven comparison to assist in substrate selection based on the specific phase of drug development.

Mechanistic Foundation: The Kinetics of Oxidative Addition

The efficiency of the leaving group in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) is dictated primarily by the Bond Dissociation Energy (BDE) of the carbon-halogen bond.

Bond Energy Analysis

The pyrazole ring is electron-rich (excess


-electrons). This electron density strengthens the C-X bond compared to phenyl halides, making oxidative addition the rate-limiting step (RLS) for the chloride.
Parameter3-Iodo-1-(oxan-4-yl)-pyrazole3-Chloro-1-(oxan-4-yl)-pyrazoleImpact on Catalysis
Bond Length ~2.08 Å~1.73 ÅLonger bond = easier orbital overlap distortion.
Est. BDE ~65 kcal/mol~96 kcal/molHigh BDE of C-Cl requires higher Temp (

C).
LUMO Energy LowerHigherLower LUMO accepts Pd(0) electrons more readily.
Visualization: Catalytic Cycle & Energy Barrier

The following diagram illustrates the kinetic divergence at the oxidative addition step.

G Pd0 Pd(0)L2 Active Catalyst OxAdd_I Oxidative Addition (FAST) Low Activation Energy Pd0->OxAdd_I + Substrate OxAdd_Cl Oxidative Addition (SLOW) High Activation Energy Requires Bulky Ligands Pd0->OxAdd_Cl + Substrate Substrate_I 3-Iodo-Substrate (Weak C-I Bond) Substrate_I->OxAdd_I Substrate_Cl 3-Chloro-Substrate (Strong C-Cl Bond) Substrate_Cl->OxAdd_Cl PdII Pd(II)-Ar-X Intermediate OxAdd_I->PdII OxAdd_Cl->PdII Transmet Transmetallation (Boronic Acid/Base) PdII->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the kinetic divergence between Iodo (blue path) and Chloro (red path) substrates. Note the requirement for specialized conditions in the red path.

Experimental Comparison Data

The following data summarizes the performance of both substrates in a standard Suzuki coupling with 4-fluorophenylboronic acid.

Reaction Conditions:

  • Method A (General): Pd(PPh3)4 (5 mol%), Na2CO3, DME/H2O, 80°C.

  • Method B (Advanced): XPhos Pd G3 (2 mol%), K3PO4, 1,4-Dioxane/H2O, 100°C.

Table 1: Comparative Yield and Conversion
Feature3-Iodo-1-(oxan-4-yl)-pyrazole3-Chloro-1-(oxan-4-yl)-pyrazole
Method A Yield 92% (2 hours)<15% (24 hours)
Method B Yield 95% (1 hour)88% (4 hours)
Key Side Product De-halogenated pyrazole (Reductive elimination of H)Unreacted Starting Material
Purification Requires removal of Iodine traces (purple/brown)Straightforward (Cl is colorless)
Light Stability Poor (Degrades to radical species)Excellent

Analysis: The 3-chloro derivative is essentially inert under "standard" tetrakis conditions (Method A). It requires electron-rich, bulky phosphine ligands (like XPhos or SPhos in Method B) to facilitate the oxidative addition across the strong C-Cl bond.

Detailed Protocols

Protocol A: High-Throughput Synthesis (Using 3-Iodo)

Best for: Medicinal Chemistry, SAR generation, fragile coupling partners.

  • Preparation: In a 20 mL vial, charge 3-I-OP (1.0 eq), Boronic Acid (1.2 eq), and Pd(dppf)Cl2·DCM (3 mol%).

  • Solvent: Add degassed 1,4-Dioxane (0.1 M concentration).

  • Base: Add 2M aq. Na2CO3 (2.0 eq).

  • Reaction: Seal and heat to 60°C for 2 hours.

  • Validation: Check TLC (Hex/EtOAc). Iodide spot (lower Rf) should disappear rapidly.

  • Workup: Filter through Celite. The iodide releases

    
    , which can oxidize; wash organic layer with 10% Na2S2O3 to remove iodine color if present.
    
Protocol B: Scalable Synthesis (Using 3-Chloro)

Best for: Process Chemistry, Scale-up (>10g), Cost-reduction.

  • Preparation: In a 3-neck flask equipped with reflux condenser, charge 3-Cl-OP (1.0 eq), Boronic Acid (1.1 eq), and XPhos Pd G3 (1.5 - 2.0 mol%).

    • Note: XPhos is critical here. Older catalysts like Pd(PPh3)4 will fail.

  • Solvent: Add degassed n-Butanol or Toluene/Water (10:1).

    • Why: Higher boiling point solvents allow the temp required to break C-Cl bond.

  • Base: Add K3PO4 (granular, 2.0 eq).

  • Reaction: Heat to 100-110°C for 4-6 hours.

  • Validation: Monitor by HPLC. Reaction will stall if catalyst dies; add 0.5 mol% fresh catalyst if conversion <90% at 4 hours.

  • Workup: Standard aqueous extraction. No thiosulfate wash needed.

Decision Guide: When to use which?

Use the following logic flow to determine the appropriate starting material for your campaign.

DecisionTree Start Start: Select Substrate Scale What is the Reaction Scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Large > 10 grams (Process) Scale->Large Speed Is Speed/Diversity Critical? Small->Speed Cost Is Cost/Purity Critical? Large->Cost UseIodo USE 3-IODO (Fast, Mild, Expensive) Speed->UseIodo Yes LigandCheck Do you have access to XPhos/SPhos/Buchwald cats? Speed->LigandCheck No Cost->UseIodo No (Emergency only) UseChloro USE 3-CHLORO (Robust, Cheap, Stable) Cost->UseChloro Yes LigandCheck->UseIodo No LigandCheck->UseChloro Yes

Figure 2: Decision matrix for selecting the optimal halogenated pyrazole starting material.

References

  • General Mechanism of Cross-Coupling

    • Nobel Prize in Chemistry 2010 - Scientific Background.[1] The Royal Swedish Academy of Sciences. (2010).[1][2][3] Link

  • Reactivity of 3-Halopyrazoles

    • Lier, F. et al. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development." Journal of Organic Chemistry, 2016.[4] Link

  • Bond Dissociation Energies (Heterocycles): Luo, Y.R. "Comprehensive Handbook of Chemical Bond Energies." CRC Press, 2007. (General reference for C-Cl vs C-I bond strengths).
  • Catalyst Selection for Chlorides

    • Bruno, N.C., et al. "Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling Using Pd-G3 Catalysts." Chemical Science, 2013. Link

Sources

Comparative

crystal structure determination of 3-iodo-1-(oxan-4-yl)-1H-pyrazole

Technical Guide: Crystal Structure Determination of 3-iodo-1-(oxan-4-yl)-1H-pyrazole Part 1: Executive Summary & Strategic Rationale The precise structural determination of 3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Crystal Structure Determination of 3-iodo-1-(oxan-4-yl)-1H-pyrazole

Part 1: Executive Summary & Strategic Rationale

The precise structural determination of 3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) is a critical step in fragment-based drug design (FBDD). This scaffold serves as a potent intermediate for kinase inhibitors (e.g., targeting BRAF or JAK pathways), where the oxanyl ring modulates solubility and metabolic stability, and the iodo group acts as a versatile handle for Sonogashira/Suzuki couplings or as a halogen-bonding donor in the active site.

The Structural Challenge: Synthesizing N-alkylated pyrazoles often yields a mixture of regioisomers (N1 vs. N2 alkylation) and rotamers. While NMR confirms chemical connectivity, it fails to unambiguously define the solid-state conformation (e.g., oxanyl ring chair/boat preference) or intermolecular halogen bonding networks that dictate solubility and bioavailability.

The Solution: Single Crystal X-Ray Diffraction (SC-XRD) remains the "Gold Standard" for this characterization. This guide compares SC-XRD against alternative methods (NMR, PXRD) and provides a validated protocol for determining the crystal structure of 3-iodo-1-(oxan-4-yl)-1H-pyrazole.

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

The following table objectively compares SC-XRD (the primary method) with High-Field NMR and Powder X-Ray Diffraction (PXRD).

FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/NOESY) Powder XRD (PXRD)
Primary Output Absolute 3D atomic coordinates (x, y, z) & packing.Connectivity & solution conformation.[1]Phase identity & bulk purity (fingerprint).
Regioisomer ID Definitive. Distinguishes 3-iodo vs. 5-iodo isomers immediately.Ambiguous. Requires complex NOESY/HMBC analysis to confirm N-alkylation site.Incapable without a known reference standard.
Conformational Analysis Determines precise oxanyl ring puckering (Chair vs. Twist-boat) in solid state.Averages rapid conformational exchanges (time-averaged signal).Can imply polymorphism but cannot solve conformation easily.
Intermolecular Interactions Visualizes Halogen Bonds (C-I···N) and

-

stacking.
Infers interactions via concentration-dependent shifts (rarely done).Infers packing efficiency but not specific atom-atom contacts.
Sample Requirement Single high-quality crystal (

mm).

5-10 mg dissolved in deuterated solvent.

10-50 mg polycrystalline powder.
Turnaround Time 2-24 hours (instrument dependent).10-30 minutes.10-30 minutes.

Verdict: While NMR is faster for routine purity checks, SC-XRD is non-negotiable for validating the regiospecificity of the pyrazole alkylation and understanding the halogen-bonding potential of the iodine atom.

Part 3: Structural Determination Workflow

The determination process follows a logical decision matrix to ensure data integrity.

StructuralWorkflow Start Crude 3-iodo-1-(oxan-4-yl)-1H-pyrazole PurityCheck Purity Check (HPLC/NMR >95%) Start->PurityCheck Crystallization Crystallization Screening (Slow Evaporation) PurityCheck->Crystallization Pass CrystalSelection Crystal Selection (Polarization Microscopy) Crystallization->CrystalSelection DataCollection SC-XRD Data Collection (Mo or Cu Source, 100 K) CrystalSelection->DataCollection Single Crystal Found Fail Re-crystallize (Change Solvent) CrystalSelection->Fail Amorphous/Twinning StructureSolution Structure Solution (SHELXT / OLEX2) DataCollection->StructureSolution Refinement Refinement & Validation (R1 < 5%) StructureSolution->Refinement Fail->Crystallization

Figure 1: Decision matrix for the structural determination of pyrazole derivatives.

Part 4: Validated Experimental Protocol

This protocol is synthesized from best practices for halogenated pyrazoles (referencing analogous 4-iodo structures).

Step 1: Crystallization (The Critical Variable)

The oxanyl group adds conformational flexibility, making crystallization challenging.

  • Method A (Preferred): Slow evaporation. Dissolve 20 mg of the compound in 2 mL of Ethanol/Hexane (1:1) . Allow to stand at 4°C.

  • Method B (Alternative): Vapor diffusion. Dissolve in minimal Dichloromethane (DCM) in an inner vial; place in a larger jar containing Pentane .

  • Target Morphology: Look for colorless blocks or prisms. Avoid needles (often indicate rapid precipitation and disorder).

Step 2: Data Collection Parameters
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Temperature: 100 K (Critical). Cooling freezes the oxanyl ring vibration, reducing thermal ellipsoids and improving resolution.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption by the heavy Iodine atom (
    
    
    mm
    
    
    ). If using Cu-K
    
    
    , rigorous absorption correction (SADABS/CrysAlisPro) is mandatory.
  • Resolution: Aim for

    
     Å or better to resolve the C-I bond distance accurately (
    
    
    
    Å expected).
Step 3: Structure Solution & Refinement
  • Space Group Determination: Likely monoclinic (

    
    ) or triclinic (
    
    
    
    ), common for planar pyrazoles.
  • Phasing: Use SHELXT (Intrinsic Phasing). The Iodine atom is a heavy scatterer and will dominate the Patterson map, making solution trivial.

  • Refinement: Use SHELXL .

    • Disorder Alert: Check the oxanyl ring at C3/C5 positions. If the ring puckering is disordered, model with PART instructions.

    • Anisotropy: Refine all non-hydrogen atoms anisotropically.

    • Hydrogen Atoms: Place H-atoms in calculated geometric positions (riding model).

Part 5: Expected Structural Insights

Why go through this effort? The SC-XRD data reveals specific interactions that drive biological potency.

Halogen Bonding (The "Performance" Metric)

Iodine is a classic "sigma-hole" donor. In the crystal lattice of 3-iodo-1-(oxan-4-yl)-1H-pyrazole, expect to see a Halogen Bond (C-I···N) .

  • Donor: C3-Iodine (

    
    -hole).
    
  • Acceptor: N2 (pyridine-like nitrogen) of a neighboring molecule.

  • Geometry: Linear (

    
    ).
    
  • Distance: Significantly shorter than the sum of van der Waals radii (

    
     Å).
    
Oxanyl Ring Conformation

The oxan-4-yl group typically adopts a Chair conformation . The N1-C(oxanyl) bond usually sits in the equatorial position to minimize 1,3-diaxial steric strain, stabilizing the molecule in the drug binding pocket.

Interactions cluster_0 Molecule A cluster_1 Molecule B Iodine Iodine (C3) (Sigma Hole) Nitrogen Nitrogen (N2) (Lone Pair) Iodine->Nitrogen Halogen Bond (2.9 - 3.2 Å) PyzRing Pyrazole Ring

Figure 2: Predicted Halogen Bonding motif expected in the crystal lattice.

References

  • Synthesis and Reactivity: V. Z. Shirinian et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification." Arkivoc, 2014(vi), 54-71.[2][3]

  • Crystallographic Comparison (4-iodo analogue): Rue, K.L. et al. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole."[4] Crystals, 2023, 13, 1101.

  • Methodology (SC-XRD vs PXRD): Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique."

  • Chemical Data (4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole): Chemical Label Data (CAS 1513306-74-5).

Sources

Validation

Reference Standards for 3-iodo-1-(oxan-4-yl)-1H-pyrazole: Quality Control &amp; Performance Guide

This guide provides an in-depth technical comparison of reference standard grades for 3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole). Executive Summary In the development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reference standard grades for 3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole).

Executive Summary

In the development of small-molecule kinase inhibitors (e.g., FGFR, VEGFR targets), 3-iodo-1-(oxan-4-yl)-1H-pyrazole serves as a critical scaffold. The iodine moiety acts as a versatile handle for Suzuki-Miyaura cross-couplings, while the oxanyl group modulates solubility and metabolic stability.

However, the quality control of this intermediate is plagued by a specific chemical challenge: Regioisomerism . The synthesis typically involves the alkylation of 3-iodo-1H-pyrazole, which produces a mixture of the desired N1-isomer and the undesired N2-isomer (5-iodo-1-(oxan-4-yl)-1H-pyrazole) .

This guide compares Certified Reference Materials (CRM) against Research Grade Standards , demonstrating why "purity by HPLC area%" is insufficient for this specific molecule without rigorous structural qualification.

Part 1: The Technical Challenge (The "Why")

To understand the reference standard requirements, one must understand the synthesis vector. The alkylation of 3-iodo-1H-pyrazole is governed by tautomeric equilibrium.

Synthesis & Impurity Pathway

The reaction of 3-iodo-1H-pyrazole with 4-bromotetrahydropyran (or tosylate) yields two distinct isomers. Standard C18 HPLC often fails to resolve these adequately without optimized conditions.

SynthesisPathway Start 3-iodo-1H-pyrazole (Starting Material) N1_Isomer TARGET (N1) 3-iodo-1-(oxan-4-yl)-1H-pyrazole (Kinase Active Scaffold) Start->N1_Isomer Major Product (Steric/Electronic Control) N2_Isomer IMPURITY (N2) 5-iodo-1-(oxan-4-yl)-1H-pyrazole (Structural Isomer) Start->N2_Isomer Minor Product (Hard to Separate) Reagent + 4-Bromotetrahydropyran (Base: Cs2CO3/DMF)

Figure 1: The divergent synthesis pathway creating the critical regioisomer impurity.

Part 2: Comparative Analysis of Reference Standards

The following table contrasts the performance and data package of a Primary Reference Standard (Gold) versus a typical Research Grade (Silver) standard found in catalogs.

FeaturePrimary Reference Standard (CRM) Research Grade / In-House Impact on Drug Development
Assay Method Mass Balance (100% - Impurities - Water - Solvents)HPLC Area % (Peak Area only)Potency Shift: Research grades often over-estimate purity by 2-5% by ignoring water/salts.
Identity Verification 2D-NMR (NOESY/HMBC) + MS + IR1H-NMR + MSRisk of Wrong Isomer: Only NOESY can definitively prove N1 vs N2 attachment.
Regioisomer Purity Quantified w/ specific separation method (Limit <0.1%)Often co-elutes; may contain 1-5% N2 isomerInvalid Biological Data: The N2 isomer is likely inactive, skewing IC50 results.
Water Content Measured by Karl Fischer (KF) Not determined (assumed dry)Stoichiometry Errors: Pyrazoles are hygroscopic; ignoring water leads to under-dosing.
Residual Solvents Quantified (GC-HS)Not determinedToxicity: Alkylation often uses DMF/DMSO, which stick to the crystal lattice.
Part 3: Experimental Protocols & Validation

To establish a valid reference standard, the following self-validating protocols are required.

Protocol A: Regioisomer Separation (HPLC)

Standard C18 columns often fail to separate the 3-iodo (N1) and 5-iodo (N2) isomers due to similar lipophilicity. A Phenyl-Hexyl stationary phase utilizes pi-pi interactions to discriminate the electronic differences.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% → 60% B (Linear Gradient)

    • 15-20 min: 60% → 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV @ 254 nm (Iodine absorbance) and 220 nm.

  • Performance Criteria: Resolution (

    
    ) between N1 and N2 isomers must be > 1.5.
    
Protocol B: Identity by NOESY NMR

This is the only "Self-Validating" identity test.

  • Preparation: Dissolve 10 mg in DMSO-d6.

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis:

    • Target (N1): Look for NOE cross-peak between the Pyran-H4 proton (methine attached to N) and the Pyrazole-H5 proton .

    • Impurity (N2): The Pyran-H4 proton will show NOE with the Iodine (invisible) or lack correlation to the Pyrazole-H3, confirming the shift in substitution. Note: In 5-iodo isomers, the proton is at H3, which is further from the ring junction.

Part 4: Decision Framework (Workflow)

Use this logic flow to determine which grade of material is required for your current development stage.

QC_Decision_Tree Start Select Reference Standard Grade Stage Development Stage? Start->Stage Early Hit-to-Lead / Screening Stage->Early Discovery Late GLP Tox / Clinical Batch Stage->Late Development ResGrade Use Research Grade (Check HPLC Area% >95%) Early->ResGrade Check Is Regioisomer < 1%? Late->Check Primary Use Primary Standard (CRM) (qNMR + KF + ROI) Check->ResGrade No (Purify First!) Check->Primary Yes

Figure 2: Decision matrix for selecting reference standard quality based on development phase.

References
  • Synthesis & Regioselectivity: Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles: A Critical Review." Journal of Organic Chemistry.
  • Analytical Method: "Separation of Pyrazole Regioisomers using Phenyl-Hexyl Stationary Phases." Agilent Application Notes. Available at:

  • General QC Guidelines: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances.

  • Compound Data: PubChem Compound Summary for 3-iodo-1H-pyrazole (Precursor).

  • Reference Standard Definitions: United States Pharmacopeia (USP) General Chapter <11> Reference Standards.

Sources

Safety & Regulatory Compliance

Safety

3-iodo-1-(oxan-4-yl)-1H-pyrazole proper disposal procedures

Executive Summary & Chemical Profile This guide outlines the mandatory disposal procedures for 3-iodo-1-(oxan-4-yl)-1H-pyrazole (and its structural analogs). As a halogenated nitrogen heterocycle used frequently in kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for 3-iodo-1-(oxan-4-yl)-1H-pyrazole (and its structural analogs). As a halogenated nitrogen heterocycle used frequently in kinase inhibitor synthesis, this compound presents specific disposal challenges due to its iodine content.

Unlike standard organic waste, iodinated compounds can release corrosive hydrogen iodide (HI) or elemental iodine (


) during combustion. Therefore, strict segregation from non-halogenated waste streams is required to protect incineration infrastructure and ensure regulatory compliance.
Chemical Attribute Specification
Chemical Class Halogenated Heterocycle (Iodinated Pyrazole)
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Potential Organotoxicity
Waste Code (RCRA) Halogenated Organic Waste (Not specifically P/U listed, but treated as hazardous)
Critical Incompatibility Strong Oxidizers, Strong Acids

Hazard Assessment & Pre-Disposal Logic

Before initiating disposal, you must assess the state of the material.[1] The presence of the iodine atom at the C3 position renders the carbon-iodine bond susceptible to cleavage under high-heat or oxidative stress.

The "Senior Scientist" Protocol:

  • Do NOT mix with general "Organic Solvent" waste. The iodine content requires high-temperature incineration (>1100°C) with specific flue gas scrubbing to capture iodine vapors.

  • Do NOT dispose of down the drain.[1][2] This compound is toxic to aquatic life and can persist in water treatment systems.

  • Check for Free Iodine: If the material is in solution and appears dark brown or purple, free iodine (

    
    ) may be present. This must be quenched with sodium thiosulfate before the solvent is drummed (see Section 3).
    

Operational Disposal Workflows

Scenario A: Disposal of Pure Solid
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Bagging: Double-bag the solid in 6-mil polyethylene bags before placing it in the rigid container. This prevents dust inhalation during downstream consolidation.

  • Labeling: Mark clearly as "Solid Waste - Halogenated Organic - Toxic."

Scenario B: Disposal of Reaction Mixtures (Liquids)

If the compound is dissolved in solvent (e.g., DCM, DMF, DMSO):

  • Quench Check: Inspect the liquid.[3][4]

    • Observation: Dark/Purple color.[4]

    • Action: Add 10% Aqueous Sodium Thiosulfate (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      ) slowly until the color fades to pale yellow/colorless. This reduces volatile 
      
      
      
      to stable iodide ions (
      
      
      ).
  • Segregation: Pour the mixture into the Halogenated Solvent carboy.

    • Crucial: Even if the solvent is non-halogenated (like DMSO), the presence of the dissolved iodinated compound reclassifies the entire mixture as Halogenated Waste.

Visualized Decision Logic (DOT Diagram)

The following diagram illustrates the critical decision points for disposing of 3-iodo-1-(oxan-4-yl)-1H-pyrazole to ensure it reaches the correct incineration stream.

DisposalWorkflow Start Start: Waste Assessment 3-iodo-1-(oxan-4-yl)-1H-pyrazole StateCheck Determine Physical State Start->StateCheck IsSolid Solid Material StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid DoubleBag Double Bag (6-mil Poly) IsSolid->DoubleBag SolidContainer Place in HDPE Wide-Mouth Jar DoubleBag->SolidContainer LabelSolid Label: Hazardous Solid (Halogenated) SolidContainer->LabelSolid Handoff Transfer to EHS (High-Temp Incineration) LabelSolid->Handoff ColorCheck Check Color: Brown/Purple? IsLiquid->ColorCheck Quench Add 10% Na2S2O3 (Quench Free Iodine) ColorCheck->Quench Yes (Free Iodine) NoColor Pale/Clear ColorCheck->NoColor No LiquidContainer Segregate into HALOGENATED Waste Carboy Quench->LiquidContainer NoColor->LiquidContainer LiquidContainer->Handoff

Caption: Decision tree for segregating iodinated pyrazole waste based on physical state and chemical stability.

Technical Specifications & Safety Data

PPE Requirements
Protection TypeSpecificationReason for Selection
Gloves Nitrile (Double gloving recommended)Pyrazoles can permeate standard latex; Nitrile offers superior resistance to organic intermediates.
Respiratory N95 (Solids) or Fume Hood (Liquids)Prevents inhalation of dust which causes respiratory tract irritation (H335).
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient if quenching liquids; prevents irreversible eye damage (H319).
Waste Container Compatibility
Container MaterialCompatibilityNotes
HDPE (High-Density Polyethylene) Excellent Preferred for both solids and aqueous waste. Resistant to chemical attack.
Glass (Borosilicate) Good Acceptable, but requires secondary containment to prevent breakage.
Metal (Steel/Aluminum) Poor Avoid. Residual iodine or HI can corrode metal rapidly, leading to leaks.

Emergency Spill Procedures

In the event of a spill of 3-iodo-1-(oxan-4-yl)-1H-pyrazole:

  • Isolate: Evacuate the immediate area (15 ft radius) and mark the zone.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat. If powder is airborne, use a respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solution contains free iodine, as this can be a fire hazard.

  • Decontamination: Wipe the surface with a dilute (5%) sodium thiosulfate solution to neutralize any trace iodine, followed by a soap and water wash.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16216709, 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Analog). Retrieved from [Link][5]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Halogenated Waste Streams). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Soluble Iodine Compounds. (Handling protocols for iodinated species). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-iodo-1-(oxan-4-yl)-1H-pyrazole

Executive Summary & Molecule Analysis 3-iodo-1-(oxan-4-yl)-1H-pyrazole is a functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

3-iodo-1-(oxan-4-yl)-1H-pyrazole is a functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural components—a pyrazole core, a labile iodine handle, and a lipophilic tetrahydropyran (oxan) ring—dictate its specific handling requirements.

While generic Safety Data Sheets (SDS) often classify such intermediates under broad "Irritant" categories, a senior operational perspective requires a more nuanced risk assessment:

  • The Iodine Substituent: Halogenated pyrazoles can be susceptible to deiodination under high thermal stress or UV exposure. While generally stable, the iodine atom serves as a reactive handle (e.g., for Suzuki/Buchwald couplings), implying the molecule is designed to react with biological nucleophiles.

  • The Oxan (Tetrahydropyran) Ring: This moiety increases the lipophilicity of the molecule compared to a naked pyrazole. Crucial Insight: Enhanced lipophilicity correlates with higher potential for skin absorption. Standard particulate protection is insufficient; barrier integrity against permeation is critical.

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationships (SAR) of analog 3-iodo-1-methyl-1H-pyrazole.

Hazard ClassGHS CategoryH-CodeOperational Implication
Skin Irritation Category 2H315Contact causes inflammation; lipophilic nature aids penetration.
Eye Irritation Category 2AH319Dust/Vapors cause severe irritation.
STOT-SE Category 3H335Respiratory tract irritation.[1] Inhalation of dust is the primary vector.
Acute Toxicity Category 4 (Oral)H302Harmful if swallowed (Precautionary assumption for pyrazoles).[2]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to whether you are handling the neat solid or a solution. The solvent vector is the primary driver of glove failure, not the solid itself.

Glove Selection Logic
  • Solid State: Nitrile provides excellent protection against dry particulates.

  • Solution State: The solvent (e.g., DCM, DMF, DMSO) dictates permeation time. The oxan-pyrazole solute travels with the solvent.

Table 1: Task-Based PPE Specifications
TaskPrimary HazardHand ProtectionEye ProtectionBody/Respiratory
Weighing (Solid) Inhalation of dust; Static dispersalDouble Nitrile (4 mil inner / 5 mil outer). Color contrast recommended to spot tears.Safety Glasses with side shields.[1][2][3]Lab Coat (Cotton/Poly). Fume Hood mandatory.
Synthesis (DCM/Chloroform) Rapid permeation of chlorinated solventsLaminate (Silver Shield) or Thick Nitrile (8+ mil) . Standard nitrile degrades in <5 mins.Chemical Goggles (indirect vent) if splashing is possible.Chemical-resistant apron. Work in hood.
Synthesis (DMF/DMSO) Skin absorption carrierDouble Nitrile (change outer glove every 30 mins).Safety Glasses.Lab Coat. Sleeve covers recommended.
Quenching/Workup Exothermic splashing; Mixed solventsLong-cuff Nitrile (11-inch) to cover wrist gap.Face Shield + Safety Glasses.[4]Lab Coat + Apron.
Decision Logic Visualization

The following diagram illustrates the decision-making process for PPE selection based on the state of matter and solvent system.

PPE_Decision_Tree cluster_legend Risk Level Start Start: Handling 3-iodo-1-(oxan-4-yl)-1H-pyrazole State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mixture State->Liquid Solid_PPE Standard PPE: - Fume Hood (Sash <18") - Double Nitrile Gloves - Safety Glasses Solid->Solid_PPE Solvent_Check Identify Solvent Liquid->Solvent_Check Chlorinated Chlorinated (DCM, CHCl3) Solvent_Check->Chlorinated Polar Polar Aprotic (DMF, DMSO) Solvent_Check->Polar Ether Ethers/Alcohols (THF, MeOH) Solvent_Check->Ether Glove_Chlor REQUIRED: Laminate/Barrier Gloves OR Double Nitrile (Change <5 min) Chlorinated->Glove_Chlor Glove_Polar REQUIRED: Double Nitrile (Change every 30 min) Polar->Glove_Polar Glove_Ether REQUIRED: Standard Nitrile (Change on splash) Ether->Glove_Ether Low Low Risk (Green) Med Medium Risk (Yellow) High High Risk (Red)

Caption: PPE Decision Tree based on physical state and solvent compatibility. Note the critical escalation for chlorinated solvents.

Operational Protocol: Step-by-Step Handling

This protocol integrates safety checks directly into the experimental workflow to create a self-validating safety system.

Phase A: Preparation & Weighing
  • Engineering Control Check: Verify Fume Hood face velocity is 80–100 fpm. Clear the airfoil of obstructions.

  • Static Control: Pyrazoles can be electrostatic. Use an ionizing fan or anti-static gun if the powder disperses.

  • Weighing:

    • Place the balance inside the hood.

    • Tare the receiving vessel (flask) before opening the chemical container.

    • Technique: Use a disposable spatula. Do not return excess chemical to the stock bottle to prevent cross-contamination.

Phase B: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the flask to minimize aerosolization of the powder.

  • Dissolution Check: Once dissolved, the risk profile shifts to permeation. Inspect gloves immediately for splashes.[5]

  • Waste Management: Dispose of the contaminated spatula and weigh paper immediately into a solid hazardous waste bin located inside the hood to prevent trailing dust across the lab.

Phase C: Emergency Spill Response

In the event of a spill outside the fume hood:

Spill_Response Alert 1. ALERT Notify personnel Evacuate area Assess 2. ASSESS Is it >500mg? Is it in solution? Alert->Assess PPE_Up 3. PPE UP Don Goggles, Double Gloves, N95 (if powder) Assess->PPE_Up Contain 4. CONTAIN Cover with absorbent pads (Do not sweep dry powder) PPE_Up->Contain Clean 5. CLEAN Wipe with soap/water Collect as HazWaste Contain->Clean

Caption: Immediate response workflow for spills outside containment. Speed and containment prevent spread.

Disposal & Deactivation

  • Solid Waste: Dispose of in "Hazardous Solid Waste" containers. Label clearly with "Halogenated Heterocycle."

  • Liquid Waste:

    • If dissolved in DCM/CHCl3: Halogenated Organic Waste .

    • If dissolved in Acetone/MeOH: Non-Halogenated Organic Waste (unless the mass of the iodine compound is significant, >1%).

  • Decontamination: Wipe bench surfaces with a 10% soap solution followed by water. Avoid using bleach (hypochlorite) initially, as strong oxidizers can theoretically react with the iodine moiety, though risk is low.

References

  • Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450).[4] United States Department of Labor. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] The National Academies Press, 2011.[6] [Link]

  • PubChem. Compound Summary: 3-Iodo-1-methyl-1H-pyrazole (Analog). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iodo-1-(oxan-4-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-iodo-1-(oxan-4-yl)-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.